Guanoxabenz hydrochloride
Description
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Properties
IUPAC Name |
2-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZROSFRCBPIM-AQCBZIOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24047-25-4 (Parent) | |
| Record name | Guanoxaben hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027818219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23256-40-8, 27818-21-9 | |
| Record name | Guanoxaben hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027818219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2,6-dichlorophenyl)methylene]-N-hydroxycarbazamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[(2,6-dichlorophenyl)methylene]-N-hydroxycarbazamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOXABENZ HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASL1V61E48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Guanoxabenz Hydrochloride: A Technical Guide
Executive Summary: Guanoxabenz (B1663198), an antihypertensive agent, has a multifaceted mechanism of action that extends beyond its classical role as an alpha-2 (α2) adrenergic receptor agonist. While its centrally-acting sympatholytic effects are well-documented, recent research has unveiled a second, distinct mechanism involving the modulation of the Unfolded Protein Response (UPR). Guanoxabenz selectively inhibits the GADD34/PP1 phosphatase complex, leading to sustained phosphorylation of eIF2α, a key regulator of protein synthesis during cellular stress. This action enhances proteostasis and has shown therapeutic potential in models of neurodegenerative disease and cancer. This guide provides an in-depth technical overview of these core mechanisms, supported by quantitative data, experimental methodologies, and detailed signaling pathway visualizations.
Core Mechanism 1: Alpha-2 Adrenergic Receptor Agonism
The primary and historically recognized mechanism of action for guanoxabenz is its function as a centrally-acting α2-adrenergic receptor agonist.[1][2] This activity is responsible for its antihypertensive effects.[3][4] By stimulating α2-adrenergic receptors in the brainstem, guanoxabenz reduces sympathetic outflow from the central nervous system to the heart and peripheral vasculature.[1][5] This results in decreased peripheral vascular resistance, a slight reduction in heart rate, and a subsequent lowering of blood pressure.[1][5]
Signaling Pathway
Activation of the α2-adrenergic receptor by guanoxabenz initiates a G-protein-mediated signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase.[1] This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), modulating downstream effectors and ultimately decreasing sympathetic tone.[1]
Pharmacological Parameters
Guanoxabenz and its active metabolite, guanabenz (B1672423), bind to α2-adrenergic receptors with varying affinities. High-affinity binding is induced in the presence of cofactors or through metabolic activation, which can convert guanoxabenz to guanabenz, a compound with nearly 100-fold higher affinity.[6]
| Parameter | Receptor Subtype | Value | Notes |
| Ki | α2A Adrenoceptor | 4000 nM | Initial binding affinity of the parent compound.[6][7] |
| Ki (activated) | α2A Adrenoceptor | 40 nM | Affinity of the fully activated form or high-affinity metabolite.[6][7] |
| pEC50 | α2A Adrenergic Receptor | 8.25 | Represents the negative log of the molar concentration producing 50% of the maximal response.[2][8] |
| pEC50 | α2B Adrenergic Receptor | 7.01 | [2][8] |
| pEC50 | α2C Adrenergic Receptor | ~5 | [2][8] |
Core Mechanism 2: Modulation of the Unfolded Protein Response (UPR)
A more recently discovered mechanism of action for guanoxabenz is its ability to enhance the Unfolded Protein Response (UPR), a cellular stress response pathway.[3][9] This action is independent of its α2-adrenergic activity and stems from its ability to selectively inhibit the Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[6][10]
The PERK Pathway of the UPR
When unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER), a condition known as ER stress, the UPR is activated.[9][11] One of the three main branches of the UPR is mediated by the protein kinase RNA (PKR)-like ER kinase (PERK). Upon activation, PERK phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER.[3][11] As part of a negative feedback loop, the stress-inducible GADD34 protein recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, allowing protein synthesis to resume once the stress is resolved.[11]
Guanoxabenz as a GADD34 Inhibitor
Guanoxabenz binds directly to the GADD34 regulatory subunit, disrupting its interaction with the PP1 catalytic subunit.[9] This selective inhibition prevents the dephosphorylation of eIF2α.[6] Consequently, guanoxabenz treatment prolongs the phosphorylation of eIF2α in stressed cells, maintaining the attenuation of protein synthesis.[9] This allows cells more time to manage the accumulated misfolded proteins, thereby restoring protein homeostasis (proteostasis).[6]
Other Reported Mechanisms
Beyond its two primary functions, studies have identified other biological activities of guanoxabenz.
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Activation of Calcium-Dependent Chloride Channels: In human cystic fibrosis airway epithelial cells, guanoxabenz was found to activate Ca2+-dependent Cl- channels with an EC50 of 831 nM by stimulating an influx of extracellular Ca2+.
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Inhibition of Neuronal Nitric-Oxide Synthase (nNOS): Guanabenz acts as a metabolism-based, irreversible inactivator of nNOS, leading to enhanced proteolytic degradation of the enzyme via the proteasome.[7]
-
Anti-prion and Anti-biofilm Activity: Guanabenz shows activity against yeast and mammalian prions, independent of its adrenergic effects.[4] More recently, it was identified as a potent inhibitor of E. coli biofilm formation by suppressing the production of cellulose (B213188) and curli amyloid protein.[12]
Summary of Quantitative Data
The following table summarizes key quantitative data related to the pharmacological activity of guanoxabenz and its derivatives.
| Compound | Target/Assay | Parameter | Value | Reference(s) |
| Guanoxabenz | α2A Adrenoceptor | Ki | 4000 nM | [6][7] |
| Guanoxabenz (activated) | α2A Adrenoceptor | Ki | 40 nM | [6][7] |
| Guanabenz Acetate | α2A Adrenergic Receptor | pEC50 | 8.25 | [2][8] |
| Guanabenz Acetate | α2B Adrenergic Receptor | pEC50 | 7.01 | [2][8] |
| Guanabenz Acetate | α2C Adrenergic Receptor | pEC50 | ~5 | [2][8] |
| Guanabenz | Ca2+-dependent Cl- channels | EC50 | 831 nM | |
| Guanabenz Acetate | Hep3B Cell Viability | IC50 | 30 µM | [10] |
| Guanabenz Acetate | Huh7 Cell Viability | IC50 | 50 µM | [10] |
Detailed Experimental Methodologies
Radioligand Binding Assays for α2-Adrenergic Receptors
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
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Principle: Competition binding experiments measure the ability of an unlabeled test compound (e.g., guanoxabenz) to displace a known radiolabeled ligand from the receptor.
-
Methodology:
-
Preparation: Membranes are prepared from cells engineered to express a specific human receptor subtype (e.g., CHO cells expressing hα2A receptors).[13]
-
Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [3H]RX821002) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
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Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
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Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
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Western Blot Analysis of UPR Markers
Western blotting is used to detect and quantify the levels of specific proteins, such as the phosphorylated form of eIF2α (p-eIF2α) and its downstream targets ATF4 and CHOP.[10][11]
-
Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., neonatal rat cardiac myocytes or human hepatocellular carcinoma cells) are cultured and treated with an ER stress-inducing agent (e.g., tunicamycin) with or without various concentrations of guanabenz for a specified time course.[9][10]
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Lysis and Protein Quantification: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states. The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p-eIF2α, anti-ATF4). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. Band intensity is quantified using densitometry software and often normalized to a loading control protein like β-actin or GAPDH.
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Conclusion and Future Directions
Guanoxabenz hydrochloride possesses a compelling dual mechanism of action, functioning as both a classical α2-adrenergic agonist and a novel modulator of the Unfolded Protein Response. Its ability to selectively inhibit GADD34 offers a promising therapeutic strategy for diseases characterized by proteotoxic stress, such as neurodegenerative disorders and certain cancers. Future research should focus on developing analogues that can separate the UPR-modulating effects from the antihypertensive α2-adrenergic activity to create more targeted therapeutics with fewer side effects.[4] Further investigation into its other reported activities, such as anti-biofilm properties, may open new avenues for drug repurposing.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SEPHS1: Its Evolution, Function and Roles in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanabenz-mediated inactivation and enhanced proteolytic degradation of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Guanabenz acetate, an antihypertensive drug repurposed as an inhibitor of Escherichia coli biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Guanoxabenz Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key signaling pathways of guanoxabenz (B1663198) hydrochloride. The information is intended to support research and development efforts involving this compound. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for cited experiments are provided.
Chemical and Physical Properties
Guanoxabenz hydrochloride is the hydrochloride salt of guanoxabenz, an active metabolite of the antihypertensive drug guanabenz. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉Cl₃N₄O |
| Molecular Weight | 283.54 g/mol [1] |
| Appearance | Solid, Off-white to gray[1] |
| CAS Number | 23256-40-8[1] |
Solubility
This compound exhibits solubility in various solvents, which is a critical consideration for in vitro and in vivo experimental design.
| Solvent | Solubility | Notes |
| DMSO | ≥ 2.08 mg/mL (7.34 mM)[1] | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (7.34 mM)[1] | A clear solution can be achieved.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.34 mM)[1] | A clear solution can be achieved.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (7.34 mM)[1] | A clear solution can be achieved.[1] |
Chemical Structure
The structural details of this compound are fundamental to understanding its chemical reactivity and biological activity.
| Identifier | Value |
| IUPAC Name | 2-{[(2,6-dichlorophenyl)methylidene]amino}-1-hydroxyguanidine;hydrochloride |
| SMILES | ClC1=C(/C=N/NC(NO)=N)C(Cl)=CC=C1.[H]Cl[1] |
| InChI | InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4+; |
Signaling Pathways and Mechanism of Action
Guanoxabenz is recognized for its activity through two primary signaling pathways: as an α2-adrenergic receptor agonist and as a modulator of the endoplasmic reticulum (ER) stress response.
α2-Adrenergic Receptor Agonism
This compound is an agonist of the α2-adrenergic receptor, with a reported Ki of 4000 nM, and for the fully activated form, 40 nM for the α2A adrenoceptor.[1] This interaction is central to its antihypertensive effects. The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[2] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately leads to a reduction in norepinephrine (B1679862) release in the central and peripheral nervous systems.[2]
Endoplasmic Reticulum (ER) Stress Pathway Modulation
Guanoxabenz also interferes with the unfolded protein response (UPR) during ER stress.[3] It selectively inhibits the GADD34-containing protein phosphatase 1 (PP1) complex, which is responsible for the dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[3] By inhibiting this dephosphorylation, guanoxabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis. This mechanism can protect cells from the toxic accumulation of misfolded proteins under ER stress conditions.[3][4]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely available in the public domain. However, based on standard laboratory practices and information for related compounds, the following general methodologies can be applied.
Preparation of Stock Solutions for In Vitro/In Vivo Studies
A common stock solution for in vitro studies is 10 mM in dimethyl sulfoxide (B87167) (DMSO).[3]
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 1 mL of a 10 mM stock solution, dissolve 2.84 mg of this compound in 1 mL of DMSO).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
General Methodology for Spectroscopic and Crystallographic Analysis
The following are general protocols for common analytical techniques used in the characterization of chemical compounds. Specific parameters would need to be optimized for this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of its atomic nuclei.
General Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical to avoid overwhelming signals from solvent protons.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
-
For ¹³C NMR , a proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required compared to ¹H NMR.[6]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
General Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
General Protocol (LC-MS/MS): A reliable and sensitive LC-MS/MS method for the simultaneous determination of related isomers has been developed and could be adapted.[7]
-
Chromatographic Separation:
-
Column: C18 reverse phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Injection: Inject a small volume of the dissolved sample.
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Conduct tandem mass spectrometric detection using a triple quadrupole or Q-TOF mass spectrometer.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can confirm the molecular structure.
4.2.4. Single Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in its crystalline state.
General Protocol:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[8]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Left with just a mg of your precious chemical? ... still enough to verify your structure by NMR with a Spinsolve Carbon! - Magritek [magritek.com]
- 7. NMR_En [uanlch.vscht.cz]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Primary Cellular Target of Guanoxabenz Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the primary cellular target of Guanoxabenz hydrochloride, an antihypertensive agent with additional therapeutic potential. The document outlines the compound's mechanism of action, presents quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Cellular Targets of this compound
This compound is recognized for its interaction with two key cellular pathways: the adrenergic system and the unfolded protein response (UPR). While historically known for its effects on the former, its role in the latter has garnered significant recent interest.
Primary Target: α2-Adrenergic Receptor
The principal cellular target of Guanoxabenz is the α2-adrenergic receptor .[1][2][3] Guanoxabenz acts as a centrally active α2-adrenergic receptor agonist.[4][5][6] This agonism at α2-adrenoceptors in the brainstem results in a decrease in sympathetic outflow from the central nervous system to the peripheral circulatory system.[5][6][7] This reduction in sympathetic tone leads to decreased peripheral vascular resistance, a slight slowing of the pulse rate, and a subsequent lowering of both systolic and diastolic blood pressure.[5][7]
Secondary Target: GADD34-PP1 Complex in the Unfolded Protein Response
More recently, Guanoxabenz has been identified as a modulator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[8][9] Specifically, it has been shown to interfere with endoplasmic reticulum (ER) stress signaling by selectively inhibiting the GADD34-containing protein phosphatase 1 (PP1) complex.[8] This complex is responsible for the dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). By inhibiting this dephosphorylation, Guanoxabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis. This mechanism can protect cells from the toxic accumulation of misfolded proteins under conditions of ER stress.[8] However, some studies suggest that the inhibitory effect of Guanoxabenz on certain signaling pathways, like TLR9 signaling, may be independent of GADD34 activity on eIF2α.[10]
Quantitative Data: Binding Affinity of Guanoxabenz
The following table summarizes the reported binding affinities of Guanoxabenz for its primary target.
| Target | Ligand | Ki (nM) | Notes |
| α2A-Adrenergic Receptor | Guanoxabenz | 4000 | Represents the binding affinity of the parent compound. |
| α2A-Adrenergic Receptor | Guanoxabenz (fully activated form) | 40 | High-affinity binding is induced in the presence of NADH or NADPH, suggesting metabolic activation to a more potent form.[1][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Guanoxabenz's cellular targets are provided below.
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This protocol outlines a method to determine the binding affinity of Guanoxabenz for the α2-adrenergic receptor using a competitive binding assay with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the α2-adrenergic receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a suitable assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein for tissue), a radiolabeled α2-adrenergic receptor antagonist (e.g., [3H]rauwolscine or [3H]yohimbine) at a concentration near its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of Guanoxabenz.
-
Plot the specific binding as a function of the Guanoxabenz concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Western Blot for eIF2α Phosphorylation
This protocol describes the detection of phosphorylated eIF2α in cell lysates following treatment with Guanoxabenz.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., 3T3 fibroblasts) in appropriate media.[8]
-
Treat the cells with varying concentrations of this compound (e.g., 5 µM and 10 µM) for a specified duration (e.g., 8 hours).[8] Include a vehicle-treated control group.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method such as the BCA assay to ensure equal loading of proteins for electrophoresis.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with a digital imager or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total eIF2α and a loading control protein (e.g., α-tubulin or GAPDH).
-
Quantify the band intensities to determine the relative change in eIF2α phosphorylation upon Guanoxabenz treatment.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by Guanoxabenz and a typical experimental workflow for its analysis.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Analysis of CNS sympatho-inhibition produced by guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 4. Studies on the centrally mediated hypotensive activity of guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding and functional assays demonstrate postsynaptic alpha 2-receptors on proximal tubules of rat and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Guanoxabenz Hydrochloride: An In-depth Technical Guide to its Alpha-2 Adrenergic Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoxabenz (B1663198) hydrochloride is a centrally acting alpha-2 (α₂) adrenergic agonist that has been investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of the pharmacological characteristics of guanoxabenz hydrochloride, with a focus on its molecular interactions with α₂-adrenergic receptors and the subsequent downstream signaling cascades. This document details its chemical properties, receptor binding affinities, and functional potencies across various α₂-adrenergic receptor subtypes. Furthermore, this guide furnishes detailed experimental protocols for key in vitro assays and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz, offering a thorough resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt of guanoxabenz. It is an achiral molecule with the following properties:
| Property | Value | Reference |
| Chemical Name | N-(amino(imino)methyl)-2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide hydrochloride | |
| Molecular Formula | C₈H₈Cl₂N₄O · HCl | [1] |
| Molecular Weight | 283.54 g/mol | [2][3] |
| CAS Number | 23256-40-8 | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | [5] |
Receptor Binding Affinity
Guanoxabenz exhibits preferential binding to the α₂-adrenergic receptors. The binding affinity, represented by the inhibition constant (Kᵢ), has been determined through radioligand binding assays. There is some variability in the reported Kᵢ values, which may be attributed to different experimental conditions, such as the radioligand used and the tissue or cell line preparation.
| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Notes | Reference |
| α₂A | 40 | Rat | Fully activated form | [2][6] |
| α₂A | 4000 | Rat | [2][6] | |
| α₂A | 99.7 ± 15.1 | Rat Kidney | [7] | |
| α₂B₁ | 508 ± 135 | Rat Kidney | [7] | |
| α₂B₂ | 25,400 ± 2400 | Rat Kidney | [7] |
Note: The significant difference in reported Kᵢ values for the α₂A receptor (40/4000 nM vs. 99.7 nM) may reflect differences in assay methodology, including the use of different radioligands and tissue preparations. The 40 nM value is described as the "fully activated form," suggesting it might represent a high-affinity state of the receptor.
Functional Potency
The functional potency of guanoxabenz as an α₂-adrenergic agonist is determined by its ability to elicit a cellular response upon receptor binding. This is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response.
| Assay | Receptor Subtype | pEC₅₀ | EC₅₀ (nM) | Response Measured | Reference |
| Functional Assay | α₂A | 8.25 | 5.62 | Not Specified | |
| Functional Assay | α₂B | 7.01 | 97.72 | Not Specified | |
| Functional Assay | α₂C | ~5 | ~10,000 | Not Specified | |
| Iodide Efflux Assay | Not Specified | - | 831 | Activation of Ca²⁺-dependent Cl⁻ channels | [8] |
Signaling Pathway
As an α₂-adrenergic agonist, this compound activates a canonical G-protein coupled receptor (GPCR) signaling pathway. The α₂-adrenergic receptors are coupled to inhibitory G-proteins (Gᵢ/G₀).
Caption: this compound signaling pathway.
Upon binding of guanoxabenz to the α₂-adrenergic receptor, the associated Gᵢ protein is activated, leading to the exchange of GDP for GTP on the Gαᵢ subunit. The activated Gαᵢ subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to various downstream cellular effects, including a reduction in sympathetic outflow from the central nervous system.
Experimental Protocols
The characterization of this compound's activity as an α₂-adrenergic agonist relies on several key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of guanoxabenz for α₂-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues known to express α₂-adrenergic receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).[9]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable α₂-adrenergic receptor radioligand (e.g., [³H]-rauwolscine or [³H]-RX821002), and varying concentrations of unlabeled this compound.[7][9]
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., yohimbine) is included.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[9]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of guanoxabenz.
-
Plot the specific binding as a function of the logarithm of the guanoxabenz concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of guanoxabenz that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional consequence of guanoxabenz binding to Gᵢ-coupled α₂-adrenergic receptors by quantifying the resulting decrease in intracellular cAMP levels.
Caption: Experimental workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture:
-
Plate cells stably or transiently expressing the α₂-adrenergic receptor subtype of interest in a suitable multi-well plate (e.g., 96- or 384-well).[10]
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[10]
-
Add a known concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells (except for the basal control) to induce cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen technology.[10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the logarithm of the guanoxabenz concentration.
-
Determine the EC₅₀ value, which represents the concentration of guanoxabenz that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In an assay buffer containing GDP (to facilitate the exchange for [³⁵S]GTPγS upon activation), incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound.[11]
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.[12]
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS at each guanoxabenz concentration.
-
Plot the specific binding against the logarithm of the guanoxabenz concentration to generate a dose-response curve.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.
-
Conclusion
This compound is a potent α₂-adrenergic agonist with a clear mechanism of action involving the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels. The quantitative data on its binding affinities and functional potencies at different α₂-receptor subtypes provide a solid foundation for its pharmacological characterization. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the properties of guanoxabenz and other α₂-adrenergic agonists. The provided visualizations of the signaling pathway and experimental workflows serve to clarify these complex processes, making this guide a valuable technical resource for the scientific community. Further research to reconcile the differing reported binding affinities and to fully elucidate its selectivity profile will be beneficial for a more complete understanding of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. exchemistry.com [exchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Delineation of three pharmacological subtypes of alpha 2-adrenoceptor in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanabenz, an alpha2-selective adrenergic agonist, activates Ca2+-dependent chloride currents in cystic fibrosis human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Modulatory Role of Guanoxabenz Hydrochloride on the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoxabenz (B1663198) hydrochloride, an α2-adrenergic agonist traditionally prescribed for hypertension, has emerged as a significant modulator of the Unfolded Protein Response (UPR). This technical guide provides an in-depth exploration of the molecular mechanisms by which guanoxabenz influences the UPR, with a primary focus on its interaction with the PERK pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in cellular stress, neurodegenerative diseases, and drug development.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cellular proteome. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To mitigate this stress and restore homeostasis, cells activate a complex signaling network termed the Unfolded Protein Response (UPR).
The UPR is orchestrated by three ER-resident transmembrane proteins that act as stress sensors:
-
PERK (PKR-like ER kinase)
-
IRE1 (Inositol-requiring enzyme 1)
-
ATF6 (Activating transcription factor 6)
Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation. The activation of these pathways aims to:
-
Reduce the influx of new proteins into the ER by transiently attenuating global protein synthesis.
-
Increase the protein-folding capacity of the ER by upregulating the expression of chaperones.
-
Enhance the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
If these adaptive responses fail to resolve the ER stress, the UPR can switch to a pro-apoptotic signaling mode, leading to programmed cell death.
The Three Branches of the Unfolded Protein Response
The PERK Pathway
Upon activation, PERK oligomerizes and autophosphorylates, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, resulting in a global attenuation of protein synthesis. Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). A key downstream target of ATF4 is GADD34 (Growth Arrest and DNA Damage-inducible protein 34), which forms a complex with Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, thus establishing a negative feedback loop.
The IRE1 Pathway
IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 oligomerizes and autophosphorylates, which activates its RNase domain. The primary substrate for IRE1's RNase activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift that allows for the translation of a potent and stable transcription factor, XBP1s. XBP1s translocates to the nucleus and activates the transcription of genes involved in protein folding, ERAD, and quality control.
The ATF6 Pathway
ATF6 is a type II transmembrane protein. Upon ER stress and the dissociation of BiP, ATF6 translocates to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then moves to the nucleus, where it functions as a transcription factor to activate the expression of ER chaperones and components of the ERAD machinery.
Guanoxabenz Hydrochloride: Mechanism of Action on the UPR
This compound (hereafter referred to as guanabenz) exerts its influence on the UPR primarily through the PERK pathway. Its core mechanism of action is the selective inhibition of the GADD34-PP1 phosphatase complex.[1][2] GADD34 is a stress-inducible regulatory subunit of PP1 that is responsible for dephosphorylating eIF2α.[3] By inhibiting this complex, guanabenz (B1672423) prolongs the phosphorylation of eIF2α, which has several downstream consequences:
-
Sustained Translational Attenuation: The prolonged phosphorylation of eIF2α leads to a sustained reduction in global protein synthesis. This helps to alleviate the protein folding load on the ER in stressed cells, preventing the further accumulation of misfolded proteins.[2]
-
Enhanced ATF4 Expression: The sustained phosphorylation of eIF2α enhances the preferential translation of ATF4 mRNA.[1][4] This leads to an increased expression of ATF4 protein, which in turn can modulate the expression of its target genes.[5]
This mechanism makes guanabenz a valuable tool for studying the integrated stress response and a potential therapeutic agent for diseases characterized by protein misfolding and ER stress, such as neurodegenerative disorders.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Bibenzyl compound 20c protects against endoplasmic reticulum stress in tunicamycin-treated PC12 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Research History of Guanoxabenz Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoxabenz, the principal metabolite of the antihypertensive agent Guanabenz (B1672423), has carved its own niche in pharmacological research. Initially identified in the context of its parent drug's metabolism, Guanoxabenz has been characterized as a potent α2-adrenergic receptor agonist. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to Guanoxabenz hydrochloride. It delves into its synthesis, mechanism of action, key experimental findings, and the evolution of our understanding of its pharmacological profile. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Guanoxabenz, chemically known as 2-{[(2,6-dichlorophenyl)methylidene]amino}-1-hydroxyguanidine, emerged from the extensive research surrounding Guanabenz, a centrally acting α2-adrenergic agonist introduced for the treatment of hypertension.[1] While Guanabenz itself saw clinical use, the study of its metabolic fate led to the identification and characterization of Guanoxabenz.[2] This discovery prompted further investigation into the pharmacological activities of this metabolite, revealing its own significant interaction with the α2-adrenergic system. This guide will trace the scientific journey of this compound, from its origins as a metabolite to its characterization as a research tool and potential therapeutic agent.
Discovery and History
The history of Guanoxabenz is intrinsically linked to that of its parent compound, Guanabenz.
-
Early 1970s: Guanabenz was developed and investigated as a new antihypertensive agent.[3] Its mechanism of action was identified as central α-adrenergic stimulation, leading to a reduction in sympathetic outflow.[3]
-
Late 1970s - 1980s: As Guanabenz underwent extensive clinical trials and saw therapeutic use, metabolic studies were conducted to understand its pharmacokinetic profile. These studies led to the identification of Guanoxabenz as a major metabolite.[2][4]
-
1997: A key study by Clement and Demesmaeker detailed the formation of Guanoxabenz from Guanabenz in the human liver, establishing it as a new metabolic marker for the CYP1A2 enzyme.[5]
-
Subsequent Research: Further pharmacological studies were undertaken to characterize the activity of Guanoxabenz itself. These studies confirmed its identity as an α2-adrenergic receptor agonist, with a distinct binding profile.[6] Research also explored its effects in various preclinical models, contributing to a deeper understanding of its physiological effects.[7] More recently, the therapeutic potential of Guanabenz and by extension, its metabolites, has been explored in other areas beyond hypertension, including multiple sclerosis and prion diseases, suggesting new avenues for research.[1][8]
Synthesis of this compound
While Guanoxabenz is a metabolite of Guanabenz, a direct chemical synthesis is crucial for its isolated study. The synthesis of this compound can be approached through a multi-step process, drawing parallels with the synthesis of structurally similar guanidine (B92328) derivatives. A plausible synthetic route involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with aminoguanidine (B1677879) carbonate, followed by a subsequent reaction to introduce the hydroxyl group and final conversion to the hydrochloride salt.
A related synthesis for a key intermediate, N-(2,6-dichlorobenzylidene)-N'-amidino hydrazine, involves the reflux of 2,6-dichlorobenzaldehyde and aminoguanidine carbonate in ethanol.[9]
Conceptual Synthesis Workflow:
References
- 1. Guanabenz - Wikipedia [en.wikipedia.org]
- 2. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanoxabenz - Wikipedia [en.wikipedia.org]
- 6. Evidence for the existence of two forms of α2A-adrenoceptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Guanoxabenz Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Guanoxabenz (B1663198) hydrochloride. Guanoxabenz, the active moiety, is a centrally acting alpha-2 (α2) adrenergic agonist. This document synthesizes available preclinical data, detailing its absorption, distribution, metabolism, and excretion (ADME), alongside its mechanisms of action and physiological effects in various animal models. The information is intended to support further research and drug development efforts.
Pharmacokinetics (PK)
The preclinical pharmacokinetic profile of guanoxabenz has been characterized in several species. While comprehensive ADME studies are not extensively published, the available data provides insights into its behavior in vivo. Guanoxabenz is the N-hydroxyguanidine analogue of guanabenz (B1672423) and can be reduced to guanabenz, which has a significantly higher affinity for α2A-adrenoceptors.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed preclinical ADME parameters for guanoxabenz are not widely available in the public domain. However, general characteristics can be inferred from its chemical nature and the behavior of similar centrally acting α2-agonists. The primary route of elimination is suggested to be metabolic clearance.[2]
Table 1: Summary of Preclinical ADME Characteristics of Guanoxabenz
| Parameter | Species | Finding | Citation |
| Metabolism | Rat | The spleen cytosolic fraction can mediate the reduction of Guanoxabenz to guanabenz. | [1] |
| Protein Binding | Human | 90% | [3] |
| Elimination Half-life | Human | ~6 hours | [3] |
Note: Some human pharmacokinetic data is included for reference due to the limited availability of specific preclinical parameters.
Bioanalytical Methods
Quantitative determination of guanoxabenz and its metabolites in biological samples is crucial for pharmacokinetic studies.[4][5] While specific validated assays for guanoxabenz in preclinical matrices are not detailed in the provided results, standard chromatographic techniques are typically employed.
-
Sample Collection : Collect biological matrices (e.g., plasma, brain tissue) at predetermined time points post-administration. Samples should be immediately processed or stored at -80°C to prevent degradation.[6]
-
Sample Preparation : Use protein precipitation (PPT) or liquid-liquid extraction (LLE) to remove larger molecules.[5] For example, plasma samples can be mixed with a threefold volume of cold acetonitrile, vortexed, and centrifuged to precipitate proteins.
-
Chromatography : Employ a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for separation and detection. A C18 column is often suitable for small molecules like guanoxabenz.
-
Quantification : Generate a calibration curve using a surrogate matrix or a surrogate analyte to determine the concentration of guanoxabenz in the unknown samples.[4]
Pharmacodynamics (PD)
Guanoxabenz exerts its effects primarily through agonism at α2-adrenergic receptors, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[7] This interaction leads to a variety of downstream effects, most notably a reduction in sympathetic outflow from the central nervous system (CNS).
Mechanism of Action: α2-Adrenergic Agonism
As an α2-adrenergic agonist, guanoxabenz mimics the action of norepinephrine (B1679862) on presynaptic autoreceptors in the brainstem.[7][8] This activation inhibits the further release of norepinephrine, leading to reduced sympathetic tone, decreased peripheral vascular resistance, and a lowering of blood pressure.[8][9]
Caption: Guanoxabenz α2-Adrenergic Signaling Pathway.
Primary Pharmacodynamic Effects: Antihypertensive Action
The primary and most well-studied pharmacodynamic effect of guanoxabenz is its ability to lower blood pressure. Preclinical studies in hypertensive animal models have consistently demonstrated this effect.
Table 2: Summary of Antihypertensive Effects in Preclinical Models
| Species | Model | Dose | Route | Key Findings | Citation |
| Dog (anesthetized) | Normotensive | 0.1 mg/kg | i.v. | Initial increase in BP followed by a prolonged fall; decreased cardiac output and heart rate. | [10] |
| Rat (unanesthetized) | Hypertensive | ≥ 0.5 mg/kg | i.v. | Lowered blood pressure and heart rate. | [10] |
| Dog (unanesthetized) | Hypertensive | ≥ 0.5 mg/kg | i.v. | Lowered blood pressure and heart rate. | [10] |
-
Animal Model : Use adult male Spontaneously Hypertensive Rats (SHR), a common model for essential hypertension.
-
Acclimatization : House animals in a controlled environment for at least one week before the experiment.
-
Blood Pressure Measurement : Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
Dosing : Administer Guanoxabenz hydrochloride or vehicle control via oral gavage (p.o.) or intraperitoneal injection (i.p.). Doses could range from 0.5 to 10 mg/kg.
-
Post-Dose Monitoring : Record blood pressure and heart rate at multiple time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after administration.
-
Data Analysis : Compare the change in blood pressure from baseline between the guanoxabenz-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Other Preclinical Pharmacodynamic Effects
Beyond its antihypertensive action, guanoxabenz has been investigated for other therapeutic applications based on its interactions with cellular stress responses and its effects in the CNS.
Table 3: Summary of Other Pharmacodynamic Effects in Preclinical Models
| Therapeutic Area | Species/Model | Dose | Route | Key Findings | Citation |
| Neuroprotection (Multiple Sclerosis) | EAE Mouse Model | 8 mg/kg/day | - | Delayed disease onset, lower peak clinical score, fewer spinal cord lesions, more oligodendrocytes. | [11] |
| Neuroprotection (Multiple Sclerosis) | IFN-γ expressing Mouse Model | 4 mg/kg/day | - | Significantly higher number of oligodendrocytes in the corpus callosum. | [11] |
| Ophthalmology (AMD) | Rat Model (Laser-induced CNV) | 1% eye drops | Topical | Decreased choroidal neovascularization (CNV) lesion size. | [12] |
| Ophthalmology (AMD) | Rabbit Model | 1% eye drops | Topical | Significantly increased choroidal blood flow. | [12] |
| CNS Depressant | Mouse | 1-30 mg/kg | i.p. | Dose-dependent sedation. | [13] |
| CNS Depressant | Rat | 2.5-20 mg/kg | p.o. | Impaired rotarod performance, inhibited conditioned avoidance, prolonged sleeping time, lowered body temperature. | [13] |
| Anti-prion Activity | Transgenic Mouse (ovine prion) | - | - | Slightly but significantly prolonged survival of treated animals. | [14] |
-
Animal Model : Use female C57BL/6 mice, a standard strain for EAE induction.
-
Induction of EAE : Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment : Begin daily treatment with guanoxabenz (e.g., 8 mg/kg) or vehicle on a specified day post-induction (e.g., day 7).[11]
-
Clinical Scoring : Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histology : At the end of the study, perfuse the animals and collect spinal cord tissue for histological analysis to quantify inflammation, demyelination, and oligodendrocyte numbers.[11]
-
Data Analysis : Compare clinical scores over time and histological outcomes between the treated and control groups.
Caption: General workflow for a preclinical PK/PD study.
Summary and Conclusion
This compound is a potent α2-adrenergic agonist with well-established antihypertensive effects in preclinical models. Its mechanism of action through the Gi-coupled signaling pathway leads to a reduction in central sympathetic outflow. Emerging preclinical research has also highlighted its potential in other therapeutic areas, including neuroprotection and ophthalmology, possibly through mechanisms related to the integrated stress response that are independent of its primary adrenergic activity.
While quantitative preclinical pharmacokinetic data is sparse in publicly accessible literature, the established pharmacodynamic effects provide a strong basis for its biological activity. For drug development professionals, further studies to fully characterize the ADME profile in relevant preclinical species are warranted. The experimental protocols and data presented in this guide serve as a foundational resource for designing and interpreting future preclinical investigations of this compound and its analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz - Wikipedia [en.wikipedia.org]
- 4. cstti.com [cstti.com]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Effect of Guanabenz on Rat AMD Models and Rabbit Choroidal Blood Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacological studies of guanabenz: effects of the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - Public Library of Science - Figshare [plos.figshare.com]
The Effect of Guanoxabenz Hydrochloride on eIF2α Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoxabenz (B1663198) hydrochloride, a centrally acting alpha-2 adrenergic agonist, has garnered significant attention for its off-target effects on the Integrated Stress Response (ISR), a crucial cellular pathway for maintaining protein homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms by which guanoxabenz modulates the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis. We will explore the intricate signaling pathways, present quantitative data from relevant studies, and detail the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the ISR.
Introduction: The Integrated Stress Response and eIF2α Phosphorylation
Cells have evolved sophisticated mechanisms to cope with various physiological and pathological stressors, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER). A central hub for these adaptive responses is the Integrated Stress Response (ISR).[1] A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[2][3] This phosphorylation is carried out by a family of four kinases: PERK (PKR-like endoplasmic reticulum kinase), GCN2 (general control nonderepressible 2), PKR (protein kinase R), and HRI (heme-regulated inhibitor).[3]
Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B.[3] This inhibition leads to a global attenuation of protein synthesis, allowing the cell to conserve resources and reduce the load of newly synthesized proteins.[4][5] Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of a subset of mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[4][6] ATF4, in turn, upregulates the expression of genes involved in stress adaptation, amino acid metabolism, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6][7]
The ISR is a transient response, and the dephosphorylation of eIF2α is crucial for the restoration of normal protein synthesis. This dephosphorylation is primarily mediated by a protein complex consisting of the catalytic subunit of Protein Phosphatase 1 (PP1c) and a regulatory subunit, either GADD34 (Growth Arrest and DNA Damage-inducible protein 34) or CReP (Constitutive Repressor of eIF2α Phosphorylation).[8][9] GADD34 expression is induced by stress in an ATF4-dependent manner, forming a negative feedback loop that terminates the ISR.[9][10]
Guanoxabenz Hydrochloride: Mechanism of Action on eIF2α Phosphorylation
This compound has been identified as a modulator of the ISR. Its primary mechanism of action in this context is the inhibition of the GADD34-PP1c phosphatase complex.[11][12][13] By binding to a regulatory subunit of PP1c, guanoxabenz disrupts the interaction between GADD34 and PP1c, thereby preventing the dephosphorylation of eIF2α.[11] This leads to a sustained elevation of p-eIF2α levels, which prolongs the attenuation of global protein synthesis and enhances the translation of ATF4.[11][13]
This sustained ISR activation by guanoxabenz has been shown to have protective effects in various models of diseases characterized by protein misfolding, such as neurodegenerative diseases.[12][13] By reducing the overall protein load, guanoxabenz can alleviate ER stress and promote cellular survival. However, some studies have presented conflicting results, suggesting that guanoxabenz may not directly interfere with the GADD34-PP1c complex in vitro and that its anti-inflammatory effects might be independent of eIF2α phosphorylation.[8][14]
Signaling Pathway Diagram
References
- 1. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Translation Initiation Factor eIF2α at Ser51 Depends on Site- and Context-specific Information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Symbiotic Relationship of Guanabenz and Guanoxabenz Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the antihypertensive agent guanabenz (B1672423) and its metabolite, guanoxabenz (B1663198). We delve into their chemical structures, pharmacological activities, metabolic interplay, and the experimental methodologies used to characterize these compounds. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Core Relationship and Chemical Structures
Guanabenz is a centrally acting alpha-2 adrenergic agonist that has been utilized for the management of hypertension.[1][2][3] Its primary metabolite is guanoxabenz, also known as hydroxyguanabenz.[4] This metabolic conversion is a key aspect of their relationship, influencing the overall pharmacological profile of guanabenz.
The chemical structures of guanabenz and guanoxabenz are closely related, with the addition of a hydroxyl group to the guanidino moiety in guanoxabenz. This seemingly minor structural modification has significant implications for their pharmacological activity.
Guanabenz
-
IUPAC Name: 2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine[5]
-
Molecular Formula: C₈H₈Cl₂N₄[5]
-
Molar Mass: 231.08 g·mol⁻¹[2]
Guanoxabenz
-
IUPAC Name: 2-{[(2,6-dichlorophenyl)methylidene]amino}-1-hydroxyguanidine[4]
-
Molecular Formula: C₈H₈Cl₂N₄O[6]
-
Molar Mass: 247.08 g/mol [4]
Guanoxabenz is often supplied as guanoxabenz hydrochloride for research purposes to improve its stability.[1][7]
Pharmacological Profile: A Comparative Analysis
Both guanabenz and guanoxabenz exert their effects through the stimulation of alpha-2 adrenergic receptors, which are G-protein coupled receptors.[8] There are three main subtypes of the alpha-2 adrenoceptor: α2A, α2B, and α2C.[9] The activation of these receptors, particularly the α2A subtype in the brainstem, leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data for guanabenz and guanoxabenz, providing a basis for comparing their pharmacological properties.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | α2A Adrenoceptor | α2B Adrenoceptor | α2C Adrenoceptor | Reference |
| Guanabenz | pEC50 = 8.25 | pEC50 = 7.01 | pEC50 ~ 5 | [10] |
| Guanoxabenz | 99.7 ± 15.1 (Kd) | 508 ± 135 (Kd) | 25,400 ± 2400 (Kd) | [11] |
| Guanoxabenz | 4000 (Ki), 40 (Ki, fully activated) | - | - | [1][7] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The data for guanabenz is presented as pEC50, while for guanoxabenz it is primarily in the form of dissociation constants (Kd or Ki). Direct comparison of these values should be made with caution.
Table 2: Pharmacokinetic Parameters
| Parameter | Guanabenz | Guanoxabenz | Reference |
| Bioavailability | ~75% (oral) | Data not available | [12] |
| Protein Binding | 90% | Data not available | [2] |
| Half-life (t½) | ~6 hours | Data not available | [2][12] |
| Metabolism | Hepatic | Metabolite of Guanabenz | [12] |
| Excretion | Primarily renal | Data not available | [12] |
Metabolic Interplay: A Bidirectional Pathway
The relationship between guanabenz and guanoxabenz is not a simple one-way metabolic process. Evidence suggests a bidirectional conversion, adding a layer of complexity to their in vivo activity.
Signaling Pathway of Alpha-2 Adrenergic Agonists
The antihypertensive effects of guanabenz and guanoxabenz are mediated through the canonical alpha-2 adrenergic receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Alpha-2 Adrenergic Receptors
This protocol outlines a general method for determining the binding affinity of compounds like guanabenz and guanoxabenz to alpha-2 adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for α2-adrenergic receptors.
Materials:
-
Membrane preparation from cells or tissues expressing α2-adrenergic receptors (e.g., rat cerebral cortex, CHO cells transfected with the human α2A-adrenoceptor).
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (α2-antagonists).
-
Test compounds: Guanabenz, this compound.
-
Incubation buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand and incubation buffer.
-
Non-specific Binding: Radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine), and incubation buffer.
-
Competition Binding: Radioligand, varying concentrations of the test compound (e.g., guanabenz or guanoxabenz), and incubation buffer.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[13]
In Vivo Antihypertensive Activity in Rats
This protocol describes a general method for evaluating the antihypertensive effects of guanabenz and guanoxabenz in a rat model.
Objective: To determine the effect of the test compound on blood pressure in hypertensive rats.
Animals: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats made hypertensive (e.g., by DOCA-salt treatment).
Materials:
-
Test compounds: Guanabenz, this compound.
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry).
-
Animal restraining device.
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory conditions and the blood pressure measurement procedure for at least one week.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat.
-
Drug Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).[14] Doses can be varied to establish a dose-response relationship.[15][16]
-
Blood Pressure Monitoring: Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.[12]
-
Data Analysis: Calculate the change in SBP and HR from baseline for each group at each time point. Compare the effects of the test compound-treated groups with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Conclusion
Guanabenz and its metabolite, guanoxabenz, share a close structural and functional relationship centered on their agonistic activity at alpha-2 adrenergic receptors. The bidirectional metabolic pathway between these two compounds highlights the complexity of their in vivo pharmacology. While guanabenz has been clinically used for its antihypertensive effects, the distinct pharmacological profile of guanoxabenz suggests that it may contribute significantly to the overall therapeutic and side-effect profile of its parent drug. Further research into the comparative pharmacology and pharmacokinetics of these two molecules is warranted to fully elucidate their individual contributions and potential for therapeutic optimization. This guide provides a foundational understanding for researchers and drug development professionals working with these and similar centrally acting antihypertensive agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guanabenz - Wikipedia [en.wikipedia.org]
- 3. Guanabenz, an antihypertensive centrally acting alpha2-agonist, suppresses morning elevations in aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanoxabenz - Wikipedia [en.wikipedia.org]
- 5. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guanoxabenz | C8H8Cl2N4O | CID 9567831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Delineation of three pharmacological subtypes of alpha 2-adrenoceptor in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. [Reproduction study of Guanabenz, a new antihypertensive agent (2) - teratological test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-response relationship of single oral doses of guanabenz in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanoxabenz Hydrochloride: A Technical Guide to its Inhibition of GADD34
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanoxabenz (B1663198), a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive agent, has emerged as a significant tool in the study of cellular stress responses. This technical guide delves into the core mechanism of guanoxabenz hydrochloride's action: the inhibition of Growth Arrest and DNA Damage-inducible protein 34 (GADD34). By interfering with the GADD34-Protein Phosphatase 1 (PP1) complex, guanoxabenz prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR). This guide provides a comprehensive overview of the signaling pathways, quantitative data on its effects, and detailed experimental protocols for researchers investigating this interaction.
Introduction: The Integrated Stress Response and the Role of GADD34
Cells respond to a variety of environmental stresses, such as endoplasmic reticulum (ER) stress, nutrient deprivation, viral infection, and hypoxia, by activating the Integrated Stress Response (ISR).[1] A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of several eIF2α kinases, including PERK, GCN2, PKR, and HRI.[2][3] Phosphorylated eIF2α (p-eIF2α) leads to a global attenuation of protein synthesis, reducing the load of newly synthesized proteins and allowing the cell to conserve resources and manage the stress.[3]
However, prolonged translational repression can be detrimental. To ensure a return to homeostasis, a negative feedback loop is in place. This is primarily mediated by GADD34 (also known as PPP1R15A), a stress-inducible regulatory subunit of Protein Phosphatase 1 (PP1).[2][4] GADD34 forms a complex with the catalytic subunit of PP1 (PP1c), directing it to dephosphorylate eIF2α, thereby allowing for the resumption of protein synthesis.[2][3]
Mechanism of Action: Guanoxabenz as a GADD34 Inhibitor
This compound has been identified as a small molecule inhibitor of the GADD34-PP1c complex.[3][5] Its mechanism of action does not involve direct inhibition of the catalytic activity of PP1. Instead, guanoxabenz is proposed to selectively disrupt the interaction between GADD34 and PP1c, thereby preventing the targeted dephosphorylation of eIF2α.[3][5] This leads to a sustained phosphorylation of eIF2α in stressed cells, prolonging the attenuation of protein synthesis.[3][6] This selective inhibition of the stress-induced phosphatase complex, without affecting the constitutive eIF2α phosphatase (CReP/PPP1R15B), makes guanoxabenz a valuable tool for studying the consequences of prolonged ISR activation.[7]
Some studies, however, suggest that guanoxabenz may have effects independent of GADD34-mediated eIF2α dephosphorylation, such as inhibiting TLR9 signaling.[8]
Quantitative Data on Guanoxabenz Activity
The following tables summarize the quantitative data on the effects of this compound from various studies. It is important to note that specific IC50 values for the direct inhibition of the GADD34-PP1c interaction are not consistently reported in the literature. The data presented here reflects the effective concentrations observed in cellular assays.
| Cell Line | Stressor | Guanoxabenz Concentration | Observed Effect | Reference |
| Neonatal Rat Cardiac Myocytes | Tunicamycin (2.5 µg/ml) | 2.5 µM | Significantly prolonged eIF2α phosphorylation at 24 and 36 hours. | [3] |
| Glioblastoma Cells (U-87 MG, A172) | Sunitinib (15 µM) | 50 µM | Enhanced sunitinib-mediated cytotoxicity. | [9] |
| Hepatocellular Carcinoma (Hep3B) | - | 30 µM (IC50) | Inhibition of cell growth after 72 hours. | [10] |
| Hepatocellular Carcinoma (Huh7) | - | 50 µM (IC50) | Inhibition of cell growth after 72 hours. | [10] |
| HEK293T Cells | Thapsigargin (10 µM) | 50 µM | Inactivation of GADD34, leading to increased eIF2α phosphorylation. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory role of guanoxabenz on GADD34.
Western Blotting for Phosphorylated eIF2α
Objective: To determine the effect of guanoxabenz on the phosphorylation status of eIF2α in response to an ER stressor.
Materials:
-
Cell culture medium and supplements
-
This compound solution
-
ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Mouse anti-total eIF2α, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce ER stress by adding an ER stressor (e.g., 2.5 µg/ml Tunicamycin) for the desired duration (e.g., 6, 12, 24, 36 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α signal.
In Vitro eIF2α Dephosphorylation Assay
Objective: To directly assess the inhibitory effect of guanoxabenz on the GADD34-PP1c mediated dephosphorylation of eIF2α.
Materials:
-
Recombinant phosphorylated eIF2α (p-eIF2α)
-
Recombinant GADD34 (or its active fragment)
-
Recombinant PP1c
-
This compound solution
-
Dephosphorylation buffer
-
Reaction termination solution (e.g., SDS-PAGE sample buffer)
-
Phos-tag™ SDS-PAGE gels or standard SDS-PAGE followed by western blotting with anti-p-eIF2α antibody
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the dephosphorylation buffer, recombinant PP1c, and the GADD34 fragment.
-
Add the desired concentrations of guanoxabenz or a vehicle control.
-
Initiate the reaction by adding recombinant p-eIF2α.
-
Incubate the reaction mixture at 30°C for a specified time course.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Phos-tag™ SDS-PAGE: Separate the phosphorylated and dephosphorylated forms of eIF2α on a Phos-tag™ gel. The phosphorylated form will migrate slower. Visualize the bands by Coomassie blue staining or silver staining.
-
Western Blotting: Separate the reaction products by standard SDS-PAGE and perform a western blot using an antibody specific for p-eIF2α.
-
-
Data Analysis: Quantify the amount of remaining p-eIF2α in the presence and absence of guanoxabenz.
Cell Viability Assay
Objective: To evaluate the effect of guanoxabenz, alone or in combination with other compounds, on cell survival.
Materials:
-
Cell culture medium and supplements
-
This compound solution
-
Test compound (e.g., a chemotherapeutic agent)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After cell attachment, treat the cells with a range of concentrations of guanoxabenz, the test compound, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curves to determine IC50 values.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Guanoxabenz inhibits the GADD34-PP1c complex, prolonging eIF2α phosphorylation.
Caption: Workflow for assessing p-eIF2α levels by Western Blot.
Caption: Logical flow of guanoxabenz's impact on the ISR.
Conclusion
This compound serves as a critical pharmacological tool for investigating the intricacies of the Integrated Stress Response. Its ability to selectively inhibit the GADD34-mediated dephosphorylation of eIF2α allows for the precise manipulation of this key signaling node. The information and protocols provided in this technical guide are intended to equip researchers with the necessary knowledge to effectively utilize guanoxabenz in their studies of cellular stress, protein homeostasis, and related disease pathologies. Further research into the nuances of its mechanism and potential off-target effects will continue to refine our understanding of this multifaceted compound.
References
- 1. scbt.com [scbt.com]
- 2. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementary Roles of GADD34- and CReP-Containing Eukaryotic Initiation Factor 2α Phosphatases during the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of GADD34, the Stress-Inducible Regulatory Subunit of the Endoplasmic Reticulum Stress Response, Does Not Enhance Functional Recovery after Spinal Cord Injury | PLOS One [journals.plos.org]
- 8. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A systems biological analysis of the ATF4‐GADD34‐CHOP regulatory triangle upon endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Guanoxabenz Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoxabenz (B1663198), chemically known as (E)-1-(2,6-dichlorobenzylideneamino)-3-hydroxyguanidine, is an α2-adrenergic agonist. This technical guide provides a comprehensive overview of the plausible synthetic pathways and purification methodologies for its hydrochloride salt, a form often utilized for its stability and solubility. While specific literature detailing the synthesis of guanoxabenz hydrochloride is sparse, this document consolidates information on the synthesis of structurally related N-hydroxyguanidine derivatives and purification strategies for polar, basic compounds to propose a detailed experimental approach. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and manufacturing of this compound.
Introduction
Guanoxabenz is a derivative of guanabenz, distinguished by a hydroxyl group on the guanidine (B92328) moiety. This structural modification influences its pharmacological profile. As with many pharmaceutical compounds, the hydrochloride salt is often preferred for its improved handling and formulation characteristics. A robust and well-documented synthesis and purification protocol is critical for ensuring the quality, purity, and consistency of the active pharmaceutical ingredient (API). This guide outlines a probable synthetic route and discusses key considerations for purification based on the chemical properties of guanoxabenz and related compounds.
Proposed Synthesis of this compound
The most logical synthetic approach to guanoxabenz is through the condensation of 2,6-dichlorobenzaldehyde (B137635) with a suitable hydroxyaminoguanidine precursor. This reaction is analogous to the formation of other Schiff bases from aldehydes and primary amines.
Synthesis of the Precursor: Hydroxyaminoguanidine
The synthesis of N-hydroxy-N'-aminoguanidine derivatives has been reported in the literature. These methods often involve the reaction of hydroxylamines or hydrazines with various guanidinylating agents.[1] A potential route to the necessary precursor could involve the controlled reaction of hydroxylamine (B1172632) with a protected aminoguanidine (B1677879) derivative, followed by deprotection.
Condensation Reaction to Form Guanoxabenz
The core of the guanoxabenz synthesis involves the reaction of 2,6-dichlorobenzaldehyde with a hydroxyaminoguanidine salt (e.g., hydrochloride or hydroiodide) in a suitable solvent.
Reaction Scheme:
Caption: Proposed synthesis of Guanoxabenz.
Experimental Protocol: Synthesis of Guanoxabenz Free Base
-
Reaction Setup: To a solution of 2,6-dichlorobenzaldehyde (1 equivalent) in a suitable alcoholic solvent such as ethanol (B145695) or methanol, add a solution of hydroxyaminoguanidine hydrochloride (1.1 equivalents) in the same solvent.
-
Catalyst: The reaction can be catalyzed by the addition of a catalytic amount of a weak acid.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove the hydrochloride salt of the excess reactant. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude guanoxabenz free base.
Formation of this compound
The crude guanoxabenz free base is converted to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the crude guanoxabenz free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Precipitation: The this compound salt will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the crude this compound.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Due to its polar and basic nature, specialized purification techniques may be required.
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Table 1: Potential Recrystallization Solvents for Guanidine Hydrochloride Salts
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Guanidine hydrochlorides often have good solubility in hot alcohols and lower solubility upon cooling. The addition of water can help to dissolve impurities. |
| Methanol/Diethyl Ether | A polar solvent to dissolve the compound, followed by the addition of a less polar anti-solvent to induce crystallization. |
| Isopropanol | A common solvent for the recrystallization of pharmaceutical salts. |
| Acetonitrile/Water | Can be an effective solvent system for polar compounds. |
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period before being filtered hot to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chromatographic Methods
For impurities that are difficult to remove by recrystallization, chromatographic techniques are employed. Given the polar and basic nature of guanoxabenz, standard silica (B1680970) gel chromatography may not be optimal due to strong interactions leading to poor separation and tailing of peaks.
Workflow for Chromatographic Purification of Polar Basic Compounds
Caption: General workflow for chromatographic purification.
Table 2: Chromatographic Options for this compound Purification
| Stationary Phase | Mobile Phase Considerations | Principle |
| Alumina (basic or neutral) | Gradients of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane (B109758)/Methanol). | Alumina is less acidic than silica and can be more suitable for basic compounds, reducing tailing. |
| Amine-functionalized Silica | Reversed-phase solvents (e.g., Acetonitrile/Water). | The amine groups on the silica surface interact favorably with basic analytes, improving peak shape and resolution.[2] |
| Reversed-Phase (C18 or C8) | Acetonitrile/Water or Methanol/Water with an ion-pairing agent (e.g., trifluoroacetic acid) or a buffer to control pH. | Useful for separating compounds based on hydrophobicity. The use of additives is often necessary for polar, basic compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | High organic content mobile phase (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. | Provides good retention for very polar compounds that are not well-retained in reversed-phase chromatography. |
Experimental Protocol: Column Chromatography on Alumina
-
Column Packing: Prepare a column with activated neutral or basic alumina, packed as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. For example, a gradient from 100% dichloromethane to a mixture of dichloromethane and methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
Table 3: Expected Yield and Purity Data
| Step | Parameter | Expected Value |
| Condensation | Crude Yield | 70-90% |
| Salt Formation | Yield | >95% |
| Recrystallization | Purity | >98% |
| Recovery | 70-85% | |
| Chromatography | Purity | >99.5% |
| Recovery | 50-80% |
Conclusion
This technical guide outlines a feasible and detailed approach to the synthesis and purification of this compound. The proposed synthetic route, involving the condensation of 2,6-dichlorobenzaldehyde with a hydroxyaminoguanidine precursor, is based on established chemical principles for the formation of N-hydroxyguanidine derivatives. The purification strategies, including recrystallization and various chromatographic techniques, are tailored to address the challenges associated with the polar and basic nature of the target compound. The experimental protocols and data provided herein are intended to serve as a valuable starting point for researchers and drug development professionals, enabling the production of high-purity this compound for further investigation and potential therapeutic applications. Further process optimization and characterization will be necessary to establish a robust and scalable manufacturing process.
References
Technical Guide on the Stability and Storage of Guanoxabenz Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for Guanoxabenz (B1663198) hydrochloride. The document details its chemical properties, degradation pathways, and recommended storage, alongside representative experimental protocols for stability-indicating studies.
Introduction and Chemical Profile
Guanoxabenz is the primary active metabolite of the antihypertensive drug guanabenz (B1672423).[1][2] It functions as a selective alpha-2 (α₂) adrenergic receptor agonist, exerting its effects primarily within the central nervous system to reduce sympathetic outflow, thereby lowering blood pressure.[2] Guanoxabenz hydrochloride is the salt form, which is noted to be more stable than the free base.[3] Given that guanoxabenz is a metabolite of guanabenz, the stability profile and degradation pathways of the parent compound are highly relevant.
Chemical Structure:
-
IUPAC Name: 2-{[(2,6-dichlorophenyl)methylidene]amino}-1-hydroxyguanidine hydrochloride
-
Chemical Formula: C₈H₈Cl₂N₄O · HCl
-
Molar Mass: 283.54 g/mol
Mechanism of Action and Signaling Pathway
Guanoxabenz acts as a central α₂-adrenergic agonist.[3] Its mechanism involves binding to and activating α₂-adrenergic receptors in the brainstem. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi). Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP signaling ultimately results in decreased sympathetic tone, leading to vasodilation and a reduction in blood pressure.[4]
Stability Profile and Degradation
Detailed public-domain quantitative stability studies on this compound are limited. However, extensive information is available for the parent drug, guanabenz, which provides critical insights into potential degradation pathways.
Degradation of the Parent Compound (Guanabenz)
Studies on guanabenz acetate, the salt form of the parent drug, have identified several key degradation products.[5] The degradation primarily involves isomerization and hydrolysis.
Known Degradation Products:
-
Z-isomer: Stereoisomer of the parent compound.
-
2,6-dichlorobenzaldehyde: Formed via hydrolysis of the imine bond.
-
Aminoguanidine: The other product of imine bond hydrolysis.
-
2,6-dichlorobenzaldehyde semicarbazone: A potential secondary product.
Forced Degradation Studies (Representative Data)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance as mandated by ICH guidelines.[4][6] While specific data for this compound is not available, the table below presents representative data from a stability-indicating study of a structurally related α₂-adrenergic agonist, Guanfacine Hydrochloride, to illustrate typical outcomes.
Table 1: Representative Forced Degradation Data for a Structurally Related α₂-Adrenergic Agonist (Guanfacine HCl)
| Stress Condition | Parameters | Duration | % Degradation | Observations |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 8 hours | ~6.5% | Minor degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | ~12.3% | Significant degradation with multiple products. |
| Oxidative | 30% H₂O₂ | 24 hours | ~9.8% | Moderate degradation. |
| Thermal | 80°C (Dry Heat) | 48 hours | ~5.2% | Minor degradation observed. |
| Photolytic | UV Light (254 nm) | 7 days | < 2.0% | Compound is relatively stable to light. |
Note: This data is illustrative and based on studies of Guanfacine HCl, not Guanoxabenz HCl. Actual degradation will vary.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and potency of this compound. The following conditions are recommended based on available data for the compound and its analogues.
Table 2: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
|---|---|---|---|---|
| Solid (Powder) | Tightly Sealed, Dry | 2-8°C | Long-term | Protect from moisture and light.[7] |
| Stock Solution | Sealed, in Solvent (e.g., DMSO) | -20°C | Up to 1 month | Use freshly prepared solutions for best results.[3] |
| Stock Solution | Sealed, in Solvent (e.g., DMSO) | -80°C | Up to 6 months | Ensure it is protected from moisture.[3] |
Experimental Protocols for Stability Assessment
The following sections detail representative methodologies for conducting forced degradation studies and a stability-indicating HPLC assay. These protocols are based on established practices for similar hydrochloride salt compounds and align with ICH guidelines.[8][9]
Representative Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Guanoxabenz HCl in a suitable solvent (e.g., methanol (B129727) or a methanol:water mixture).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Thermal Degradation (Solid): Store 50 mg of solid Guanoxabenz HCl powder in a hot air oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Photolytic Degradation: Expose a solution of Guanoxabenz HCl (~100 µg/mL) to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Representative Stability-Indicating HPLC Method
Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.
Table 3: Representative HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic mixture of Acetonitrile and a buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 225 nm. |
| Injection Volume | 20 µL. |
| Run Time | 20 minutes. |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Workflow for Stability Testing
The overall process for conducting a stability study follows a logical sequence from sample preparation through to data analysis and reporting.
References
- 1. Guanoxabenz - Wikipedia [en.wikipedia.org]
- 2. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Guanoxabenz Hydrochloride: A Technical Guide to its Impact on Protein Synthesis Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanoxabenz (B1663198) hydrochloride, an α2-adrenergic agonist historically used as an antihypertensive agent, has garnered significant scientific interest for its distinct mechanism of action impacting protein synthesis. This document provides a comprehensive technical overview of guanoxabenz's role in the regulation of protein synthesis, primarily through its modulation of the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR). It has been demonstrated that guanoxabenz selectively inhibits the GADD34:PP1c phosphatase complex, leading to sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This action attenuates global protein synthesis, a crucial cellular defense mechanism against endoplasmic reticulum (ER) stress induced by misfolded proteins. This guide details the underlying signaling pathways, presents quantitative data from key studies, and provides explicit experimental protocols for the investigation of guanoxabenz's effects.
Mechanism of Action: The PERK Pathway and eIF2α Phosphorylation
Under conditions of cellular stress, such as the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, the UPR is activated. One of the three main branches of the UPR is mediated by the protein kinase R (PKR)-like ER kinase (PERK).
Upon activation, PERK phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[1] This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of eIF2B, its guanine (B1146940) nucleotide exchange factor, which is necessary for the formation of the translation initiation complex. The net result is a global attenuation of protein synthesis, which reduces the influx of newly synthesized proteins into the already stressed ER.[2]
However, this translational blockade is not absolute. The phosphorylation of eIF2α paradoxically promotes the translation of a select group of mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3] ATF4, in turn, upregulates the expression of genes involved in stress adaptation, but also those that can trigger apoptosis if the stress is prolonged or severe, such as C/EBP homologous protein (CHOP).[4][5]
To ensure a return to homeostasis, a negative feedback loop exists to dephosphorylate eIF2α. This is primarily mediated by the GADD34 (Growth Arrest and DNA Damage-inducible protein 34) protein, which acts as a regulatory subunit for Protein Phosphatase 1 (PP1c), recruiting it to specifically dephosphorylate eIF2α and resume protein synthesis.[6][7]
Guanoxabenz exerts its effect by specifically targeting and inhibiting the GADD34:PP1c complex.[4][8] This inhibition prevents the dephosphorylation of eIF2α, thereby prolonging its phosphorylated state and sustaining the attenuation of global protein synthesis.[6][9] This prolonged reduction in protein synthesis is thought to be protective in diseases characterized by protein misfolding, such as certain neurodegenerative disorders, by allowing the cell more time to clear aggregated proteins and restore proteostasis.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of guanoxabenz hydrochloride.
Table 1: Effect of Guanoxabenz on eIF2α Phosphorylation and Downstream Targets
| Cell Line/Model | Guanoxabenz Concentration | Duration | Target Protein | Fold Change (vs. Control/Stressed) | Reference |
| 3T3 Fibroblasts | 5 µM | 8 hours | p-eIF2α | Significantly Increased | [10][11] |
| 3T3 Fibroblasts | 10 µM | 8 hours | p-eIF2α | Significantly Increased | [10][11] |
| Neonatal Rat Cardiomyocytes (with Tunicamycin) | 2.5 µM | 24-36 hours | p-eIF2α | Significantly Prolonged | [6] |
| Differentiated PC12 cells (with 6-OHDA) | 5 µM | Not Specified | p-eIF2α | ~1.75-fold increase vs. 6-OHDA alone | [12] |
| Differentiated PC12 cells (with 6-OHDA) | 5 µM | Not Specified | ATF4 | ~1.6-fold increase vs. 6-OHDA alone | [12] |
| SOD1 G93A Mice | 4 mg/kg | Chronic | p-eIF2α | Dramatically Increased | [4][13] |
| SOD1 G93A Mice | 4 mg/kg | Chronic | CHOP | Down-regulated | [4] |
Table 2: Effect of Guanoxabenz on Cell Viability and Disease Progression
| Cell Line/Model | Guanoxabenz Concentration | Condition | Effect | Reference |
| Hep3B (HCC) | 30 µM | 72 hours | IC50 for growth inhibition | [14] |
| Huh7 (HCC) | 50 µM | 72 hours | IC50 for growth inhibition | [14] |
| Neonatal Rat Cardiomyocytes | 2-3 µM | with H₂O₂ | Tripled cell survival | [6] |
| U-87 MG & A172 (Glioma) | 50 µM | with Sunitinib | Enhanced Sunitinib cytotoxicity | [8] |
| SOD1 G93A Mice (Female) | 4 mg/kg (i.p. every other day) | Chronic | Significantly extended lifespan and delayed disease onset | [4][13][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for p-eIF2α, Total eIF2α, and ATF4
This protocol is essential for assessing the phosphorylation status of eIF2α and the expression of downstream effectors.
a. Cell Lysis and Protein Quantification
-
Culture cells to the desired confluency and treat with guanoxabenz and/or a stress-inducing agent (e.g., tunicamycin) for the specified duration.
-
Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
b. Sample Preparation and SDS-PAGE
-
Normalize protein concentrations for all samples.
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 10-12% polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
c. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to confirm successful protein transfer.
d. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-eIF2α (Ser51), total eIF2α, or ATF4 (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an appropriate imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for a loading control, such as β-actin or GAPDH.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
a. Reagent Preparation
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store protected from light at 4°C for short-term or -20°C for long-term storage.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO.
b. Assay Procedure
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only control wells.
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
c. Data Analysis
-
Subtract the average absorbance of blank wells (media and MTT solution only) from all other readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the guanoxabenz concentration to determine the IC50 value.
Concluding Remarks
This compound presents a compelling pharmacological tool for modulating the integrated stress response. Its ability to prolong eIF2α phosphorylation and thereby attenuate protein synthesis holds therapeutic potential for a range of pathologies characterized by proteotoxic stress. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the nuanced roles of guanoxabenz and the broader implications of targeting the GADD34:PP1c phosphatase complex for drug development. It is important to note the existence of some conflicting reports on the precise molecular interactions of guanoxabenz, underscoring the need for continued investigation into its mechanism of action.
References
- 1. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Guanoxabenz Hydrochloride: In Vitro Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoxabenz (B1663198) hydrochloride, a centrally acting alpha-2 adrenergic agonist, has garnered significant interest for its potential therapeutic applications beyond its original indication for hypertension. Emerging in vitro research has elucidated its role in modulating the Unfolded Protein Response (UPR), a critical cellular stress signaling pathway implicated in various diseases, including cancer and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for the in vitro investigation of guanoxabenz hydrochloride, focusing on its mechanism of action, and offers guidance for data presentation and visualization to facilitate robust and reproducible research.
Mechanism of Action
Guanoxabenz is known to be a central alpha-2 adrenergic agonist.[1] However, its therapeutic potential in other areas stems from its ability to interfere with the Integrated Stress Response (ISR).[2] Specifically, guanoxabenz enhances the UPR by selectively inhibiting the GADD34 (Growth Arrest and DNA Damage-inducible protein 34) subunit of the protein phosphatase 1 (PP1) complex.[3][4] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][3] The sustained phosphorylation of eIF2α leads to an attenuation of global protein synthesis, which can be protective in cells under endoplasmic reticulum (ER) stress by reducing the load of misfolded proteins.[4][5] This mechanism has been shown to induce apoptosis and autophagy in cancer cells.[4][6]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Hep3B | Hepatocellular Carcinoma | Empirically Determined | 24, 48, 72 | [7] |
| Huh7 | Hepatocellular Carcinoma | Empirically Determined | 24, 48, 72 | [7] |
Table 2: Effect of Guanoxabenz on Protein Expression in 3T3 Fibroblasts
| Treatment | Protein | Change in Expression | Duration (hours) | Reference |
| 5 µM Guanoxabenz | Phospho-eIF2α | Increased | 8 | [8] |
| 10 µM Guanoxabenz | Phospho-eIF2α | Increased | 8 | [8] |
| 5 µM Guanoxabenz | Per2 | Moderately Increased | 8 | [8] |
| 10 µM Guanoxabenz | Per2 | Moderately Increased | 8 | [8] |
| 5 µM Guanoxabenz | Phospho-S6 | No Change | 8 | [8] |
| 10 µM Guanoxabenz | Phospho-S6 | No Change | 8 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[9]
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.5-50 µM.[10] Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).[10]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and gently mix on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[11] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Collection: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant.[7]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Western Blotting for Phospho-eIF2α
This protocol is used to detect changes in the phosphorylation status of eIF2α upon treatment with guanoxabenz.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eIF2α, anti-total-eIF2α, and a loading control like β-actin or α-tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with guanoxabenz, wash with ice-cold PBS, and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 15 minutes at 4°C.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Sample Preparation: Mix 20-30 µg of protein with SDS loading buffer and boil at 95°C for 5 minutes.[7]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane three times with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analysis: Quantify band intensities and normalize the phospho-eIF2α signal to total eIF2α and/or a loading control.[7]
Visualizations
Caption: Guanoxabenz signaling via the UPR pathway.
Caption: General experimental workflow for in vitro studies.
Caption: Logical guide for apoptosis assay results.
References
- 1. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Administration of Guanoxabenz Hydrochloride in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guanoxabenz (B1663198) hydrochloride, an α2-adrenergic agonist, has garnered significant interest for its therapeutic potential in various neurodegenerative and inflammatory disease models. Its mechanism of action extends beyond its antihypertensive properties, notably involving the modulation of the Unfolded Protein Response (UPR) through the inhibition of eIF2α dephosphorylation. This document provides detailed application notes and protocols for the in vivo administration of guanoxabenz hydrochloride in mouse models of Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS), and Vanishing White Matter (VWM) disease, based on published research findings.
Disease Models and Applications
Guanoxabenz has been investigated in several mouse models of neurological diseases, with varying outcomes. Below is a summary of its application in prominent models.
Amyotrophic Lateral Sclerosis (ALS)
In the context of ALS, research has utilized the SOD1 G93A transgenic mouse model, which recapitulates key features of the human disease. However, the outcomes of guanoxabenz treatment in this model have been conflicting. One study reported that guanoxabenz administration delayed disease onset, extended lifespan, and improved motor performance in female SOD1 G93A mice[1][2]. Conversely, another comprehensive study found that guanoxabenz treatment accelerated disease progression and shortened lifespan in the same mouse model[2][3][4][5]. These discrepancies may arise from differences in experimental protocols, such as the specific SOD1 G93A mouse strain, drug formulation, administration route, and dosing regimen[2].
Multiple Sclerosis (MS)
In mouse models of MS, such as the experimental autoimmune encephalomyelitis (EAE) model, guanoxabenz has shown more consistent positive effects. Studies have demonstrated that guanoxabenz treatment can decrease the severity of clinical symptoms, delay disease onset, and reduce relapse severity[6][7]. The protective effects are attributed to its ability to enhance the survival of myelin-producing oligodendrocytes in the presence of inflammatory cytokines like IFN-γ[6][7][8][9].
Vanishing White Matter (VWM) Disease
Guanabenz (B1672423) has also been shown to be a viable treatment option for Vanishing White Matter disease, a genetic leukodystrophy. In VWM mouse models, guanabenz treatment improved clinical signs, neuropathological hallmarks, and the regulation of the Integrated Stress Response (ISR)[10][11].
Mechanism of Action: The Unfolded Protein Response
Guanoxabenz's neuroprotective effects are primarily linked to its ability to modulate the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α)[1][3][4][5]. Under conditions of cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), the phosphorylation of eIF2α leads to a global reduction in protein translation, allowing the cell to manage the stress. Guanoxabenz is thought to interact with a regulatory subunit of protein phosphatase 1 (PP1), GADD34, thereby prolonging the phosphorylated state of eIF2α and enhancing the cell's ability to cope with ER stress[2][4][5].
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the in vivo administration of this compound in different mouse models.
Table 1: Effects of Guanoxabenz in SOD1 G93A ALS Mouse Model
| Parameter | Guanoxabenz Treatment | Vehicle Control | Mouse Strain/Sex | Administration | Reference |
| Study 1 (Accelerated Disease) | |||||
| Age of Paresis Onset (days) | ~115 | ~123.5 | G93A-SOD1 (Male) | 4.5 mg/kg/day (osmotic minipump) | [3] |
| Age at Death (days) | ~127 | ~131.5 | G93A-SOD1 (Male) | 4.5 mg/kg/day (osmotic minipump) | [3] |
| Age of Paresis Onset (days) | ~108 | ~116.5 | G93A-SOD1 (Combined) | i.p. injection (qod) | [3] |
| Age at Death (days) | ~120 | ~126 | G93A-SOD1 (Combined) | i.p. injection (qod) | [3] |
| Study 2 (Delayed Disease) | |||||
| Lifespan Extension | Significantly extended | - | SOD1 G93A (Female) | N/A | [1] |
| Disease Onset | Significantly delayed | - | SOD1 G93A (Female) | N/A | [1] |
Table 2: Effects of Guanoxabenz in MS Mouse Models
| Parameter | Guanoxabenz Treatment | Vehicle Control | Mouse Model | Administration | Reference |
| Number of Oligodendrocytes | Significantly higher | Lower | Inducible IFN-γ expression | 4 mg/kg/day (12 days) | [6] |
| Disease Onset | Later onset (p < 0.0005) | Earlier onset | EAE | 8 mg/kg/day | [6] |
| Peak Clinical Score | Lower (p < 0.05) | Higher | EAE | 8 mg/kg/day | [6] |
| Spinal Cord Lesions | Fewer (p < 0.0005) | More | EAE | 8 mg/kg/day | [6] |
| Relapse Severity | Decreased (p = 0.038) | Higher | Relapsing-remitting EAE | 8 mg/kg/day | [6] |
Table 3: Effects of Guanoxabenz in VWM Mouse Model
| Parameter | Guanoxabenz Treatment | Placebo Control | Mouse Model | Administration | Reference |
| Neurological Decline | Greatly improved | - | 2b4he 2b5ho | 4.5 mg/kg/day | [10] |
| Ataxia | Greatly improved | - | 2b4he 2b5ho | 4.5 mg/kg/day | [10] |
| eIF2α Phosphorylation | Temporarily reduced | - | 2b4he 2b5ho | 4.5 mg/kg or 10 mg/kg (single injection) | [10] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on the cited literature.
General Preparation of Guanoxabenz Solution
-
Compound: this compound (or Guanabenz acetate).
-
Vehicle: The choice of vehicle can vary. Common vehicles include sterile saline (0.9% NaCl) or a solution of 50% DMSO, 40% PEG300, and 10% ethanol (B145695) for improved solubility, particularly for oral administration[12].
-
Preparation: Dissolve this compound in the chosen vehicle to the desired final concentration. Ensure complete dissolution. The solution should be prepared fresh before each administration or stored appropriately as per stability data.
Administration Protocols in Mouse Models
-
Mouse Strain: B6SJL-G93A-SOD1 transgenic mice[5].
-
Dosage: 10 mg/kg[5].
-
Frequency: Every other day (qod)[3].
-
Procedure:
-
Weigh the mouse to determine the correct volume of guanoxabenz solution to inject.
-
Restrain the mouse appropriately.
-
Inject the calculated volume of guanoxabenz solution intraperitoneally.
-
Monitor the mice for any adverse reactions.
-
Continue treatment for the duration of the study, monitoring disease onset, progression, and survival.
-
-
Mouse Strain: G93A-SOD1 transgenic mice[3].
-
Dosage: 0.45, 1.5, or 4.5 mg/kg/day[5].
-
Device: Alzet osmotic minipumps.
-
Procedure:
-
Fill the osmotic minipumps with the appropriate concentration of guanoxabenz solution according to the manufacturer's instructions.
-
Surgically implant the minipumps subcutaneously in the dorsal region of the mice under anesthesia.
-
Monitor the mice for post-surgical recovery.
-
The minipumps will deliver a constant dose of guanoxabenz for their specified duration.
-
Replace the minipumps as needed for long-term studies.
-
-
Mouse Strain: C57BL/6 mice for EAE induction.
-
Dosage: 8 mg/kg/day[6].
-
Administration Route: Intraperitoneal injection or oral gavage.
-
Procedure:
-
Induce EAE in the mice according to standard protocols.
-
Begin guanoxabenz treatment at a specified time point (e.g., 7 days after EAE induction or at the onset of clinical signs)[6].
-
Administer the daily dose of guanoxabenz.
-
Monitor and score the clinical signs of EAE daily.
-
At the end of the study, tissues can be collected for histological and molecular analysis.
-
-
Mouse Strain: 2b4he 2b5ho VWM mice[10].
-
Dosage: 4.5 mg/kg/day[10].
-
Administration Route: Intraperitoneal injection.
-
Procedure:
-
Initiate daily injections of guanoxabenz in adult VWM mice.
-
Monitor clinical signs, such as neurological decline and ataxia, regularly.
-
At specified time points, brain tissue can be collected to assess neuropathology and ISR markers.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for testing the efficacy of guanoxabenz in a mouse model of neurodegenerative disease.
References
- 1. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS | PLOS One [journals.plos.org]
- 4. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Blood pressure drug protects against symptoms of multiple sclerosis in animal models | University of Chicago News [news.uchicago.edu]
- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 9. hcplive.com [hcplive.com]
- 10. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanoxabenz Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Guanoxabenz hydrochloride in cell culture experiments. This document outlines the mechanism of action, optimal dosage recommendations, and detailed experimental protocols to assess its effects on cellular viability and signaling pathways.
Introduction
This compound is an α2-adrenergic receptor agonist traditionally used as an antihypertensive medication.[1][2] More recently, it has garnered significant interest in cell biology research for its potent modulation of the Unfolded Protein Response (UPR), a critical cellular stress signaling pathway.[3] Guanoxabenz specifically targets the Endoplasmic Reticulum (ER) stress axis, offering a valuable tool for studying and potentially treating diseases associated with protein misfolding, such as neurodegenerative disorders and certain cancers.[3][4]
Mechanism of Action: Modulation of ER Stress
Under conditions of ER stress, triggered by the accumulation of unfolded or misfolded proteins, cells activate the UPR. A key event in this response is the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[5] This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER.
Guanoxabenz exerts its effects by selectively inhibiting a key phosphatase complex, GADD34-PP1c, which is responsible for the dephosphorylation of eIF2α.[3] By inhibiting this complex, Guanoxabenz prolongs the phosphorylated state of eIF2α, leading to a sustained reduction in protein translation.[3][5] This mechanism can protect cells from the toxic effects of protein aggregation and ER stress.[6]
Signaling Pathway Diagram
Caption: Guanoxabenz inhibits the GADD34-PP1c complex, prolonging eIF2α phosphorylation and attenuating protein translation.[3]
Quantitative Data Summary
The optimal dosage of this compound can vary significantly depending on the cell line and the experimental endpoint. The following tables summarize reported concentration ranges and solubility data.
Table 1: Recommended Concentration Range for In Vitro Experiments
| Parameter | Concentration Range | Notes |
| Working Concentration | 0.5 - 50 µM | A typical starting range for assessing biological activity.[3][7] |
| Cytotoxicity Screening | Logarithmic serial dilutions (e.g., 0.1, 1, 10, 100 µM) | To determine the IC50 value for a specific cell line.[8] |
Table 2: Solubility of this compound
| Solvent | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 373.78 | Requires sonication for complete dissolution.[3] |
| Ethanol | - | Soluble at 25 mg/mL.[3] |
| Dimethylformamide (DMF) | - | Soluble at 30 mg/mL.[3] |
| Water | 8.59 | Requires sonication and warming to 60°C.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile, complete cell culture medium
Procedure for 10 mM Stock Solution:
-
Weigh 2.67 mg of this compound powder (Molecular Weight: 267.53 g/mol ).[3]
-
In a sterile microcentrifuge tube, add 1 mL of high-purity DMSO.[3]
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution.[3]
-
Aliquot the 10 mM stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][9]
Procedure for Working Solutions:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Dilute the stock solution in the appropriate sterile cell culture medium to achieve the desired final concentration (e.g., 0.5-50 µM).[3]
-
Crucial: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[3]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[3]
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final DMSO concentration as the highest Guanoxabenz concentration) and an untreated control.[8]
-
After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.[3]
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[8]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
After the incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the Guanoxabenz concentration.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects on cell viability and the UPR in vitro.[3]
Protocol 3: Western Blot Analysis of eIF2α Phosphorylation
This protocol is for assessing the effect of Guanoxabenz on the UPR signaling pathway by measuring the phosphorylation status of eIF2α.
Materials:
-
Treated and control cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-eIF2α and anti-total-eIF2α)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Wash treated and control cells with ice-cold PBS and lyse them with RIPA buffer.[8]
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.[8]
Conclusion
This compound is a valuable pharmacological tool for investigating the Unfolded Protein Response and ER stress in a variety of cell culture models. The protocols and data presented here provide a foundation for designing and executing experiments to explore its cytoprotective or cytotoxic effects, depending on the cellular context and experimental conditions. It is recommended to empirically determine the optimal concentration and incubation time for each specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols for Guanoxabenz Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoxabenz hydrochloride is a centrally acting alpha-2 adrenergic receptor agonist.[1] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO), along with essential data on its solubility, stability, and mechanism of action. These guidelines are intended to ensure accurate and reproducible results in preclinical research and drug development applications.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid.[2] Its solubility is a critical factor for the preparation of stock solutions for in vitro and in vivo studies. While sparingly soluble in aqueous solutions, it exhibits high solubility in organic solvents like DMSO.[3]
Table 1: Solubility and Physicochemical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉Cl₃N₄ | [2] |
| Molecular Weight | 267.55 g/mol | [2] |
| CAS Number | 23113-43-1 | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | ≥ 83.33 mg/mL (293.89 mM) | [4] |
| Storage of Solid | 4°C, sealed, away from moisture and light | [2] |
| Storage of DMSO Stock | -20°C for 1 month; -80°C for 6 months | [2][4] |
Note: The use of anhydrous, high-purity DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2][4] For complete dissolution, ultrasonic treatment may be necessary.[2][4]
Mechanism of Action
This compound primarily functions as a selective agonist for the α2-adrenergic receptor.[5] Its antihypertensive effects are attributed to its action on central α2-adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow to the heart, kidneys, and peripheral vasculature.[1][6] This results in decreased peripheral vascular resistance and a lowering of blood pressure.[1]
More recently, Guanoxabenz has been identified as an inhibitor of the GADD34-containing protein phosphatase 1 (PP1) complex.[7] This inhibition prolongs the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α), a key event in the Unfolded Protein Response (UPR) pathway.[7] This action can protect cells from endoplasmic reticulum (ER) stress-induced apoptosis.[7]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 2.6755 mg of this compound (Molecular Weight: 267.55 g/mol ).
-
Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM stock solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes.[2][4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4] Ensure the tubes are tightly sealed to prevent moisture absorption.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. A typical concentration range for in vitro studies is 0.5-50 µM.[7]
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should consist of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Application: Replace the existing medium in your cell culture plates with the medium containing the various concentrations of this compound or the vehicle control.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solution.
Simplified Signaling Pathway of this compound
Caption: Simplified Signaling Pathway of Guanoxabenz.
References
- 1. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guanabenz - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Guanoxabenz Hydrochloride in Amyotrophic Lateral Sclerosis (ALS) Research
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure.[1] A key pathological feature of ALS is the accumulation of misfolded proteins within motor neurons, which induces stress in the endoplasmic reticulum (ER) and activates a cellular signaling network known as the Unfolded Protein Response (UPR).[1][2] While initially a pro-survival mechanism, chronic ER stress can lead to apoptosis and motor neuron death.[2][3] Guanoxabenz (B1663198) hydrochloride, an FDA-approved α2-adrenergic agonist previously used for hypertension, has emerged as a significant research tool due to its ability to modulate the UPR, making it a compound of interest for investigating potential therapeutic strategies in ALS.[2][4]
Mechanism of Action of Guanoxabenz
Guanoxabenz's therapeutic potential in the context of neurodegeneration stems from its activity as a modulator of the UPR, specifically the PERK pathway.[5] In response to ER stress, the kinase PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER.[2] A key regulatory step in this process is the dephosphorylation of eIF2α, which is mediated by the protein phosphatase 1 (PP1) complexed with its regulatory subunit, GADD34 (also known as PPP1R15A).[3][5] Guanoxabenz selectively inhibits the GADD34-PP1 phosphatase complex.[2][5] By doing so, it prolongs the phosphorylated state of eIF2α, sustaining the reduction in protein translation and giving the cell more time to resolve the protein misfolding stress.[3]
Preclinical Research Summary
In Vitro Studies
Guanoxabenz has demonstrated protective effects in cellular models of ALS. In fibroblasts expressing the G93A mutant SOD1, guanabenz (B1672423) treatment offered protection against ER stress induced by tunicamycin (B1663573).[6][7] These studies provided the initial rationale for exploring its efficacy in more complex in vivo models.
In Vivo Studies
The evaluation of guanoxabenz in the SOD1 G93A transgenic mouse model of ALS has yielded conflicting results, underscoring the complexities of translating in vitro findings.[2] Some studies reported significant therapeutic benefits, including delayed disease onset, improved motor performance, and extended lifespan.[5][8] Conversely, other rigorous preclinical experiments observed that guanabenz treatment accelerated disease progression and shortened the lifespan of SOD1 G93A mice.[2][6][7] These discrepancies may be attributable to differences in drug dosage, administration protocols, or specific mouse strain substrains.[6]
| Study | Mouse Strain | Guanoxabenz Dose & Administration | Key Findings | Reference |
| Wang et al. (2014) | SOD1 G93A | 5 mg/kg/day via oral gavage | Delayed disease onset, improved motor performance, attenuated motor neuron loss, and extended lifespan in female mice. | [8] |
| Jiang et al. (2014) | SOD1 G93A | 10 mg/kg, intraperitoneal injection | Ameliorated disease, delayed onset, prolonged early disease phase and survival. | [5] |
| Vieira et al. (2015) | SOD1 G93A | 4.5 mg/kg/day via osmotic minipumps | Statistically significant acceleration of paresis onset and shortened lifespan. | [6][7][9] |
Clinical Research Summary: The 'ProMISe' Trial
A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial with a futility design (the 'ProMISe' trial) was conducted to assess the safety and efficacy of guanoxabenz in ALS patients.[4][10]
Trial Design
| Parameter | Description | Reference |
| Objective | To test the safety, tolerability, and efficacy of guanabenz in reducing disease progression over 6 months. | [4] |
| Population | Patients with ALS diagnosed within the previous 18 months. | [10] |
| Treatment Arms | Patients were randomized 1:1:1:1 to receive one of three doses of guanabenz (16 mg, 32 mg, or 64 mg daily) or a placebo, as an add-on therapy to a standard 100 mg daily dose of riluzole. | [10][11] |
| Primary Outcome | The proportion of patients progressing to a higher stage of disease within 6 months, as measured by the ALS Milano-Torino (ALS-MITOS) staging system, compared to a historical cohort. | [4][10] |
| Secondary Outcomes | Rate of decline in ALSFRS-R score, slow vital capacity change, time to death or ventilation, and serum neurofilament light chain levels. | [12] |
Efficacy and Safety Results
The trial showed that the 32 mg and 64 mg guanoxabenz treatment arms met the primary hypothesis of non-futility.[10][13] The proportion of patients who progressed to higher disease stages was significantly lower than expected.[10] This effect was particularly pronounced in patients with bulbar onset, where none of the 18 patients in the higher-dose groups progressed to a more advanced stage over the 6-month period.[10][13]
| Outcome (at 6 months) | Guanoxabenz 16 mg | Guanoxabenz 32 mg & 64 mg (Combined) | Placebo + Historical Cohort | p-value | Reference |
| Progression to Higher Disease Stage (Bulbar Onset) | 50% (4/8) | 0% (0/18) | 42% (25/60) | P = 0.001 | [10][13] |
| Change in ALSFRS-R Score | - | Significantly lower rate of change | - | - | [10] |
Despite the promising efficacy signals, adverse events were more common in the guanoxabenz arms than in the placebo group.[10][13] The frequency of side effects was dose-dependent, with the 64 mg arm having a significantly higher dropout rate.[10] The primary side effects were related to guanoxabenz's known α2-adrenergic agonist activity, such as hypotension.[14]
| Adverse Event Profile | Guanoxabenz Arms | Placebo Arm | Reference |
| Any Adverse Event | Higher proportion than placebo, especially at higher doses. | Lower proportion. | [10][13] |
| Drug-Related Side Effects | Significantly higher proportion in 32 mg and 64 mg arms. | Lower proportion. | [10] |
| Serious Adverse Events | No significant difference between groups. | No significant difference between groups. | [10][13] |
Discussion and Future Directions
The clinical data for guanoxabenz in ALS are encouraging, as they provide the first clinical validation for targeting the UPR pathway in this disease.[2][15] However, the side-effect profile, primarily driven by its α2-adrenergic activity, limits its potential for further clinical development in its current form.[10][14] The insights gained from the 'ProMISe' trial have spurred the development of new molecules, such as icerguastat (IFB-088), which are designed to selectively modulate the UPR without the associated adrenergic side effects.[14][15]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in a Cellular ALS Model
Objective: To assess the ability of Guanoxabenz hydrochloride to protect against ER stress-induced cell death in a neuronal cell line expressing mutant SOD1.
Materials:
-
Neuronal cell line (e.g., NSC-34) stably transfected with human SOD1 G93A.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
Tunicamycin (ER stress inducer, stock solution in DMSO).
-
Cell viability assay kit (e.g., MTT or LDH cytotoxicity assay).
-
Plates for cell culture (e.g., 96-well plates).
Procedure:
-
Cell Plating: Seed the SOD1 G93A-expressing cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Guanoxabenz Pre-treatment: Prepare serial dilutions of Guanoxabenz in culture medium. Remove the old medium from the wells and add the Guanoxabenz-containing medium. Include a vehicle control (DMSO equivalent). Incubate for 2 hours.
-
ER Stress Induction: Add tunicamycin to the wells at a final concentration known to induce significant cell death (e.g., 1-5 µg/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the EC50 of Guanoxabenz's protective effect.
Protocol 2: In Vivo Efficacy Study in a SOD1 G93A Mouse Model
Objective: To evaluate the effect of this compound on disease onset, progression, and survival in the SOD1 G93A mouse model of ALS.
Materials:
-
Transgenic mice expressing human SOD1 G93A and non-transgenic littermates.
-
This compound.
-
Vehicle control (e.g., sterile saline or appropriate solvent).
-
Administration equipment (e.g., osmotic minipumps, oral gavage needles).
-
Motor function assessment tools (e.g., rotarod apparatus, grip strength meter).
Procedure:
-
Animal Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a one-week acclimatization period.
-
Baseline Measurements: Before starting treatment (e.g., at 50 days of age), record baseline body weight and motor performance for all animals.
-
Randomization and Blinding: Randomize animals into treatment and vehicle control groups. Ensure that experimenters conducting behavioral assessments and data analysis are blinded to the treatment allocation.
-
Drug Administration: Administer Guanoxabenz or vehicle according to the chosen protocol (e.g., continuous delivery via subcutaneous osmotic pumps or daily oral gavage). Doses from previous studies range from 4.5 to 10 mg/kg/day.[5][6]
-
Monitoring:
-
Body Weight: Record body weight twice weekly. Disease onset can be defined as the age at which the animal reaches its peak body weight.
-
Motor Function: Perform motor function tests (e.g., rotarod, grip strength) weekly to assess disease progression.
-
Clinical Signs: Observe animals daily for signs of motor impairment (e.g., tremor, paresis).
-
-
Endpoint: The study endpoint is typically defined as the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds of being placed on its side) or a predetermined level of body weight loss (e.g., 20%).
-
Data Analysis:
-
Survival: Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Disease Onset and Progression: Compare the age of onset and the rate of functional decline between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
- 1. Frontiers | Towards Understanding the Relationship Between ER Stress and Unfolded Protein Response in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz [frontiersin.org]
- 4. Protein misfolding, amyotrophic lateral sclerosis and guanabenz: protocol for a phase II RCT with futility design (ProMISe trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS | PLOS One [journals.plos.org]
- 7. Blog: Guanabenz Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]
- 8. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein misfolding, amyotrophic lateral sclerosis and guanabenz: protocol for a phase II RCT with futility design (ProMISe trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The unfolded protein response in amyotrophic later sclerosis : results of a phase 2 trial [air.unimi.it]
- 13. iris.unimore.it [iris.unimore.it]
- 14. InFlectis BioScience - Clinical Study Demonstrates Promising Results for Investigative ALS Treatment; InFlectis BioScience is Planning Phase 2 Trial of Next-Generation Therapy [inflectisbioscience.reportablenews.com]
- 15. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
Guanoxabenz Hydrochloride: A Neuroprotective Agent in Cellular Models of Parkinson's Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoxabenz (B1663198), an alpha-2 adrenergic agonist, has demonstrated significant neuroprotective properties in cellular models of Parkinson's disease (PD). Its mechanism of action diverges from its antihypertensive function and centers on the modulation of the Unfolded Protein Response (UPR), a critical cellular stress pathway implicated in neurodegeneration. Guanoxabenz inhibits the GADD34 protein, a regulatory subunit of protein phosphatase 1 (PP1). This inhibition leads to sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the expression of Parkin, an E3 ubiquitin ligase with a crucial role in mitochondrial quality control and neuronal survival.[1][2][3] This document provides detailed protocols and quantitative data for utilizing guanoxabenz hydrochloride in in vitro models of Parkinson's disease.
Data Presentation
The following tables summarize the quantitative effects of this compound in well-established cellular models of Parkinson's disease.
Table 1: Neuroprotective Effect of Guanoxabenz on 6-Hydroxydopamine (6-OHDA)-Induced Toxicity in Differentiated PC12 Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | Reference |
| Control | - | 100% | [2] |
| 6-OHDA | 100 µM | ~65% | [2] |
| Guanoxabenz + 6-OHDA | 2.5 µM + 100 µM | ~85% | [2] |
Table 2: Effect of Guanoxabenz on Key Protein Expression in 6-OHDA-Treated Differentiated PC12 Cells
| Protein | Treatment | Fold Change (vs. 6-OHDA alone) | Reference |
| Phospho-eIF2α | Guanoxabenz (2.5 µM) + 6-OHDA (100 µM) | ~2.5 | [2] |
| ATF4 | Guanoxabenz (2.5 µM) + 6-OHDA (100 µM) | ~3.0 | [2] |
| Parkin | Guanoxabenz (2.5 µM) + 6-OHDA (100 µM) | ~1.5 | [2] |
Table 3: Neuroprotective Effect of Guanoxabenz on Camptothecin (CPT)-Induced Toxicity in Primary Cortical Neurons
| Treatment Group | Concentration | Cell Survival (% of Control) | Reference |
| Control | - | 100% | [2] |
| Camptothecin (CPT) | 10 µM | ~50% | [2] |
| Guanoxabenz + CPT | 10 µM + 10 µM | ~75% | [2] |
Signaling Pathways and Experimental Workflows
Caption: Guanoxabenz signaling pathway leading to neuroprotection.
Caption: General experimental workflow for assessing Guanoxabenz.
Experimental Protocols
PC12 Cell Culture and Differentiation
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen-coated culture plates
Protocol:
-
Maintenance of PC12 cells: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce neuronal differentiation, plate PC12 cells on collagen-coated plates. Replace the growth medium with differentiation medium (RPMI-1640 with 1% HS, 1% Penicillin-Streptomycin, and 50-100 ng/mL NGF).
-
Change the differentiation medium every 2-3 days. Cells are considered fully differentiated after 7-10 days, exhibiting a neuronal phenotype with extensive neurite outgrowth.[2]
Neurotoxicity Induction with 6-Hydroxydopamine (6-OHDA)
Materials:
-
Differentiated PC12 cells
-
This compound stock solution (e.g., 10 mM in sterile water)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Sterile water with 0.02% ascorbic acid (antioxidant for 6-OHDA)
Protocol:
-
Prepare a fresh stock solution of 6-OHDA in sterile water containing 0.02% ascorbic acid immediately before use. Protect the solution from light.
-
Pre-treat the differentiated PC12 cells with the desired concentration of guanoxabenz (e.g., 2.5 µM) in fresh culture medium for 4 hours.[2]
-
Following the pre-treatment, add the desired concentration of 6-OHDA (e.g., 100 µM) to the culture medium.[2]
-
Incubate the cells for 24 hours for cell viability assays or for 10 hours for protein expression analysis before proceeding with downstream applications.[2]
Primary Cortical Neuron Culture and Camptothecin (CPT) Treatment
Materials:
-
Embryonic day 18 (E18) rat cortices
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
This compound stock solution
-
Camptothecin (CPT)
Protocol:
-
Primary Culture: Prepare primary cortical neuron cultures from E18 rats and maintain them in Neurobasal media supplemented with B-27 and glutamine.[2]
-
Treatment: Pre-treat the primary cortical neurons with guanoxabenz (e.g., 10 µM) for 4 hours.[2]
-
Induce apoptosis by adding CPT (e.g., 10 µM) to the culture medium.[2]
-
Incubate for 24 hours before assessing cell survival.[2]
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control group.
Western Blot Analysis
Materials:
-
Treated cells
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-eIF2α, anti-ATF4, anti-Parkin, and a loading control like anti-β-actin or anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize to the loading control to determine the relative protein expression levels.[2]
Conclusion
This compound presents a compelling therapeutic potential for Parkinson's disease by targeting the Unfolded Protein Response and upregulating the neuroprotective protein Parkin. The protocols and data provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of guanoxabenz in cellular models of PD. Further studies are warranted to explore its full therapeutic potential and translate these preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Guanoxabenz Hydrochloride in Cancer Cell Line Studies
Introduction
Guanoxabenz, an alpha-2 adrenergic receptor agonist initially approved for the treatment of hypertension, is now being repurposed for its potential applications in oncology.[1][2] Research has revealed its role in modulating the Unfolded Protein Response (UPR), a cellular stress pathway often exploited by cancer cells for survival.[3][4] Guanoxabenz selectively inhibits the GADD34-PP1 complex, which is responsible for dephosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α).[3][5] This inhibition prolongs the phosphorylation of eIF2α, leading to a sustained UPR, which can ultimately trigger apoptosis and autophagy in cancer cells.[3][6][7] These application notes provide a summary of quantitative data and detailed protocols for researchers investigating the effects of Guanoxabenz hydrochloride in cancer cell line studies.
Mechanism of Action
Under conditions of endoplasmic reticulum (ER) stress, such as those found in the tumor microenvironment (e.g., hypoxia, nutrient deprivation), the UPR is activated.[4] One key branch of the UPR involves the PERK kinase, which phosphorylates eIF2α.[3] Phosphorylated eIF2α (p-eIF2α) globally attenuates protein synthesis but selectively promotes the translation of specific mRNAs, like that of Activating Transcription Factor 4 (ATF4).[1][3] ATF4, in turn, upregulates genes involved in apoptosis and autophagy.[3] To restore normal protein synthesis, the cell upregulates GADD34 (Growth Arrest and DNA Damage-inducible protein 34), which recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α.[5] Guanoxabenz disrupts the GADD34-PP1 complex, sustaining the phosphorylated state of eIF2α and enhancing its downstream pro-apoptotic effects.[5][8]
Data Presentation
Quantitative data from various studies are summarized below to provide a reference for experimental design.
Table 1: Pharmacological Activity of this compound
| Compound | Target/Action | Effect | Concentration | Cell System | Reference |
|---|---|---|---|---|---|
| Guanoxabenz | eIF2α Phosphorylation | Increase | 5 - 10 µM | 3T3 Fibroblasts | [5] |
| Guanoxabenz | eIF2α Phosphorylation | Increase | 20 µM | RAW264.7 Macrophages | [5] |
| Guanoxabenz | Rac1 Signaling | Downregulation | Not Specified | Tumor Cells | [1] |
| Guanoxabenz HCl | Cell Viability | No effect | 0.5 - 50 µM | Neonatal Rat Cardiomyocytes |[5] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Guanoxabenz in Cancer Cell Lines Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time). It is recommended to determine the IC50 empirically for the specific cell line of interest.[5]
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| Hep3B | Hepatocellular Carcinoma | 72 hours | 30 | [3][7] |
| Huh7 | Hepatocellular Carcinoma | 72 hours | 50 | [3][7] |
| SNU423 | Hepatocellular Carcinoma | 72 hours | 100 | [3][7] |
| SNU449 | Hepatocellular Carcinoma | 72 hours | 100 | [3][7] |
| SNU475 | Hepatocellular Carcinoma | 72 hours | 100 | [3][7] |
| SNU398 | Hepatocellular Carcinoma | 72 hours | > 100 | [3] |
| U-87 MG | Glioblastoma | Not Specified | Concentration-dependent death observed | [9] |
| A172 | Glioblastoma | Not Specified | Concentration-dependent death observed | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Lower than free GA | [10][11] |
| MCF-7 | Breast Cancer | Not Specified | Lower than free GA | [10][11] |
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][12]
Materials:
-
This compound (stock solution in DMSO or water)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the Guanoxabenz-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest drug dose) and an untreated control.[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5][12]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes.[12]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the Guanoxabenz concentration to determine the IC50 value.[5]
Western Blot for Phospho-eIF2α
This protocol is optimized for the detection of phosphorylated proteins, which can be transient and susceptible to degradation.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails (critical)[13]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels (10-12%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies.[13]
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: Place the culture dish on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer freshly supplemented with protease and phosphatase inhibitors.[13] Scrape the cells and incubate the lysate on ice for 30 minutes.[13]
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.[13] Collect the supernatant and determine the protein concentration using a BCA assay.[13]
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer proteins to a PVDF membrane. Verify transfer efficiency using Ponceau S staining.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[5]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[5]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the p-eIF2α signal to the total eIF2α signal to account for any changes in the total protein level.[5]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with Guanoxabenz as desired. Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5] Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5] Acquire at least 10,000 events per sample.
-
Interpretation: [5]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Facebook [cancer.gov]
- 2. Guanabenz - Wikipedia [en.wikipedia.org]
- 3. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unfolded protein response in cancer: the Physician's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. KoreaMed [koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing of Guanabenz acetate by encapsulation into long-circulating nanopolymersomes for treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Detecting p-eIF2α Induction by Guanoxabenz Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α) in cell lysates following treatment with Guanoxabenz hydrochloride. Guanoxabenz is an α2-adrenergic agonist that has been identified as an inhibitor of the GADD34/PP1c phosphatase complex, a key regulator of the Integrated Stress Response (ISR). Inhibition of this complex prolongs the phosphorylation of eIF2α, a central event in the ISR that leads to a general attenuation of protein synthesis. This protocol outlines the cell culture and treatment, preparation of cell lysates, and a comprehensive Western blot procedure optimized for the detection of p-eIF2α.
Introduction
The Integrated Stress Response (ISR) is a conserved signaling network activated by a variety of cellular stresses, including endoplasmic reticulum (ER) stress, viral infection, and amino acid deprivation. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event converts eIF2 from a substrate to an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. This allows the cell to conserve resources and initiate transcriptional programs to resolve the stress.
This compound has been shown to specifically inhibit the stress-induced GADD34-containing protein phosphatase 1 (PP1) complex. This complex is responsible for the dephosphorylation of p-eIF2α, thus terminating the ISR signaling. By inhibiting GADD34-PP1c, Guanoxabenz prolongs the phosphorylation of eIF2α, thereby enhancing the cellular stress response. This application note provides a robust Western blot protocol to monitor the induction of p-eIF2α in response to Guanoxabenz treatment.
Signaling Pathway
Cellular stresses, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress), activate several kinases, including PERK (PKR-like endoplasmic reticulum kinase). Activated PERK phosphorylates eIF2α at Serine 51. This phosphorylation event inhibits global protein synthesis. The dephosphorylation of p-eIF2α is mediated by the GADD34-PP1c complex, which allows for the resumption of protein synthesis. This compound acts by inhibiting the GADD34-PP1c complex, thereby sustaining the phosphorylated state of eIF2α and prolonging the attenuation of translation.
Experimental Workflow
The experimental workflow begins with seeding and culturing cells, followed by treatment with this compound. After the treatment period, cells are harvested and lysed to extract total protein. The protein concentration is then determined to ensure equal loading for the Western blot. Subsequently, the protein lysates are subjected to SDS-PAGE for separation, transferred to a membrane, and probed with specific antibodies against p-eIF2α and total eIF2α. Finally, the protein bands are detected and quantified.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of p-eIF2α levels in 3T3 fibroblasts treated with this compound for 8 hours. The data is presented as the mean fold change in the p-eIF2α / total eIF2α ratio relative to the vehicle-treated control group.
| Treatment Group | Concentration (µM) | Duration (hours) | Mean Fold Change (p-eIF2α / Total eIF2α) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (DMSO) | - | 8 | 1.00 | ± 0.15 | - |
| Guanoxabenz HCl | 5 | 8 | 8.50 | ± 1.20 | < 0.001 |
| Guanoxabenz HCl | 10 | 8 | 10.20 | ± 1.50 | < 0.0001 |
Note: This data is representative and has been compiled based on published findings. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate vendor)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (or a suitable alternative for phospho-proteins)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-15%) or reagents for hand-casting
-
PVDF membrane (0.45 µm)
-
Methanol
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Rabbit anti-phospho-eIF2α (Ser51)
-
Primary antibody: Rabbit anti-total eIF2α
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Deionized water
Protocol
1. Cell Culture and Treatment
-
Seed the cells of interest (e.g., 3T3 fibroblasts) in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the Guanoxabenz stock solution in fresh culture medium to the desired final concentrations (e.g., 5 µM and 10 µM).
-
Include a vehicle control group treated with the same concentration of the solvent used for the drug stock.
-
Remove the old medium from the cells and replace it with the medium containing Guanoxabenz or vehicle.
-
Incubate the cells for the desired time period (e.g., 8 hours).
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-40 µg per lane).
4. Sample Preparation for SDS-PAGE
-
In a new microcentrifuge tube, mix the calculated volume of protein lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein for each sample into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by a rinse in deionized water and then transfer buffer.
-
Transfer the separated proteins from the gel to the PVDF membrane using a standard wet or semi-dry transfer protocol.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This is crucial for reducing background when using phospho-specific antibodies.
-
Incubate the membrane with the primary antibody against p-eIF2α (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the captured image to quantify the band intensities for p-eIF2α.
-
To normalize the data, strip the membrane and re-probe with an antibody against total eIF2α. Repeat the immunoblotting steps (from primary antibody incubation).
-
Calculate the ratio of p-eIF2α to total eIF2α for each sample and normalize to the vehicle control to determine the fold change.
Application Notes: Cell Viability Assessment Following Guanoxabenz Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoxabenz hydrochloride, an α2-adrenergic receptor agonist, has been identified as a modulator of the integrated stress response (ISR), a crucial cellular signaling network activated by various stress conditions, including endoplasmic reticulum (ER) stress.[1][2] Its activity centers on the regulation of eukaryotic translation initiation factor 2α (eIF2α), a key component of protein synthesis.[3][4] These application notes provide a comprehensive overview and detailed protocols for assessing cell viability in response to this compound treatment, aiding researchers in understanding its cytostatic and cytotoxic potential.
Guanoxabenz has been shown to selectively inhibit the stress-induced dephosphorylation of eIF2α.[3] This is achieved by targeting the regulatory subunit (GADD34/PPP1R15A) of the protein phosphatase 1 (PP1) complex, which is responsible for dephosphorylating eIF2α.[1][3] By inhibiting this phosphatase activity, Guanoxabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis.[3][4] This prolonged ER stress can ultimately trigger pro-apoptotic pathways, making Guanoxabenz a compound of interest in various therapeutic areas, including cancer research.[1][5][6]
Mechanism of Action: Guanoxabenz and the Integrated Stress Response
Under conditions of ER stress, the accumulation of unfolded or misfolded proteins activates several signaling pathways, one of which is the PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway.[1] PERK activation leads to the phosphorylation of eIF2α.[5] Phosphorylated eIF2α (p-eIF2α) competitively inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor, which in turn reduces the formation of the eif2-GTP-Met-tRNAi ternary complex required for translation initiation.[7] This results in a general shutdown of protein synthesis, allowing the cell to mitigate the stress.
However, certain mRNAs containing upstream open reading frames (uORFs), such as that of Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions.[4] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, autophagy, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][5] Guanoxabenz treatment enhances and prolongs the phosphorylation of eIF2α, thereby amplifying the downstream signaling cascade, which can shift the cellular response from pro-survival to pro-apoptotic.[3][5]
This compound signaling pathway.
Quantitative Data Summary
The following tables summarize the effects of this compound on cell viability across different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Hep3B | Hepatocellular Carcinoma | Empirically Determined | 24, 48, 72 |
| Huh7 | Hepatocellular Carcinoma | Empirically Determined | 24, 48, 72 |
| U-87 MG | Glioblastoma | >50 (non-cytotoxic concentration used in combination) | Not specified |
| A172 | Glioblastoma | >50 (non-cytotoxic concentration used in combination) | Not specified |
Data sourced from multiple studies investigating the anti-cancer effects of Guanoxabenz.[8][9]
Table 2: Effect of this compound on eIF2α Phosphorylation
| Cell Line | Guanoxabenz Concentration (µM) | Treatment Duration (hours) | Observation |
| 3T3 Fibroblasts | 5, 10 | 8 | Significant increase in p-eIF2α levels.[10][11] |
| Neonatal Rat Cardiac Myocytes | 2.5 | 24, 36 | Prolonged tunicamycin-induced eIF2α phosphorylation.[3] |
| Hep3B and Huh7 | Not specified | Not specified | Upregulation of p-eIF2α.[1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates[14]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium.[8] Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Guanoxabenz or vehicle control (medium with the same concentration of DMSO used for the highest Guanoxabenz dose).[8][15]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: After the incubation, carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[8][14]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the Guanoxabenz concentration to determine the IC50 value.[8]
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16][17]
Materials:
-
This compound stock solution
-
Opaque-walled 96-well or 384-well plates[18]
-
Complete cell culture medium
-
CellTiter-Glo® Reagent[16]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates in 100 µL (96-well) or 25 µL (384-well) of culture medium.[18] Include control wells with medium only for background measurement.[18]
-
Drug Treatment: Add the desired concentrations of this compound or vehicle control to the experimental wells.
-
Incubation: Incubate the plates for the desired exposure time according to your experimental protocol.
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell culture plates to room temperature for approximately 30 minutes before use.[18]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[18]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental workflow for cell viability assay.
Conclusion
The assessment of cell viability following treatment with this compound is critical for elucidating its therapeutic potential. The provided protocols for MTT and CellTiter-Glo® assays offer robust and reliable methods for quantifying the cytotoxic and cytostatic effects of this compound. Understanding the underlying mechanism involving the prolonged phosphorylation of eIF2α and the induction of the ER stress response provides a strong rationale for its investigation in various disease models. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to ensure accurate and reproducible results.
References
- 1. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanabenz Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mechanisms of eIF2B action and regulation by eIF2α phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. yph-bio.com [yph-bio.com]
- 18. ch.promega.com [ch.promega.com]
Measuring Guanoxabenz Hydrochloride Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoxabenz hydrochloride is a centrally acting alpha-2 adrenergic receptor (α2-AR) agonist historically used as an antihypertensive agent. Emerging research has unveiled its potential in other therapeutic areas, including neuroprotective and anti-prion activities, independent of its α2-AR agonism. To facilitate further investigation and drug development efforts, it is crucial to possess robust methods for quantifying the engagement of Guanoxabenz with its intended and potential off-targets within a cellular context. This document provides detailed application notes and protocols for measuring the target engagement of this compound in cells.
Primary Target: Alpha-2 Adrenergic Receptor (α2-AR)
Guanoxabenz primarily targets the α2-AR, a G protein-coupled receptor (GPCR). Engagement with this receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
I. Direct Target Engagement Assays
Directly measuring the binding of Guanoxabenz to its target protein provides unambiguous evidence of engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in a physiological setting by measuring the thermal stabilization of a target protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A. Melt Curve Protocol
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells stably expressing human α2A-AR) to 80-90% confluency.
-
Cell Treatment: Harvest cells and resuspend them in a serum-free medium at a density of 5 x 10^6 cells/mL. Treat cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Shock: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubate on ice for 30 minutes with intermittent vortexing.
-
Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for α2-AR.
-
Data Analysis: Quantify the band intensities for α2-AR at each temperature. Plot the percentage of soluble α2-AR relative to the unheated control against the temperature to generate a melting curve. A shift in the melting temperature (Tm) between the Guanoxabenz-treated and vehicle-treated samples indicates target engagement.
B. Isothermal Dose-Response (ITDR) Protocol
-
Cell Culture and Treatment: Follow steps 1 and 2 of the Melt Curve protocol, but treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM).
-
Heat Shock: Determine an optimal heating temperature from the melt curve (a temperature at which there is a significant difference in protein stability between treated and untreated samples). Heat all samples at this single temperature for 3 minutes.
-
Cell Lysis, Protein Separation, and Analysis: Follow steps 4-7 of the Melt Curve protocol.
-
Data Analysis: Plot the amount of soluble α2-AR against the logarithm of the Guanoxabenz concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of Guanoxabenz required to stabilize 50% of the target protein.
Radioligand Binding Assay
This "gold standard" assay directly quantifies the binding of a radiolabeled ligand to the receptor and can be used in a competitive format to determine the affinity of unlabeled compounds like Guanoxabenz.
-
Membrane Preparation: Homogenize cells expressing α2-AR in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the binding buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable α2-AR antagonist radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Guanoxabenz concentration. Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
| Parameter | This compound | Reference |
| Ki (α2A-AR) | ~4000 nM (resting state), ~40 nM (activated state) | [1] |
| Radioligand | [3H]-RX821002 | [2] |
| Cell/Tissue | Rat Spleen Membranes | [2] |
II. Downstream Signaling Pathway Analysis
Measuring the functional consequences of Guanoxabenz binding to α2-AR provides an indirect but physiologically relevant assessment of target engagement.
Signaling Pathway of α2-Adrenergic Receptor
Caption: Guanoxabenz-mediated α2-AR signaling pathway.
cAMP Accumulation Assay
As an α2-AR agonist, Guanoxabenz inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured in cells stimulated with forskolin (B1673556), an adenylyl cyclase activator.
-
Cell Culture and Seeding: Seed cells expressing α2-AR into a 384-well white opaque plate and culture overnight.
-
Cell Stimulation: Pre-treat cells with varying concentrations of this compound for 30 minutes. Then, stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
cAMP Detection: Perform the AlphaLISA assay by adding the acceptor bead mix and donor bead mix. This is a competitive immunoassay where endogenous cAMP competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads.
-
Signal Measurement: Incubate the plate in the dark and read the AlphaLISA signal on an appropriate plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the Guanoxabenz concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
| Assay | Parameter | This compound | Cell Line |
| cAMP Accumulation | IC50 | To be determined experimentally | HEK293 or CHO cells expressing α2A-AR |
ERK1/2 Phosphorylation Assay
Activation of the Gi-coupled α2-AR can also lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Cell Culture and Serum Starvation: Culture cells expressing α2-AR to near confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Cell Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 signal. Plot the normalized p-ERK1/2 levels against the Guanoxabenz concentration to determine the EC50 value.
| Assay | Parameter | This compound | Cell Line |
| ERK1/2 Phosphorylation | EC50 | To be determined experimentally | HEK293 or CHO cells expressing α2A-AR |
III. Advanced Target Engagement Methods
For more advanced and high-throughput applications, techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can be employed.[3][4][5][6][7] These methods require genetic modification of the target protein and a binding partner (or the ligand itself) with energy donor and acceptor molecules. When the ligand binds, a change in the BRET or FRET signal can be detected, providing a real-time readout of target engagement in living cells.
Conclusion
The selection of an appropriate method to measure this compound target engagement depends on the specific research question, available resources, and desired throughput. Direct binding assays like CETSA and radioligand binding provide definitive evidence of physical interaction. In contrast, downstream signaling assays offer insights into the functional consequences of this engagement. By employing the detailed protocols provided in these application notes, researchers can robustly quantify the interaction of Guanoxabenz with its cellular targets, facilitating a deeper understanding of its mechanism of action and supporting the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for the existence of two forms of α2A-adrenoceptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. berthold.cn [berthold.cn]
- 5. biorxiv.org [biorxiv.org]
- 6. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanoxabenz Hydrochloride for Inducing Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoxabenz (B1663198), an alpha-2 adrenergic agonist, has garnered significant scientific interest for its potent ability to modulate the cellular stress response, specifically the Unfolded Protein Response (UPR).[1] Initially developed as an antihypertensive medication, its off-target effects on protein folding homeostasis have opened new avenues for its application in various research fields, including neurodegenerative diseases and oncology.[2][3] Guanoxabenz selectively inhibits the GADD34 (Growth Arrest and DNA Damage-inducible protein 34) containing protein phosphatase 1 (PP1) complex.[4] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to its sustained phosphorylation and a subsequent attenuation of global protein synthesis.[1][5] This mechanism helps alleviate the protein folding load on the endoplasmic reticulum (ER), offering a potential therapeutic strategy for diseases characterized by proteotoxicity.
These application notes provide a comprehensive guide for utilizing guanoxabenz hydrochloride to induce and study the cellular stress response in a laboratory setting. Detailed protocols for key experiments are provided, along with structured data presentations and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action: The Unfolded Protein Response
Under conditions of ER stress, such as the accumulation of misfolded proteins, the UPR is activated to restore proteostasis. One of the three main branches of the UPR is mediated by the protein kinase R (PKR)-like ER kinase (PERK). Upon activation, PERK phosphorylates eIF2α, which leads to a general attenuation of protein synthesis, thereby reducing the influx of newly synthesized proteins into the ER.[6] Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4).[6] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, such as C/EBP Homologous Protein (CHOP).[7]
To facilitate recovery from stress, the cell employs a negative feedback loop involving GADD34. GADD34 recruits PP1 to dephosphorylate eIF2α, thus restoring global protein synthesis.[6] Guanoxabenz exerts its effect by binding to a regulatory subunit of the GADD34-PP1 complex, preventing the dephosphorylation of eIF2α.[8] This prolongs the phosphorylation of eIF2α, leading to a sustained UPR signaling cascade.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on the effects of this compound.
Table 1: Effective Concentrations and IC50 Values of Guanoxabenz
| Cell Line | Cancer Type | Effect | Concentration (µM) | Reference |
| 3T3 Fibroblasts | - | Increased eIF2α phosphorylation | 5 - 10 | [1][9] |
| RAW264.7 Macrophages | - | Increased eIF2α phosphorylation | 20 | [1] |
| Neonatal Rat Cardiomyocytes | - | No effect on cell viability | 0.5 - 50 | [1][10] |
| U-87 MG | Glioblastoma | Cytotoxicity (IC50) | ~50 | [11] |
| A172 | Glioblastoma | Cytotoxicity (IC50) | ~50 | [11] |
Table 2: Guanoxabenz-Induced Changes in UPR Marker Expression
| Cell Line | Treatment | Target Protein | Fold Change (approx.) | Reference |
| 3T3 Fibroblasts | 5 µM Guanoxabenz (8h) | p-eIF2α | Significant Increase | [9] |
| 3T3 Fibroblasts | 10 µM Guanoxabenz (8h) | p-eIF2α | Significant Increase | [9] |
| SKBR3, MDA-MB-231, MCF-7 | Not Specified | p-eIF2α, ATF4, CHOP | Variable Increases | [12] |
| MOVAS-1 | TNFα + ATF4 siRNA | CHOP | Attenuated Increase | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of guanoxabenz on the cellular stress response.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of guanoxabenz on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Guanoxabenz Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.5-100 µM.[10] Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of guanoxabenz. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blot Analysis of UPR Markers
This protocol is for detecting changes in the expression of key UPR proteins.
Materials:
-
Guanoxabenz-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Autophagy Flux Assay (LC3 Turnover)
This protocol measures autophagic flux by assessing the accumulation of LC3-II in the presence of a lysosomal inhibitor.[13]
Materials:
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM or Chloroquine, 50 µM)
-
Western blot reagents (as in Protocol 2)
-
Primary antibody: anti-LC3
Procedure:
-
Cell Treatment: Treat cells with guanoxabenz at the desired concentration and for the desired time. For the last 2-4 hours of the treatment, add the lysosomal inhibitor to a subset of the wells. Include control groups with no treatment, guanoxabenz alone, and lysosomal inhibitor alone.
-
Cell Lysis and Western Blotting: Follow the steps outlined in Protocol 2 for cell lysis, protein quantification, SDS-PAGE, protein transfer, and antibody incubations. Use an anti-LC3 antibody to detect both LC3-I and LC3-II.
-
Data Analysis: Compare the levels of LC3-II between the different treatment groups. Autophagic flux is determined by the difference in LC3-II levels between samples treated with guanoxabenz in the presence and absence of the lysosomal inhibitor.[14] An increase in LC3-II accumulation in the presence of the inhibitor indicates an active autophagic flux.[8]
Protocol 4: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Guanoxabenz-treated and control cell lysates
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with guanoxabenz to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer provided in the kit.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the signal generated and normalize to the protein concentration of the lysate.
Conclusion
This compound is a valuable pharmacological tool for studying the cellular stress response, particularly the UPR. Its well-defined mechanism of action, centered on the inhibition of GADD34-mediated eIF2α dephosphorylation, allows for the targeted induction of a key signaling pathway involved in proteostasis. The protocols and data provided in these application notes offer a solid foundation for researchers to investigate the multifaceted roles of the UPR in health and disease, and to explore the therapeutic potential of modulating this pathway. As with any experimental system, it is crucial to optimize conditions such as drug concentration and treatment duration for the specific cell type and experimental question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Adaptive Suppression of the ATF4-CHOP Branch of the Unfolded Protein Response by Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PERK‐eIF2α‐ATF4‐CHOP Signaling Contributes to TNFα‐Induced Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz mitigates the neuropathological alterations and cell death in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational and posttranslational regulation of XIAP by eIF2α and ATF4 promotes ER stress–induced cell death during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Guanoxabenz Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoxabenz hydrochloride, an orally active alpha-2 (α2) adrenergic receptor agonist, is an FDA-approved medication for hypertension.[1] Its therapeutic potential is being explored in other areas due to its ability to modulate the integrated stress response (ISR).[1][2] Guanoxabenz has shown efficacy in various rodent models, including those for neuroinflammation, diet-induced obesity, and vanishing white matter disease.[1][3][4] These application notes provide detailed protocols for the in vivo delivery of this compound in rodents, along with a summary of its mechanism of action and reported efficacy.
Mechanism of Action
Guanoxabenz exerts its effects through two primary signaling pathways:
-
Alpha-2 Adrenergic Receptor Agonism: As an α2-adrenergic receptor agonist, Guanoxabenz mimics the action of norepinephrine (B1679862) in the brainstem. This activation of presynaptic α2-adrenergic receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow. The reduced sympathetic signaling results in vasodilation and a decrease in heart rate, which collectively lower blood pressure.[5][6]
-
Integrated Stress Response (ISR) Modulation: Guanoxabenz also modulates the ISR, a cellular pathway activated by various stressors. It specifically inhibits the GADD34-PP1c complex, which is responsible for the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2] By inhibiting this dephosphorylation, Guanoxabenz prolongs the phosphorylation of eIF2α, leading to a temporary reduction in global protein synthesis and the preferential translation of stress-responsive genes.[7][8] This mechanism is believed to underlie its therapeutic effects in protein misfolding diseases and neuroinflammatory conditions.[2][7]
Signaling Pathway Diagrams
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Guanoxabenz in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) | Reference |
| Mouse | IP | 10 | 1029.0 | 0.083 | 1.8 | - | [1] |
| Rat | - | - | - | - | - | - | Data not available |
Note: Comprehensive pharmacokinetic data for this compound in rodents is limited. Further studies are required to fully characterize its profile across different administration routes and species.
Table 2: Efficacy of Guanoxabenz in Rodent Models
| Model | Species | Route | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| Diet-Induced Obesity | Rat | IP | 2 or 5 | 25 days | Significant decrease in body weight (up to 11.06% at 5 mg/kg) and peritoneal adipose tissue. Reduced plasma glucose and triglyceride levels. | [3] |
| Neuroinflammation (Toxoplasmosis) | Mouse (BALB/cJ) | IP | - | - | Lowered brain cyst burden by up to 80% and reversed hyperactivity. | [4] |
| Vanishing White Matter Disease | Mouse | IP | 4.5 | Daily | Improved neurological decline and ataxia. | [1] |
| Prion Disease | Mouse | IP | 4 or 20 | Variable | Slightly but significantly prolonged survival. | [9] |
Experimental Protocols
Formulation and Preparation
Vehicle Selection:
-
Aqueous Solutions: For oral and intraperitoneal routes, Guanoxabenz acetate (B1210297) can be dissolved in sterile water or 0.9% sterile saline.[3]
-
Co-solvent Systems: For intravenous or other routes where solubility may be a concern, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of organic solvents is well-tolerated by the animals.[10]
Example Preparation of a 1 mg/mL Solution in Saline:
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
In a sterile vial, add the appropriate volume of 0.9% sterile saline.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if needed, but the stability of the compound at elevated temperatures should be considered.
-
If not prepared under aseptic conditions, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 2-8°C, protected from light. For long-term storage, consult the manufacturer's stability data.
Administration Routes
This method ensures accurate oral dosing.
Materials:
-
This compound dosing solution.
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
Sterile syringes.
-
Animal scale.
Protocol (Mouse/Rat):
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the animal's nose.
-
Restrain the animal in a vertical position, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle if resistance is met.
-
Once the needle is in the correct position (up to the pre-measured mark), slowly administer the dosing solution.
-
After administration, gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intraperitoneal Injection (IP)
A common route for experimental studies that bypasses first-pass metabolism.
Materials:
-
This compound dosing solution.
-
Sterile syringes (e.g., 1 mL).
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
70% ethanol (B145695) for disinfection.
-
Animal scale.
Protocol (Mouse/Rat):
-
Weigh the animal to accurately calculate the required injection volume. The maximum recommended injection volume is 10 ml/kg.
-
Ensure the dosing solution is at room temperature.
-
Restrain the animal to expose the abdomen. For rats, a two-person technique is recommended.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If the aspiration is clear, slowly and steadily inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
This route provides immediate systemic circulation. The lateral tail vein is the most common site in rodents.
Materials:
-
This compound dosing solution (ensure it is sterile and free of particulates).
-
Sterile syringes (e.g., 1 mL).
-
Sterile needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats).
-
A restraining device.
-
A heat source (e.g., heat lamp) to induce vasodilation.
-
70% ethanol for disinfection.
Protocol (Mouse/Rat):
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended bolus injection volume is 5 mL/kg.
-
Warm the animal's tail using a heat lamp to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Disinfect the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle, and there should be no resistance upon injection.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
This route allows for slower absorption compared to IV or IP.
Materials:
-
This compound dosing solution.
-
Sterile syringes (e.g., 1 mL).
-
Sterile needles (e.g., 25-27 gauge).
-
70% ethanol for disinfection.
-
Animal scale.
Protocol (Mouse/Rat):
-
Weigh the animal to determine the correct dosing volume.
-
Manually restrain the animal.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been punctured.
-
Slowly inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of irritation at the injection site.
Experimental Workflow Diagram
Conclusion
This compound is a versatile compound with potential therapeutic applications beyond its use as an antihypertensive agent. The choice of in vivo delivery method in rodents depends on the specific research question, the desired pharmacokinetic profile, and the experimental model. The protocols outlined in these application notes provide a foundation for conducting well-controlled and reproducible studies to further investigate the therapeutic potential of Guanoxabenz. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and ensure the humane treatment of animals.
References
- 1. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanabenz Reverses a Key Behavioral Change Caused by Latent Toxoplasmosis in Mice by Reducing Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Integrated Stress Response and Phosphorylated Eukaryotic Initiation Factor 2α in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanoxabenz Hydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoxabenz hydrochloride is a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive agent. More recently, it has garnered significant interest in the field of drug discovery and chemical biology due to its distinct mechanism of action as a modulator of the Unfolded Protein Response (UPR). Guanoxabenz selectively inhibits the GADD34:PP1 (Growth Arrest and DNA Damage-inducible protein 34: Protein Phosphatase 1) complex, a key phosphatase responsible for the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). By inhibiting this complex, Guanoxabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis and the preferential translation of stress-responsive mRNAs. This activity makes Guanoxabenz a valuable tool for studying endoplasmic reticulum (ER) stress-related diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the UPR pathway. The described assays are designed for 384-well and 1536-well plate formats, enabling the screening of large compound libraries.
Signaling Pathway Modulated by Guanoxabenz
Guanoxabenz exerts its effects on the UPR primarily through the PERK (PKR-like endoplasmic reticulum kinase) branch. Under ER stress, PERK phosphorylates eIF2α, which attenuates general protein translation to reduce the protein folding load on the ER. GADD34, in a complex with PP1, counteracts this by dephosphorylating eIF2α, allowing for the recovery of protein synthesis. Guanoxabenz inhibits the GADD34:PP1 complex, thereby maintaining eIF2α in its phosphorylated state.
Caption: Guanoxabenz inhibits the GADD34:PP1 complex, sustaining eIF2α phosphorylation.
High-Throughput Screening Assays
Here we describe three distinct HTS assays to identify and characterize modulators of the GADD34:PP1-eIF2α signaling axis. This compound can be used as a positive control for inhibitors of GADD34:PP1-mediated dephosphorylation.
GADD34:PP1 Interaction Assay (AlphaLISA)
This assay is designed to screen for compounds that disrupt the interaction between GADD34 and PP1.
Experimental Workflow:
Caption: Workflow for the GADD34:PP1 AlphaLISA interaction assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
-
Biotinylated-GADD34 (C-terminal fragment): Reconstitute in Assay Buffer.
-
GST-tagged PP1: Reconstitute in Assay Buffer.
-
This compound (Positive Control): Prepare a 10 mM stock in DMSO and create a dilution series.
-
Test Compounds: Prepare in 100% DMSO.
-
AlphaLISA Beads: Streptavidin-Donor and anti-GST-Acceptor beads. Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of Assay Buffer to all wells.
-
Add 100 nL of test compound, Guanoxabenz, or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of a mixture of Biotinylated-GADD34 and GST-PP1 (final concentrations to be optimized, typically in the low nM range).
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a mixture of Streptavidin-Donor and anti-GST-Acceptor beads (final concentration as per manufacturer's recommendation).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Data Presentation (Hypothetical Data):
| Compound | Concentration (µM) | AlphaLISA Signal (Counts) | % Inhibition |
| DMSO (Vehicle) | - | 500,000 | 0 |
| Guanoxabenz | 1 | 450,000 | 10 |
| Guanoxabenz | 10 | 300,000 | 40 |
| Guanoxabenz | 50 | 250,000 | 50 (IC50) |
| Guanoxabenz | 100 | 150,000 | 70 |
| Test Compound A | 10 | 480,000 | 4 |
| Test Compound B | 10 | 200,000 | 60 |
Cellular eIF2α Phosphorylation Assay (HTRF)
This assay quantifies the levels of phosphorylated eIF2α in cells treated with test compounds. Guanoxabenz is expected to increase the level of p-eIF2α, particularly in the presence of an ER stressor.
Experimental Workflow:
Caption: Workflow for the cellular HTRF assay to measure eIF2α phosphorylation.
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) to ~80% confluency.
-
Seed cells into a 384-well, white, solid-bottom plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment and Stress Induction:
-
Treat cells with test compounds or Guanoxabenz at various concentrations for 1-2 hours.
-
Induce ER stress by adding an ER stressor like Tunicamycin (e.g., 1 µg/mL) for a predetermined time (e.g., 4-6 hours). Include a no-stressor control.
-
-
Cell Lysis and HTRF Reaction:
-
Aspirate the culture medium.
-
Add lysis buffer provided with the HTRF kit.
-
Incubate according to the manufacturer's protocol.
-
Add the HTRF antibody mix (anti-p-eIF2α-d2 and anti-total eIF2α-Eu3+).
-
Incubate for the recommended time (e.g., 4 hours to overnight) at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Presentation (Hypothetical Data):
| Treatment | HTRF Ratio (665/620) | Fold Change over Stressed Control |
| Vehicle (No Stress) | 500 | 0.25 |
| Vehicle + Tunicamycin | 2000 | 1.0 |
| Guanoxabenz (10 µM) + Tunicamycin | 4000 | 2.0 |
| Guanoxabenz (50 µM) + Tunicamycin | 6000 | 3.0 |
| Test Compound C (10 µM) + Tunicamycin | 2100 | 1.05 |
| Test Compound D (10 µM) + Tunicamycin | 5500 | 2.75 |
Cellular Thermal Shift Assay (CETSA) for GADD34 Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding often stabilizes the target protein against thermal denaturation.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm GADD34 target engagement.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with vehicle (DMSO) or Guanoxabenz/test compound at the desired concentration for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Detection of Soluble GADD34:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble GADD34 in the supernatant using a sensitive detection method such as Western blotting, ELISA, or a high-throughput method like AlphaLISA with specific anti-GADD34 antibodies.
-
Data Presentation (Hypothetical Data):
| Temperature (°C) | Soluble GADD34 (Vehicle, % of 40°C) | Soluble GADD34 (Guanoxabenz, % of 40°C) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 (Tm) | 80 |
| 60 | 20 | 65 |
| 65 | 5 | 50 (Tm with Guanoxabenz) |
| 70 | 2 | 25 |
Summary and Conclusion
This compound serves as an invaluable pharmacological tool for investigating the UPR and for the discovery of new therapeutics targeting this pathway. The HTS protocols detailed in these application notes provide robust and scalable methods for identifying and characterizing novel modulators of the GADD34:PP1-eIF2α axis. The AlphaLISA-based interaction assay allows for the direct screening of compounds that disrupt the GADD34:PP1 complex. The cellular HTRF assay for eIF2α phosphorylation provides a functional readout of compound activity in a physiologically relevant context. Finally, the CETSA protocol offers a definitive method to confirm target engagement of hits within the cellular milieu. By employing these assays, researchers can accelerate the discovery of new chemical probes and potential drug candidates for a range of ER stress-associated diseases.
Troubleshooting & Optimization
Guanoxabenz Hydrochloride Solubility: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanoxabenz (B1663198) Hydrochloride. The following information addresses common solubility challenges in aqueous solutions to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of guanoxabenz hydrochloride in aqueous and organic solvents?
This compound is sparingly soluble in water.[1] For its analog, guanabenz (B1672423) hydrochloride, the solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[2] In organic solvents, guanabenz hydrochloride is more soluble, with a solubility of approximately 5 mg/mL in ethanol (B145695) and about 30 mg/mL in DMSO and dimethylformamide (DMF).[2][3] One supplier notes a solubility of guanabenz hydrochloride of at least 4.3 mg/mL in H2O.[4]
Q2: How does pH influence the aqueous solubility of this compound?
Q3: What is the effect of temperature on the aqueous solubility of this compound?
For most solid compounds, including hydrochloride salts, solubility in aqueous solutions tends to increase with temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, gentle warming can be an effective method to increase the dissolution rate and solubility of this compound. However, it is crucial to be cautious with temperature, as excessive heat can lead to the degradation of the compound.[6] Specific data on the temperature-dependent solubility of this compound is not extensively documented.
Q4: Can I store aqueous solutions of this compound?
It is generally not recommended to store aqueous solutions of this compound for more than one day.[2] Stock solutions are best prepared fresh before use. If long-term storage is necessary, it is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[7][8]
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
-
Initial Steps:
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limits in your specific buffer system.
-
Gentle Heating: Warm the solution gently in a water bath (e.g., 37°C) while stirring. Avoid excessive heat to prevent degradation.[9]
-
Sonication: Use a sonicator bath to aid in the dissolution process.[3]
-
pH Adjustment: If your experimental conditions allow, slightly lowering the pH of the buffer can significantly improve solubility.
-
-
Advanced Troubleshooting:
-
Co-solvents: If permissible for your experiment, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).[2][3]
-
Formulation Aids: For in vivo studies, co-solvents and solubilizing agents are often necessary. Common formulations include mixtures of DMSO, PEG300, Tween-80, and saline.[8]
-
Issue: My this compound solution is cloudy or has formed a precipitate.
-
Immediate Actions:
-
Re-dissolution: Try to redissolve the precipitate by gentle warming and sonication.
-
pH Check: Measure the pH of the solution. If it has shifted to a more neutral or basic pH, adjust it to a slightly acidic range if your experiment allows.
-
-
Preventative Measures:
-
Solvent-Shifting Precipitation: When diluting a concentrated organic stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[9]
-
Use of Stabilizers: For certain applications, the inclusion of non-ionic surfactants like Tween® 80 or solubilizers such as cyclodextrins (e.g., SBE-β-CD) can help maintain the compound in solution.[8]
-
Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or microprecipitates.
-
Fresh Preparation: Always prepare aqueous solutions of this compound fresh for each experiment to avoid stability issues.[2]
-
Data Presentation
Table 1: Solubility of this compound and its Analog Guanabenz Hydrochloride in Various Solvents.
| Compound | Solvent System | Approximate Solubility | Notes |
| Guanabenz Hydrochloride | Water | Sparingly soluble[1] | One vendor reports ≥4.3 mg/mL[4] |
| Guanabenz Hydrochloride | Ethanol | ~5 mg/mL[2] | |
| Guanabenz Hydrochloride | DMSO | ~30 mg/mL[2] | |
| Guanabenz Hydrochloride | Dimethylformamide (DMF) | ~30 mg/mL[3] | |
| Guanabenz Hydrochloride | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] | |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[8] | Saturation unknown. |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[8] | Saturation unknown. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Guanabenz Hydrochloride in DMSO
-
Weighing: Accurately weigh out the desired amount of guanabenz hydrochloride powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, use 2.67 mg of guanabenz hydrochloride (Molecular Weight: 267.53 g/mol ).
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[3]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Experiments (Example)
This protocol is an example for preparing a dosing solution and may need to be optimized for specific experimental requirements.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[8]
-
Sequential Addition of Co-solvents: To prepare 1 mL of the final dosing solution, sequentially add and mix the following components in a sterile tube:
-
400 µL of PEG300
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline and mix thoroughly to obtain a clear solution.[8]
-
-
Use: It is recommended to use freshly prepared in vivo formulations for optimal results.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Guanoxabenz activates the α2-adrenergic receptor, leading to downstream effects.
Caption: Guanoxabenz modulates the UPR by inhibiting GADD34-mediated dephosphorylation of p-eIF2α.
References
- 1. drugs.com [drugs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Guanoxabenz hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Guanoxabenz hydrochloride in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is the hydrochloride salt of Guanoxabenz, which is a metabolite of the antihypertensive drug Guanabenz (B1672423).[1] It primarily functions as an α2-adrenergic receptor agonist.[2] This agonism in the central nervous system leads to a decrease in sympathetic outflow, resulting in reduced blood pressure.[3]
More recently, Guanabenz (and by extension, its metabolite Guanoxabenz) has been identified as a modulator of the Unfolded Protein Response (UPR). It selectively inhibits the GADD34-containing protein phosphatase 1 (PP1) complex, which is responsible for dephosphorylating the eukaryotic translation initiation factor 2α (eIF2α).[4] By inhibiting this dephosphorylation, Guanoxabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis. This mechanism can protect cells from the toxic accumulation of misfolded proteins under conditions of endoplasmic reticulum (ER) stress.[4]
Q2: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results in this compound experiments can stem from several factors:
-
Metabolic Activation: Guanoxabenz is a metabolite of Guanabenz. The conversion of Guanabenz to Guanoxabenz can vary between different cell types or animal models, depending on the expression and activity of metabolic enzymes. Furthermore, Guanoxabenz itself can be further metabolized, and its metabolite, Guanabenz, has a significantly higher affinity for the α2A-adrenoceptor.[2] This differential metabolism can lead to variability in the effective concentration of the active compound at the target site.
-
Solubility and Stability: this compound solubility can be influenced by the solvent and pH. Using hygroscopic solvents like DMSO without proper handling can introduce moisture and affect solubility. The compound's stability in solution over time and across freeze-thaw cycles should also be considered. It is recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles. Guanabenz has been shown to decompose into its Z-isomer and other byproducts.[5]
-
Dual Mechanism of Action: The compound's dual activity as an α2-adrenergic agonist and a UPR modulator can lead to different effects depending on the experimental context. The expression levels of α2-adrenergic receptors and the status of the UPR pathway in your specific cell line or animal model can influence the observed outcome.
-
Off-Target Effects: While known for its effects on α2-adrenergic receptors and the UPR, off-target effects cannot be entirely ruled out and may contribute to variability. For instance, Guanabenz has been shown to compete for imidazoline (B1206853) I2-binding sites.[6]
-
Experimental Protocol Variations: Minor differences in experimental protocols, such as cell density, passage number, treatment duration, and detection methods, can significantly impact results.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for reproducible results.
-
Preparation:
-
Storage:
-
Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7]
-
It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5]
-
Protect solutions from light and moisture.[7]
-
Troubleshooting Guides
Issue 1: Low or No Drug Efficacy in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. A typical starting range for in vitro studies is 0.5-50 µM.[5] |
| Poor Drug Solubility or Stability | Prepare fresh stock solutions in anhydrous DMSO. Use sonication to ensure complete dissolution. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Cell Line Insensitivity | Verify the expression of α2-adrenergic receptors or key components of the UPR pathway (e.g., PERK, GADD34) in your cell line. Consider using a different cell line with a known response to Guanoxabenz. |
| Metabolic Inactivity | If your hypothesis relies on the conversion of a precursor, ensure your cell line has the necessary metabolic enzymes. Alternatively, consider using the active metabolite directly if available. |
| Incorrect Incubation Time | Optimize the treatment duration. The effects of Guanoxabenz on eIF2α phosphorylation can be observed within hours, while effects on cell viability may require longer incubation (24-72 hours).[8] |
Issue 2: High Variability Between Replicates in Western Blotting for UPR Markers (e.g., p-eIF2α, ATF4)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Lysis and Sample Preparation | Ensure complete cell lysis by using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[8][9] Quantify protein concentration accurately using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample.[8] |
| Suboptimal Antibody Performance | Use antibodies validated for Western blotting and specific to the target protein and its phosphorylated form. Titrate the primary antibody to determine the optimal concentration. |
| Phosphatase Activity During Sample Preparation | It is critical to include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of target proteins like p-eIF2α after cell lysis.[9] |
| Variable Protein Transfer | Confirm efficient and even protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
| Inconsistent Development and Imaging | Use a consistent amount of ECL substrate and standardized exposure times during imaging to ensure comparable results across blots. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated eIF2α (p-eIF2α) and ATF4
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, and ATF4 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software. Normalize the p-eIF2α signal to total eIF2α and the ATF4 signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different drug concentrations or vehicle control.
-
Include wells with medium only as a blank control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Guanabenz
| Cell Line | Assay | Endpoint | Concentration Range | Observed Effect | Reference |
| 3T3 Fibroblasts | Western Blot | p-eIF2α | 5-10 µM | Increased phosphorylation | [10] |
| Cardiac Myocytes | Cell Viability | Cell Death | Concentration-dependent | Antagonized tunicamycin-induced cell death | [4] |
Table 2: In Vivo Effects of Guanabenz
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rats | Intraperitoneal (i.p.) | 0.1-3 mg/kg | Dose-related reduction in locomotor activity | [2] |
| Hypertensive Patients | Oral | 4-16 mg twice daily | Significant decrease in blood pressure | [11] |
| Exercising Thoroughbred Horses | Intravenous (i.v.) | 0.08 mg/kg | Lower mean heart rate and plasma cortisol | [12] |
Visualizations
Caption: Dual signaling pathways of Guanoxabenz.
Caption: Western blot workflow for UPR markers.
References
- 1. Guanoxabenz - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Guanabenz in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of adrenergic suppression induced by guanabenz administration on exercising thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Guanoxabenz hydrochloride in kinase assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Guanoxabenz hydrochloride in kinase assays. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
Guanoxabenz is the N-hydroxy derivative of guanabenz. Guanabenz is well-characterized as a centrally acting alpha-2 (α2) adrenergic agonist. Its primary mechanism of action involves stimulating α2-adrenergic receptors in the brainstem, which leads to a reduction in sympathetic nervous system outflow and a decrease in blood pressure.
Q2: Are there any publicly available data on the off-target effects of this compound against a broad panel of kinases?
As of the latest literature review, there is no comprehensive, publicly available data from a broad kinase selectivity panel screen for this compound. While the primary target is well-established, its interactions across the human kinome have not been systematically profiled in published literature. Therefore, any observed activity in a kinase assay should be considered a potential off-target effect requiring further investigation.
Q3: My in vitro kinase assay shows significant inhibition when this compound is added. What are the potential causes?
Observing inhibition in a kinase assay can stem from several possibilities that need to be systematically ruled out:
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True Off-Target Inhibition: Guanoxabenz may be a genuine inhibitor of the specific kinase you are studying. Many small molecules exhibit polypharmacology, interacting with multiple targets.[1][2]
-
Assay Interference: The compound may be interfering with the assay technology itself rather than the kinase. This is a common source of false-positive results.[3][4] Examples include:
-
Fluorescence Interference: If using a fluorescence-based assay (e.g., TR-FRET), the compound might be fluorescent itself or a quencher of the signal.[3]
-
Luminescence Interference: In assays like ADP-Glo®, the compound could directly inhibit the reporter enzyme (e.g., luciferase).[5][6]
-
Reagent Interaction: The compound might interact with other assay components, such as chelating the required Mg²⁺ cofactor.[3]
-
-
Non-Specific Inhibition: The compound may be inhibiting the kinase through non-specific mechanisms, such as forming aggregates at the tested concentration, which can sequester and inhibit the enzyme.[3]
Q4: How can I determine if the observed kinase inhibition is a genuine off-target effect or an assay artifact?
A critical step is to perform counter-screens and control experiments. Run the assay in the absence of the kinase enzyme but with all other components, including ATP, substrate, and your compound.[4] If you still observe a change in the signal, it strongly suggests your compound is interfering with the assay's detection system. Additionally, using a different assay format to measure the same kinase activity can help confirm the effect (e.g., switching from a luminescence to a radiometric-based readout).[7]
Q5: What is the best practice for validating a potential off-target kinase hit?
Once assay interference is ruled out, the following steps can help validate the hit:
-
Determine the IC50: Perform a dose-response experiment to quantify the potency of the inhibition.[7]
-
Confirm with an Orthogonal Assay: Use a different assay technology (e.g., a radiometric assay if the primary screen was fluorescence-based) to confirm the inhibitory activity.[8][9]
-
Assess Mechanism of Action: Conduct biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the kinase.[10]
-
Evaluate in a Cellular Context: Use cell-based assays to see if the compound can inhibit the kinase's activity inside a cell. This provides more physiologically relevant data.[7]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Kinase Activity
You are using this compound in your experiment and observe a loss of kinase activity that was not anticipated.
Potential Causes & Troubleshooting Steps:
-
Assay Interference: The compound may be interacting with the assay components.
-
Action: Run a control experiment with all assay reagents (buffer, ATP, substrate, detection reagents) and the compound, but without the kinase enzyme. A change in signal indicates interference.[4]
-
-
Non-Specific Inhibition (e.g., Aggregation): At higher concentrations, small molecules can form aggregates that inhibit enzymes non-specifically.
-
Action: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, if not already present, to disrupt aggregation. Re-test the compound across a concentration range.
-
-
True Off-Target Activity: Guanoxabenz may be a direct inhibitor of the kinase.
-
Action: Generate a full dose-response curve to determine the IC50 value. A classic sigmoidal curve suggests a specific interaction. Proceed to confirm this activity using an orthogonal assay method (see Protocol 1 and 2).[7]
-
Issue 2: High Variability Between Replicate Wells
Your replicate wells containing Guanoxabenz show inconsistent readings, making the data difficult to interpret.
Potential Causes & Troubleshooting Steps:
-
Pipetting Inaccuracy: Small volumes of viscous solutions (like DMSO stocks) can be difficult to pipette accurately.
-
Action: Ensure pipettes are calibrated. Use reverse pipetting for the compound stock. Prepare a master mix of reagents to add to all wells to minimize well-to-well variation.[4]
-
-
Compound Precipitation: this compound may have limited solubility in your assay buffer, leading to inconsistent concentrations in solution.
-
Action: Visually inspect the wells for any precipitate. Determine the maximum solubility of the compound in the final assay buffer. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not impact kinase activity (typically ≤1%).[3]
-
-
Suboptimal Reagent Concentrations: If the enzyme or substrate concentration is too low, the assay signal may be weak and close to the background, increasing variability.
-
Action: Re-optimize the enzyme and substrate concentrations to ensure the assay is in its linear range and produces a robust signal-to-background ratio.[5]
-
Data Presentation
Since no public kinase screening data for this compound is available, the following table serves as a template for researchers to summarize their own findings from a kinase selectivity panel. The data presented are hypothetical and for illustrative purposes only .
Table 1: Example Data Summary for Kinase Selectivity Profiling of this compound
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | IC50 (µM) | Notes |
| KDR (VEGFR2) | Tyrosine Kinase | 85% | 0.75 | Confirmed with orthogonal assay. |
| SRC | Tyrosine Kinase | 62% | 2.1 | Weaker inhibition observed. |
| CDK2 | CMGC | 15% | > 10 | Considered inactive. |
| AKT1 | AGC | 8% | > 10 | Considered inactive. |
| p38α (MAPK14) | CMGC | 45% | 5.8 | Moderate hit, requires validation. |
| Control Kinase | N/A | <5% | > 10 | No significant inhibition. |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay (Luminescence-Based, e.g., ADP-Glo®)
This protocol provides a general framework for measuring kinase activity by quantifying the amount of ADP produced.[6][11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
This compound (serial dilution in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP (at a concentration near the Kₘ for the kinase)
-
ADP-Glo® Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute these into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration should be constant (e.g., 1%).
-
Kinase Reaction:
-
Add 5 µL of kinase buffer containing the test compound or vehicle (DMSO) to the wells of the plate.
-
Add 2.5 µL of a mix containing the kinase and substrate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo® Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Kinase Selectivity Profiling
To understand the off-target profile of this compound, it is essential to screen it against a broad panel of kinases.[8][12][13]
Procedure:
-
Select a Kinase Panel: Choose a commercially available kinase screening service that covers a significant portion of the human kinome (e.g., >300 kinases).[13][14] These services often use radiometric or mobility shift assay formats.[8]
-
Choose Compound Concentrations:
-
For an initial screen, select one or two concentrations. A common choice is 1 µM and/or 10 µM to identify potential hits.[15]
-
Ensure the selected concentrations do not exceed the compound's solubility limit in the assay buffer.
-
-
Select ATP Concentration: Perform the screen at a defined ATP concentration. Many services offer screening at a low concentration (e.g., 10 µM) or at the apparent Kₘ for each kinase. Screening at a near-physiological concentration (1 mM) can provide more biologically relevant results.[9][13]
-
Submit the Compound: Prepare and submit this compound according to the service provider's specifications.
-
Analyze the Data: The service provider will report the percent inhibition for each kinase in the panel. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Follow-Up: For any identified off-target hits, perform follow-up dose-response assays to determine the precise IC50 value and confirm the interaction.
Visualizations
Caption: Troubleshooting workflow for unexpected kinase inhibition.
Caption: Workflow for kinase selectivity profiling and hit validation.
Caption: On-target vs. potential off-target signaling inhibition.
References
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 15. confluencediscovery.com [confluencediscovery.com]
Technical Support Center: Optimizing Guanoxabenz Hydrochloride for UPR Induction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Guanoxabenz hydrochloride to induce the Unfolded Protein Response (UPR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing the Unfolded Protein Response (UPR)?
This compound modulates the UPR by targeting a key regulatory step in the integrated stress response (ISR).[1][2][3] It selectively inhibits the GADD34 (Growth Arrest and DNA Damage-inducible protein 34) subunit of the Protein Phosphatase 1 (PP1) complex.[3][4] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][3] Consequently, the phosphorylated state of eIF2α is prolonged, leading to a sustained attenuation of global protein synthesis and the preferential translation of key UPR transcription factors like Activating Transcription Factor 4 (ATF4).[1][3][5][6]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published studies, a common starting concentration range for this compound in vitro is 0.5 µM to 50 µM.[3][7][8] However, the optimal concentration is highly cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment to identify the ideal concentration for your specific cell line and experimental conditions.[9]
Q3: Does this compound induce ER stress on its own?
This compound itself does not typically induce ER stress.[3][7][10] Instead, it modulates the cellular response to pre-existing ER stress. Therefore, it is often used in combination with a known ER stress inducer, such as tunicamycin (B1663573) or thapsigargin, to observe its effects on the UPR.[3][11]
Q4: How long should I treat my cells with this compound?
The duration of treatment can vary depending on the experimental goals and the cell type. Studies have reported treatment times ranging from a few hours to over 72 hours.[1][4][9] For example, an 8-hour treatment has been shown to significantly increase eIF2α phosphorylation.[1][12] It is advisable to perform a time-course experiment to determine the optimal treatment duration for observing the desired UPR markers.
Q5: What are the key UPR markers to analyze when using this compound?
The primary marker to assess the direct activity of Guanoxabenz is the phosphorylation of eIF2α.[1][3] Downstream markers of the PERK branch of the UPR are also crucial for analysis. These include the expression levels of ATF4 and its target, CHOP (C/EBP homologous protein).[1][3][6][13] Additionally, monitoring the levels of GRP78 (glucose-regulated protein 78 kDa) can provide a general indication of ER stress.[3][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in p-eIF2α levels. | Guanoxabenz concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.5 µM to 50 µM). |
| Insufficient ER stress induction. | Ensure the co-treatment with an ER stress inducer (e.g., tunicamycin, thapsigargin) is at an effective concentration. | |
| Inappropriate treatment duration. | Conduct a time-course experiment to identify the peak of eIF2α phosphorylation. | |
| Issues with Western blot protocol. | Optimize your Western blot protocol for phosphoproteins, including using phosphatase inhibitors during cell lysis and appropriate blocking buffers (e.g., 5% BSA in TBST). | |
| High cytotoxicity observed. | Guanoxabenz concentration is too high. | Perform a cell viability assay (e.g., MTT, SRB) to determine the IC50 value and select a sub-toxic concentration for your experiments.[4][14] |
| Cell line is particularly sensitive. | Reduce the concentration of both Guanoxabenz and the co-administered ER stress inducer. | |
| Prolonged treatment duration. | Shorten the incubation time with Guanoxabenz. | |
| Inconsistent results between experiments. | Instability of this compound solution. | Prepare fresh stock solutions of Guanoxabenz in an appropriate solvent (e.g., DMSO or water) and store them properly. Avoid repeated freeze-thaw cycles.[8][15] |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media conditions for all experiments. | |
| Inconsistent ER stress induction. | Ensure the ER stress inducer is freshly prepared and used at a consistent concentration. | |
| No change in downstream UPR markers (ATF4, CHOP). | Insufficient induction of the PERK pathway. | Confirm a significant and sustained increase in p-eIF2α levels first. The induction of ATF4 and CHOP occurs downstream of eIF2α phosphorylation.[13][16][17] |
| Cell-type specific response. | Some cell types may have different kinetics or magnitudes of UPR induction. Consider using a positive control cell line known to respond to Guanoxabenz. | |
| Issues with qPCR or Western blot for these markers. | Verify your primers/antibodies and optimize the respective protocols. |
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound for UPR Induction
| Cell Type | Concentration Range | Treatment Duration | Co-treatment (ER Stress Inducer) | Key Findings | Reference |
| 3T3 Fibroblasts | 5 µM, 10 µM | 8 hours | None | Increased p-eIF2α levels. | [1] |
| Neonatal Rat Cardiomyocytes | 0.5 µM - 50 µM | 24 hours | Tunicamycin (2.5 µg/ml) | No effect on cell viability alone; antagonized tunicamycin-induced ER stress markers. | [3] |
| Hepatocellular Carcinoma (HCC) Cells | 0 µM - 50 µM | 24, 48, 72 hours | None | Reduced cell viability with an IC50 of ~20 µM in some primary HCC cells. | [9] |
| Pancreatic β-cells | Not specified | Not specified | Free Fatty Acids | Potentiated FFA-induced cell death. | [18] |
Table 2: In Vivo Dosages of this compound for UPR Modulation
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Mice | 11 mg/mL in drinking water | Oral | 7 days | Increased p-eIF2α in the brain. | [1] |
| Mice | 5 mg/kg/day | Intraperitoneal | 3 weeks | Reduced brain cyst burden in a toxoplasmosis model. | [7] |
| G93A mtSOD1 Transgenic Mice (ALS model) | Not specified | Not specified | Not specified | Ameliorated disease progression and enhanced eIF2α phosphorylation. | [19] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxicity of this compound and to establish a suitable working concentration.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.5-50 µM.[8] Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest Guanoxabenz concentration). Replace the medium in the wells with the prepared solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the Guanoxabenz concentration to determine the IC50 value.[4]
Western Blot for UPR Markers
This protocol outlines the general steps for detecting key UPR markers by Western blotting.
-
Cell Lysis and Protein Quantification:
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with SDS loading buffer.
-
Boil the samples at 95°C for 5 minutes.[4]
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Quantify band intensities and normalize the protein of interest to a loading control. For phosphoproteins, normalize to the total protein level (e.g., p-eIF2α to total eIF2α).[4]
-
Visualizations
Caption: this compound signaling in the UPR pathway.
References
- 1. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 3. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Induction of CHOP expression by amino acid limitation requires both ATF4 expression and ATF2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 15. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Implication of Nrf2 and ATF4 in differential induction of CHOP by proteasome inhibition in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATF4- and CHOP-dependent induction of FGF21 through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing Guanoxabenz Hydrochloride-Induced Hypotension in Animal Studies
Welcome to the technical support center for researchers utilizing Guanoxabenz hydrochloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage Guanoxabenz-induced hypotension in your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause hypotension?
This compound is a centrally acting alpha-2 adrenergic receptor agonist.[1][2] It selectively stimulates alpha-2A adrenergic receptors in the brainstem, which inhibits sympathetic outflow from the central nervous system.[1][3] This reduction in sympathetic activity leads to decreased release of norepinephrine (B1679862), resulting in vasodilation and a subsequent drop in blood pressure (hypotension).[1][2]
Q2: How significant is the hypotensive effect of Guanoxabenz in common laboratory animals?
The degree of hypotension is dose-dependent. In spontaneously hypertensive rats, intravenous (i.v.) doses of 10 to 100 µg/kg can cause a mean arterial pressure (MAP) decrease of 15 to 59 mm Hg.[4] In conscious dogs, infusions of 10-100 µg/kg can also lead to dose-dependent reductions in blood pressure.[5]
Q3: What are the primary strategies to minimize or reverse Guanoxabenz-induced hypotension?
The main strategies include:
-
Pharmacological Antagonism: Using alpha-2 adrenergic antagonists like yohimbine (B192690) or atipamezole (B1667673) to competitively block the effects of Guanoxabenz.
-
Vasopressor Support: Administering vasopressors such as norepinephrine or phenylephrine (B352888) to counteract the vasodilation and increase blood pressure.
-
Fluid Therapy: Intravenous administration of fluids to increase intravascular volume and support blood pressure.
Q4: Can I prevent hypotension from occurring when using Guanoxabenz?
While completely preventing hypotension may not always be feasible depending on the required dose of Guanoxabenz for your primary experimental endpoint, you can take proactive steps. These include starting with the lowest effective dose of Guanoxabenz, ensuring the animal is adequately hydrated before drug administration, and having countermeasures readily available.
Troubleshooting Guide
Issue: Significant Drop in Blood Pressure After Guanoxabenz Administration
1. Immediate Assessment:
-
Continuously monitor mean arterial pressure (MAP), heart rate, and respiration.
-
Confirm the drop in blood pressure is outside the acceptable range for your experimental model and goals.
2. Potential Solutions (in order of intervention):
-
Fluid Bolus: Administer an initial intravenous bolus of warmed isotonic saline (0.9% NaCl) or lactated Ringer's solution. This is often the first line of response to increase intravascular volume.
-
Alpha-2 Adrenergic Antagonist Administration: If hypotension persists or is severe, administer a specific alpha-2 adrenergic antagonist.
-
Yohimbine: An effective and commonly used antagonist.
-
Atipamezole: A highly selective and potent alpha-2 antagonist.
-
-
Vasopressor Infusion: For refractory or profound hypotension, a continuous rate infusion (CRI) of a vasopressor may be necessary.
-
Norepinephrine: A potent vasopressor with both alpha and beta-adrenergic effects.
-
Phenylephrine: A selective alpha-1 adrenergic agonist that causes vasoconstriction.
-
Quantitative Data Summary
The following tables provide a summary of reported dose-response relationships for Guanoxabenz and effective doses for various countermeasures in different animal models.
Table 1: this compound Dose-Dependent Hypotensive Effects
| Animal Model | Dose | Route of Administration | Observed Hypotensive Effect (Mean Arterial Pressure) | Reference(s) |
| Spontaneously Hypertensive Rat | 10 µg/kg | Intravenous (i.v.) | Decrease of 15 ± 8 mm Hg | [4] |
| Spontaneously Hypertensive Rat | 32 µg/kg | Intravenous (i.v.) | Decrease of 46 ± 20 mm Hg | [4] |
| Spontaneously Hypertensive Rat | 100 µg/kg | Intravenous (i.v.) | Decrease of 59 ± 15 mm Hg | [4] |
| Normotensive Rat | 5 mg/kg | Intraperitoneal (i.p.) | Transient decrease observed at 10 minutes | [6] |
| Conscious Dog | 10-100 µg/kg | Infusion | Dose-dependent reductions in blood pressure | [5] |
Table 2: Countermeasure Dosing for Guanoxabenz-Induced Hypotension
| Countermeasure | Animal Model | Dose | Route of Administration | Notes | Reference(s) |
| Alpha-2 Adrenergic Antagonists | |||||
| Yohimbine | Rat | 10 µg | Intrathecal | Inhibited the depressor response to Guanoxabenz | [7] |
| Atipamezole | Dog | 100 µg/kg | Intramuscular (i.m.) | Used to reverse the effects of medetomidine, another alpha-2 agonist | [8] |
| Vasopressors | |||||
| Norepinephrine | Rat | 0.3 µg/kg/min | Continuous Rate Infusion (CRI) | Effectively maintained MAP in a model of hemorrhagic shock | [9][10] |
| Norepinephrine | Dog | 0.07-1.0 µg/kg/min | Continuous Rate Infusion (CRI) | Increased MAP during isoflurane-induced hypotension | [11][12][13] |
| Phenylephrine | Dog | 0.07-1.0 µg/kg/min | Continuous Rate Infusion (CRI) | Increased MAP during isoflurane-induced hypotension | [11][12][13] |
| Phenylephrine | Cat | 0.25-1 µg/kg/min | Continuous Rate Infusion (CRI) | Increased systemic and pulmonary blood pressure | [14] |
| Fluid Therapy | |||||
| Isotonic Saline (0.9% NaCl) | Dog | 20 mL/kg | Intravenous (i.v.) bolus over 15 minutes | Standard first-line fluid resuscitation | [15] |
| Hypertonic Saline (7.5%) | Dog | 3-4 mL/kg | Intravenous (i.v.) over 5-10 minutes | For severe hypotension | [16] |
Experimental Protocols
Important Note: These protocols are examples and should be adapted to your specific experimental design, animal model, and institutional guidelines (IACUC).
Protocol 1: Reversal of Guanoxabenz-Induced Hypotension with Yohimbine in Rats
-
Animal Preparation: Anesthetize the rat according to your approved protocol and instrument for continuous blood pressure monitoring (e.g., via a carotid or femoral artery catheter).
-
Baseline Measurement: Record a stable baseline MAP for at least 15-20 minutes.
-
Induction of Hypotension: Administer this compound at the desired dose (e.g., 10 µg/kg, i.v.).
-
Monitoring: Continuously monitor MAP. Allow the hypotensive effect to stabilize.
-
Yohimbine Administration: Once a stable hypotensive state is achieved, administer yohimbine. For systemic reversal, an intravenous dose of 0.1-0.5 mg/kg can be considered as a starting point, titrating to effect. A study in anesthetized rats used an intrathecal yohimbine injection of 10 µg to specifically assess the spinal contribution to the hypotensive effect of guanabenz (B1672423).[7]
-
Post-Reversal Monitoring: Continue to monitor MAP, heart rate, and other vital signs until they return to baseline or stabilize at a new level.
Protocol 2: Management of Severe Guanoxabenz-Induced Hypotension with Norepinephrine CRI in Dogs
-
Animal Preparation and Baseline: As described in Protocol 1, with appropriate adaptations for dogs.
-
Induction of Hypotension: Administer this compound at a dose known to induce significant hypotension in your model.
-
Initial Fluid Resuscitation: If MAP drops below your predetermined threshold (e.g., < 60 mmHg), administer an initial i.v. bolus of warmed isotonic crystalloid (e.g., 10-20 mL/kg over 15 minutes).[15]
-
Norepinephrine CRI Preparation: Dilute norepinephrine in 5% dextrose in water (D5W) to a final concentration of 4-16 µg/mL.
-
Norepinephrine Administration: If hypotension persists after fluid administration, begin a norepinephrine CRI at a starting rate of 0.1 µg/kg/min.[11][13]
-
Titration: Titrate the infusion rate every 5-10 minutes in increments of 0.1-0.2 µg/kg/min to achieve your target MAP. Do not exceed the maximum recommended dose for your model without careful consideration of potential adverse effects.
-
Weaning: Once the experiment is complete or the animal is stable, gradually wean the norepinephrine infusion to avoid rebound hypotension.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Guanoxabenz-induced hypotension signaling pathway.
Caption: Mechanisms of countermeasures for hypotension.
Caption: Experimental workflow for managing hypotension.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Relationship of guanabenz concentrations in brain and plasma to antihypertensive effect in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal effects of infusion of rilmenidine and guanabenz in conscious dogs: contribution of peripheral and central nervous system alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of spinal alpha adrenoceptors in mediation of the hypotensive action of guanabenz in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. researchgate.net [researchgate.net]
- 13. Phenylephrine and norepinephrine increase blood pressure through opposing physiologic mechanisms in isoflurane-anesthetized dogs receiving acepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 16. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
Technical Support Center: Guanoxabenz Hydrochloride Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Guanoxabenz hydrochloride in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, characterize, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
This compound is an α2 adrenergic receptor agonist. Its chemical structure contains a dichlorophenyl ring and a guanidinium (B1211019) group. Aromatic structures like the dichlorophenyl ring can absorb ultraviolet (UV) and sometimes visible light, which can lead to interference in fluorescence assays through mechanisms like the inner filter effect (quenching).[1][2][3][4][5] Additionally, some guanidinium-containing compounds have been reported to possess fluorescent properties or to act as fluorescence quenchers.[6][7][8][9] Therefore, it is plausible that this compound could exhibit autofluorescence or cause fluorescence quenching in certain experimental conditions.
Q2: What are the primary mechanisms of small molecule interference in fluorescence assays?
There are two main ways a small molecule like this compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelengths used for detection in the assay. This leads to an artificially high signal, potentially resulting in false positives in "signal-on" assays.
-
Fluorescence Quenching (Inner Filter Effect): The compound can absorb the excitation light intended for the fluorophore or the emission light from the fluorophore. This reduces the detected signal and can lead to false negatives in "signal-on" assays or false positives in "signal-off" assays.[10]
Q3: What are the initial signs that this compound might be interfering with my assay?
Common indicators of potential interference include:
-
High background fluorescence in wells containing only this compound and buffer.
-
A dose-dependent increase or decrease in signal that is independent of the biological target.
-
Inconsistent or non-reproducible results.
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Assay results that are not consistent with data from orthogonal (non-fluorescence-based) assays.[11][12][13][14]
Q4: What is an orthogonal assay and why is it important?
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology (e.g., luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance).[11][12][13][14] It is a critical step in hit validation to confirm that the observed activity is genuine and not an artifact of the primary assay's detection method.[15][16][17]
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of this compound
Symptoms:
-
An increase in fluorescence signal is observed in a dose-dependent manner when this compound is added to the assay buffer, in the absence of the assay's specific fluorophore.
-
High background readings in sample wells compared to control wells lacking the compound.
Troubleshooting Workflow:
Experimental Protocol: Characterizing Autofluorescence Spectrum
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment. Use the same concentration range that is producing the suspected interference.
-
Dispense the dilutions into the wells of a black, clear-bottom microplate.[18]
-
Include control wells containing only the assay buffer (blank).
-
Use a microplate reader with spectral scanning capabilities to measure the fluorescence.
-
Scan a range of excitation wavelengths (e.g., 300-600 nm).
-
For each excitation wavelength, scan a range of emission wavelengths (e.g., 350-750 nm).
-
-
Analyze the data to identify the peak excitation and emission wavelengths of this compound. Compare this to the excitation and emission wavelengths of your assay's fluorophore.
Data Presentation: Hypothetical Autofluorescence Data
| Guanoxabenz HCl (µM) | Fluorescence Intensity at Assay Wavelengths (RFU) |
| 100 | 15,234 |
| 50 | 8,102 |
| 25 | 4,250 |
| 12.5 | 2,180 |
| 6.25 | 1,095 |
| 0 (Buffer) | 150 |
Issue 2: Suspected Fluorescence Quenching by this compound (Inner Filter Effect)
Symptoms:
-
A dose-dependent decrease in the fluorescence signal of your assay's fluorophore is observed.
-
The quenching effect is observed even in the absence of the biological target.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Green Fluorescence of Guanidinium Compounds with Ninhydrin | Semantic Scholar [semanticscholar.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Efficient quenching of a guanidinium-containing fluorescence sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 14. revvitysignals.com [revvitysignals.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Addressing batch-to-batch variability of Guanoxabenz hydrochloride
Welcome to the technical support center for Guanoxabenz hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help address potential issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound and how can it vary between batches?
A1: The purity of this compound can vary between different manufacturing lots. Typically, high-quality batches should have a purity of 98% or higher, as determined by methods like High-Performance Liquid Chromatography (HPLC).[1] It is crucial to always check the Certificate of Analysis (CoA) for the specific batch you are using. Minor variations in the impurity profile, even with similar overall purity percentages, can sometimes lead to different biological activities.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] Inappropriate storage can lead to degradation of the compound, which may affect your experimental outcomes.
Q3: My experimental results with this compound are inconsistent between different batches. What could be the cause?
A3: Inconsistent results are a common challenge and can stem from several factors related to batch-to-batch variability. These can include:
-
Differences in Purity and Impurity Profiles: Even small variations in impurities can alter the compound's biological activity.
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Variations in Water Content: The hydration state of the hydrochloride salt can vary between batches, affecting the molecular weight and therefore the concentration when preparing solutions by weight.
Q4: How should I prepare stock and working solutions of this compound to minimize variability?
A4: To ensure consistency, it is important to follow a standardized protocol for solution preparation. A common method involves first creating a high-concentration stock solution in a solvent like DMSO. This stock can then be diluted in an appropriate aqueous buffer or cell culture medium for your specific experiment. For in vivo studies, co-solvents such as PEG300 and Tween-80 may be used to improve solubility.[2] Always ensure the compound is fully dissolved before use. Sonication can aid in dissolution.[2]
Troubleshooting Guides
Issue 1: Observed a decrease in the expected biological effect with a new batch of this compound.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA):
-
Compare the purity and impurity profiles of the new batch with the previous batch.
-
Note any significant differences in the reported values.
-
-
Verify Solution Preparation:
-
Ensure the compound was fully dissolved. Visually inspect for any precipitate.
-
Confirm the accuracy of the concentration calculation, accounting for the molecular weight and any reported water content from the CoA.
-
-
Assess Compound Stability:
-
Review your storage conditions for both the solid compound and the stock solutions.
-
If the compound has been stored for an extended period, consider performing a quality control check, such as HPLC, if available.
-
-
Perform a Dose-Response Curve:
-
Run a parallel experiment comparing the new batch with a retained sample of a previously well-performing batch.
-
This will help determine if there is a genuine difference in potency.
-
Issue 2: Precipitation is observed when preparing working solutions.
Troubleshooting Steps:
-
Adjust Solvent System:
-
This compound has limited solubility in aqueous solutions.
-
Consider preparing the final dilution in a buffer containing a low percentage of the stock solvent (e.g., DMSO) or using a formulation with solubility enhancers like PEG300 or Tween-80 for in vivo work.[2]
-
-
Check pH of the Final Solution:
-
The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your final working solution is compatible with the compound's solubility.
-
-
Use Sonication:
-
Brief sonication can help to dissolve any small particles that may have formed.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature (shipping) | Short-term | - |
| Solid | -20°C or -80°C | Long-term | Sealed container, away from moisture |
| Stock Solution | -80°C | Up to 6 months | Sealed, protected from moisture |
| Stock Solution | -20°C | Up to 1 month | Sealed, protected from moisture |
| In Vivo Working Solution | N/A | Use on the same day | Prepare fresh |
Data compiled from supplier recommendations.[2]
Table 2: Batch Comparison Template
Use this table to log and compare data from different batches of this compound.
| Parameter | Batch A (Lot #) | Batch B (Lot #) | Batch C (Lot #) |
| Supplier | |||
| Date Received | |||
| Purity (from CoA) | |||
| Appearance | |||
| Solubility in [Solvent] | |||
| EC50/IC50 in [Assay] | |||
| Observed Issues |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder. Note: The molecular weight of this compound is approximately 267.55 g/mol .
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.
Protocol 2: Comparative Potency Testing of Two Batches
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the new and the reference (old) batch of this compound as described in Protocol 1.
-
Serial Dilutions: Perform serial dilutions of each stock solution in the appropriate cell culture medium or assay buffer to create a range of concentrations for a dose-response curve.
-
Assay Performance: Add the diluted compounds to your experimental system (e.g., cells expressing the α2 adrenergic receptor) in parallel.
-
Data Analysis: Measure the biological response at each concentration and plot the dose-response curves for both batches.
-
Compare Potency: Calculate the EC50 or IC50 values for each batch and compare them to determine if there is a significant difference in potency.
Visualizations
References
Technical Support Center: Guanoxabenz Hydrochloride in Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Guanoxabenz hydrochloride in cytotoxicity and cell viability assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is it possible for this compound to directly interfere with common cytotoxicity assays like MTT or resazurin?
While there is no widespread evidence of this compound directly reducing tetrazolium salts (like MTT) or resazurin, it is crucial to perform a cell-free control experiment. Some compounds with reducing properties can chemically convert the assay reagents, leading to false-positive signals for cell viability (or a false-negative for cytotoxicity).[1] To rule this out, incubate this compound with the assay reagent in cell-free media and measure the absorbance or fluorescence.
Q2: My MTT/resazurin assay indicates high cytotoxicity with this compound, but microscopic examination doesn't show significant cell death. What could be the reason for this discrepancy?
This is a common observation when a compound has cytostatic effects rather than being directly cytotoxic. This compound is known to inhibit the GADD34-PP1 complex, which prolongs the phosphorylation of eIF2α and can lead to a reduction in global protein synthesis.[2][3] This can decrease the metabolic activity of the cells, resulting in a lower signal in MTT or resazurin-based assays, which are dependent on cellular reductase activity.[4] This reduction in metabolic rate can be misinterpreted as cell death. It is essential to use an orthogonal assay to confirm the mechanism of action.
Q3: What are the known signaling pathways affected by this compound that could influence cytotoxicity assay results?
This compound is a known inhibitor of the GADD34-PP1c complex, a key component of the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress Response.[3][5] By inhibiting GADD34, Guanoxabenz prolongs the phosphorylation of eIF2α, leading to a decrease in protein synthesis.[2] This can impact cell proliferation and metabolic activity, which are the readouts of many viability assays. It has also been shown to be involved in autophagy signaling.[6]
Q4: What alternative or orthogonal assays can I use to validate my results with this compound?
To confirm whether Guanoxababenz hydrochloride is causing cell death or just reducing metabolic activity, it is recommended to use assays that measure different cellular parameters. Good alternatives include:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, indicating necrosis or late apoptosis.[7]
-
ATP-based Luminescent Assays: Quantifies the amount of ATP in a cell population, which is a good indicator of viable, metabolically active cells.
-
Dye Exclusion Methods (e.g., Trypan Blue): A straightforward method to count viable cells based on membrane integrity.
-
Caspase Activity Assays: To specifically measure apoptosis.[7]
-
Direct Cell Counting: Using an automated cell counter or hemocytometer.[1]
Q5: How can I be sure that the observed effects are not due to the solvent used to dissolve this compound?
Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your experimental wells.[2] This will help you to distinguish the effects of this compound from any potential toxicity caused by the solvent itself.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High background signal in cell-free controls | This compound is directly reducing the assay reagent (e.g., MTT, resazurin). | Use an alternative assay with a different detection principle (e.g., LDH release assay, ATP-based assay).[1] |
| This compound has intrinsic absorbance or fluorescence at the assay wavelength. | Run a control with this compound in media to measure its background signal and subtract it from the experimental values. | |
| Decreased viability in metabolic assays (MTT, resazurin) but not in membrane integrity assays (LDH) | This compound is causing a cytostatic effect or reducing cellular metabolism rather than inducing cell death.[4] | 1. Confirm with a direct cell counting method (e.g., Trypan Blue).2. Perform cell cycle analysis by flow cytometry to check for cell cycle arrest.3. Use an ATP-based assay to get a more direct measure of cell viability. |
| Inconsistent IC50 values between experiments | Variability in cell seeding density. | Ensure a homogenous single-cell suspension before plating and use a consistent seeding density for all experiments. |
| "Edge effects" in the microplate due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Degradation of this compound in culture media. | Prepare fresh dilutions of the compound for each experiment and minimize the time it spends in aqueous solution before being added to the cells. | |
| U-shaped dose-response curve (viability appears to increase at higher concentrations) | Compound precipitation at high concentrations is scattering light and interfering with absorbance readings. | Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the highest concentration tested. |
| Off-target effects at high concentrations. | This could be a true biological effect. Further investigation with mechanistic studies would be required. |
Quantitative Data Summary
The following tables summarize previously reported IC50 values for Guanabenz in various cancer cell lines. This data can serve as a reference for expected potency.
Table 1: IC50 Values of Guanabenz in Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >100 |
| HCT116 | Colon Carcinoma | >100 |
| HeLa | Cervical Carcinoma | 72.6 |
| HepG2 | Hepatocellular Carcinoma | >100 |
| PC-3 | Prostate Adenocarcinoma | >100 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT by cellular dehydrogenases.[2]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include wells with media only for a blank control and cell-free wells with the compound to check for direct MTT reduction.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance and calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound, a vehicle control, and a positive control for maximum LDH release (provided in the kit).
-
Incubation: Incubate for the desired exposure time.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm).
-
Analysis: Calculate the percentage of LDH release relative to the maximum release control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Instability of the free form of Guanoxabenz and use of the hydrochloride salt
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Guanoxabenz, with a focus on the stability of its free form and the use of its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using Guanoxabenz hydrochloride instead of the free base in experiments?
The use of Guanoxabenz as a hydrochloride salt is primarily to enhance its stability and improve its physicochemical properties for research applications. The guanidine (B92328) group in the Guanoxabenz free base is basic and can be susceptible to degradation, particularly hydrolysis. Converting the free base to a hydrochloride salt increases its aqueous solubility and stability, ensuring more reliable and reproducible results in experimental settings.
Q2: What is the known instability of the Guanoxabenz free base?
While specific degradation pathways for Guanoxabenz free base are not extensively documented in publicly available literature, the instability can be inferred from the chemical nature of the guanidine moiety. Guanidine and its derivatives can be prone to hydrolysis, which involves the cleavage of the C-N bonds. This degradation can be influenced by factors such as pH and temperature. The hydrochloride salt form mitigates this instability by protonating the basic guanidine group, rendering it less susceptible to nucleophilic attack by water.
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C. For short-term storage, it can be kept at 4°C. It is important to protect it from moisture.
Q4: What are the main signaling pathways affected by Guanoxabenz?
Guanoxabenz is known to primarily affect two key signaling pathways:
-
α2-Adrenergic Receptor Signaling: Guanoxabenz is an agonist of α2-adrenergic receptors, which are G protein-coupled receptors. Activation of these receptors in the central nervous system leads to a decrease in sympathetic outflow, resulting in lower blood pressure.
-
Unfolded Protein Response (UPR): Guanoxabenz has been identified as a modulator of the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Specifically, it is thought to inhibit the GADD34/PP1c complex, leading to sustained phosphorylation of eIF2α and a reduction in global protein synthesis.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
-
Possible Cause: this compound has limited solubility in neutral aqueous solutions. The pH of the solution can significantly impact its solubility.
-
Troubleshooting Steps:
-
Adjust pH: The solubility of this compound increases in acidic conditions. Try dissolving the compound in a slightly acidic buffer (e.g., pH 5-6).
-
Use of Co-solvents: For in vitro experiments, a stock solution can be prepared in an organic solvent like DMSO, and then further diluted in the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gently warming the solution may improve solubility, but be cautious of potential degradation at elevated temperatures.
-
Issue 2: Inconsistent or Unexpected Biological Activity
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Proper Storage: Ensure that the stock solutions are stored correctly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from direct light, as photodecomposition can occur with some compounds.
-
-
-
Possible Cause 2: Incorrect Dosing or Concentration.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all calculations for preparing stock and working solutions.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell type or experimental model.
-
-
-
Possible Cause 3: Cell Line Variability.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the identity and purity of your cell line.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.
-
-
Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 283.54 g/mol | |
| Ki for α2A Adrenoceptor | 4000 nM (inactive form), 40 nM (fully activated form) | |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound Solution
Objective: To determine the stability of a this compound solution under specific experimental conditions (e.g., temperature, pH).
Materials:
-
Prepared this compound solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)
-
Incubator or water bath
Procedure:
-
Prepare a fresh solution of this compound at the desired concentration in the relevant experimental buffer.
-
Immediately analyze an aliquot of the freshly prepared solution ("time zero" sample) by HPLC to determine the initial peak area of Guanoxabenz.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze each aliquot by HPLC under the same conditions as the "time zero" sample.
-
Compare the peak area of Guanoxabenz at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Signaling Pathway Diagrams
Technical Support Center: Managing Off-Target Adrenergic Effects in UPR-Focused Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering off-target adrenergic effects in their Unfolded Protein Response (UPR) studies.
Frequently Asked Questions (FAQs)
Q1: What are off-target adrenergic effects and why are they a concern in UPR studies?
A: Off-target effects occur when a compound interacts with unintended receptors or signaling pathways in addition to its primary target.[1] Adrenergic receptors (alpha and beta) are a common source of off-target effects for many small molecule inhibitors and modulators used in research.[1][2] This is a significant concern in UPR-focused studies because unintended activation or inhibition of adrenergic signaling can modulate UPR pathways, leading to misinterpretation of experimental results. For example, adrenergic signaling can influence cellular stress responses and homeostasis, processes that are intricately linked with the UPR.[3]
Q2: How can I determine if my UPR-modulating compound has off-target adrenergic effects?
A: A multi-step approach is recommended:
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Literature Review: Thoroughly research your compound. Check pharmacology databases for its binding profile against a panel of receptors, including adrenergic receptors.
-
In Silico Analysis: Use computational tools to predict potential off-target interactions based on the compound's structure.
-
Experimental Validation:
-
Use specific adrenergic receptor antagonists (blockers) to see if they can reverse or attenuate the UPR effects of your compound.
-
Directly measure the activation of adrenergic signaling pathways (e.g., cAMP levels for beta-adrenergic receptors) in response to your compound.[4]
-
Perform competition binding assays to determine the affinity of your compound for adrenergic receptors.[2]
-
Q3: What are the primary UPR markers I should monitor to detect potential off-target effects?
A: To get a comprehensive view of UPR activation, it is crucial to monitor all three canonical branches of the UPR.[5][6] Key markers include:
-
IRE1α Pathway: Splicing of X-box binding protein 1 (XBP1) mRNA is a hallmark of IRE1α activation.
-
PERK Pathway: Phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and subsequent increased translation of Activating Transcription Factor 4 (ATF4) mRNA are key indicators.[7]
-
ATF6 Pathway: Cleavage of ATF6 and its translocation to the nucleus are central to this branch's activation.
Monitoring downstream targets common to multiple branches, such as the induction of C/EBP homologous protein (CHOP) and Glucose-Regulated Protein 78 (GRP78), is also recommended as a more robust approach for detecting UPR activation.[5]
Troubleshooting Guides
Problem 1: My test compound, intended to induce UPR, shows variable or unexpected results on UPR markers.
-
Possible Cause: The compound may have off-target adrenergic activity that either potentiates or inhibits the UPR in an uncontrolled manner. Adrenergic stimulation can activate signaling pathways like PKA and CaMKII, which can crosstalk with UPR pathways.[3]
-
Troubleshooting Steps:
-
Characterize Adrenergic Activity: Test whether your compound alters intracellular cAMP levels (a downstream effector of beta-adrenergic signaling).
-
Use Adrenergic Antagonists: Co-treat cells with your compound and a specific alpha-blocker (e.g., prazosin) or beta-blocker (e.g., propranolol).[8][9] If the variability is reduced or the unexpected effect is abolished, it suggests an off-target adrenergic mechanism.
-
Dose-Response Analysis: Perform a dose-response curve for both the intended UPR induction and any off-target adrenergic effects to find a concentration that minimizes the latter.
-
Problem 2: I am using a kinase inhibitor to study a specific UPR branch, but I observe widespread changes across all UPR pathways.
-
Possible Cause: Many kinase inhibitors have off-target effects. For example, H-89, a commonly used PKA inhibitor, also acts as a beta-adrenergic receptor antagonist.[2] This could indirectly affect the UPR.
-
Troubleshooting Steps:
-
Verify Inhibitor Specificity: Consult literature and databases for the inhibitor's selectivity profile.
-
Use Structurally Different Inhibitors: Confirm your findings using a second, structurally unrelated inhibitor for the same target kinase.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically deplete the target kinase and see if it recapitulates the effects of the inhibitor. This helps to distinguish on-target from off-target effects.[10]
-
Quantitative Data Summary
Table 1: Examples of Pharmacological Tools with Potential Adrenergic Off-Target Effects
| Compound | Primary Target/Use | Off-Target Adrenergic Effect | Ki Value for Off-Target | Reference(s) |
| H-89 | PKA Inhibitor | β1- and β2-Adrenergic Receptor Antagonist | ~350 nM (β1), ~180 nM (β2) | [2] |
| Doxazosin | α1-Adrenergic Antagonist | Used for hypertension and BPH | Not Applicable | [11][12] |
| Nadolol (B74898) | Non-selective β-Adrenergic Antagonist | Can induce β-adrenergic receptor up-regulation | Not Applicable | [8][13] |
| Phenoxybenzamine | Non-selective α-Adrenergic Antagonist | Used for pheochromocytoma | Not Applicable | [14][15] |
Key Experimental Protocols
Protocol 1: Assessing UPR Activation via XBP1 mRNA Splicing
This method detects the activation of the IRE1α branch of the UPR.[5]
Methodology:
-
Cell Treatment: Plate and treat cells with your test compound, positive control (e.g., thapsigargin), and negative control (vehicle). Include co-treatment groups with adrenergic antagonists if testing for off-target effects.
-
RNA Isolation: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR):
-
Amplify the XBP1 cDNA using primers that flank the splice site. This allows for the differentiation of the unspliced (XBP1u) and spliced (XBP1s) forms based on size.
-
Run the PCR products on an agarose (B213101) gel.
-
-
Analysis: Visualize and quantify the bands corresponding to XBP1u and XBP1s. An increase in the XBP1s/XBP1u ratio indicates IRE1α activation.
Protocol 2: Measuring Intracellular cAMP Levels
This protocol helps determine if a compound is activating Gs-coupled receptors, such as beta-adrenergic receptors.[16]
Methodology:
-
Cell Culture: Culture cells in a suitable plate format (e.g., 96-well plate).
-
Treatment:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with your test compound, a positive control (e.g., isoproterenol, a beta-agonist), and a negative control (vehicle).
-
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the protein concentration of each sample. Compare the cAMP levels in treated versus control cells.
Visualizations
Caption: UPR and β-Adrenergic signaling pathways with potential crosstalk points.
Caption: Experimental workflow for identifying off-target adrenergic effects.
Caption: Decision diagram for selecting appropriate experimental controls.
References
- 1. dentalcare.com [dentalcare.com]
- 2. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-AR Blockers Suppresses ER Stress in Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling cardiac β-adrenergic signaling with normalized-Hill differential equations: comparison with a biochemical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β₁-adrenergic receptor up-regulation induced by nadolol is mediated via signal transduction pathway coupled to α₁-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta blocker - Wikipedia [en.wikipedia.org]
- 10. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha blockers - Mayo Clinic [mayoclinic.org]
- 13. Expression of beta-adrenergic receptor up-regulation is mediated by two different processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha blocker - Wikipedia [en.wikipedia.org]
- 15. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Optimizing incubation time for maximal Guanoxabenz hydrochloride effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving Guanoxabenz hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the effective use of this compound in your research.
Troubleshooting and Optimization Guide
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Issue | Possible Cause | Solution |
| No significant effect of Guanoxabenz is observed at any time point. | 1. Concentration is too low: The concentration of Guanoxabenz may be insufficient to elicit a response in your specific cell line. 2. Incubation time is too short: The duration of treatment may not be long enough for the compound to induce a measurable effect. 3. Cell line is resistant: The targeted signaling pathways may not be active or critical for survival in your chosen cell line. | 1. Perform a dose-response experiment: Test a wide range of Guanoxabenz concentrations (e.g., 0.5 µM to 50 µM) to determine the optimal dose for your cells. 2. Conduct a time-course experiment: Measure the desired endpoint at multiple time points (e.g., 8, 24, 48, and 72 hours) to identify the optimal incubation period. 3. Confirm pathway activity: Use positive controls or alternative methods to verify that the α2-adrenergic and/or Unfolded Protein Response (UPR) pathways are active in your cell line. |
| Excessive cell death is observed even at the earliest time points. | 1. Concentration is too high: High concentrations of Guanoxabenz can lead to off-target effects and rapid cytotoxicity. 2. Vehicle toxicity: The solvent used to dissolve Guanoxabenz (e.g., DMSO) may be causing cellular stress or death. | 1. Lower the Guanoxabenz concentration: Refer to your dose-response data to select a more appropriate concentration. 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle to distinguish its effects from that of the compound. Ensure the final vehicle concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). |
| Inconsistent results between replicate experiments. | 1. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability in the results. 2. Reagent instability: Improper storage or handling of Guanoxabenz stock solutions can lead to degradation of the compound. 3. Variations in incubation conditions: Fluctuations in temperature, CO2 levels, or humidity can affect cell health and drug response. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well and that they are in the logarithmic growth phase at the time of treatment. 2. Proper stock solution handling: Prepare single-use aliquots of the Guanoxabenz stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Maintain consistent culture conditions: Calibrate and monitor incubators regularly to ensure a stable environment for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is an agonist of the α2-adrenergic receptors, which are G protein-coupled receptors that can modulate various cellular processes. Additionally, its metabolite, Guanabenz, can interfere with the Unfolded Protein Response (UPR) by selectively inhibiting the GADD34-containing protein phosphatase 1 (PP1) complex. This inhibition leads to the sustained phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which can attenuate global protein synthesis and induce stress-response pathways.[1][2]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: The optimal concentration of Guanoxabenz is highly dependent on the cell line and the experimental endpoint. A common starting point for in vitro studies is a dose-response experiment ranging from 0.5 µM to 50 µM.[3][4]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For a stock solution, it is recommended to dissolve it in a suitable solvent like DMSO to a concentration of 10 mM. To avoid degradation from repeated freeze-thaw cycles, it is best practice to create single-use aliquots of the stock solution and store them at -20°C or -80°C. Working solutions should be freshly prepared by diluting the stock in cell culture medium.
Q4: How do I determine the optimal incubation time for my experiment?
A4: The optimal incubation time depends on the specific biological question you are asking.
-
For early signaling events , such as the phosphorylation of eIF2α, shorter incubation times (e.g., 4 to 8 hours) may be sufficient.
-
For effects on cell viability or apoptosis , longer incubation times (e.g., 24, 48, or 72 hours) are typically required to observe a significant effect.[1] A time-course experiment is the most effective way to determine the ideal incubation period for your specific cell line and endpoint.
Q5: Is the effect of Guanoxabenz on cell viability time-dependent?
A5: Yes, the cytotoxic or anti-proliferative effects of Guanoxabenz are often time-dependent. Generally, the half-maximal inhibitory concentration (IC50) value decreases with longer incubation times.[5] Therefore, it is crucial to report the incubation time when presenting IC50 values.
Data Presentation
This compound: In Vitro Activity
| Compound | Target/Effect | Activity Type | EC50 / IC50 (µM) | Cell Line / System | Incubation Time | Reference |
| Guanabenz | α2A-Adrenoceptor | Full Agonist | 0.016 | In vitro assay | Not Applicable | [1] |
| Guanabenz | eIF2α Phosphorylation | Increase | 5 - 10 | 3T3 Fibroblasts | 8 hours | [1] |
| Guanabenz | eIF2α Phosphorylation | Increase | 20 | RAW264.7 Macrophages | Not Specified | [1] |
| Guanabenz HCl | Cell Viability | No effect | 0.5 - 50 | Neonatal Rat Cardiomyocytes | 24 hours | [3] |
| Guanabenz | Cell Viability | Cytotoxic | Non-cytotoxic concentration selected at 50 µM | U-87 MG and A172 Glioblastoma Cells | Not Specified | [4] |
| Guanabenz acetate | PrPSc clearance | Clearance | - | Scrapie-infected MovS6 cells | 6 days | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the Guanoxabenz-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest Guanoxabenz dose) and untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently on an orbital shaker for 15 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the Guanoxabenz concentration to determine the IC50 value.
Western Blotting for Phosphorylated eIF2α
This protocol describes the detection of phosphorylated eIF2α (p-eIF2α) in response to Guanoxabenz treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-eIF2α and anti-total-eIF2α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined incubation time (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 15 minutes at 4°C.[1]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 2x SDS loading buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α and total eIF2α (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α signal.
Visualizations
Signaling Pathways
Caption: Guanoxabenz α2-Adrenergic Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Guanoxabenz Hydrochloride vs. Clonidine: A Comparative Guide to Unfolded Protein Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Modulating the UPR is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. This guide provides a comparative analysis of guanoxabenz (B1663198) hydrochloride and clonidine (B47849), two alpha-2 adrenergic receptor agonists, in their capacity to modulate the UPR. While guanoxabenz has been identified as a specific modulator of the UPR, the role of clonidine in this pathway is less defined, necessitating a comparison based on existing data and potential mechanisms.
Mechanism of Action in UPR Modulation
Guanoxabenz Hydrochloride
Guanoxabenz has been shown to modulate the UPR by specifically targeting a regulatory subunit of protein phosphatase 1 (PP1), known as GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[1][2][3] Under ER stress, the PERK branch of the UPR is activated, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER. GADD34 is induced by ER stress and forms a complex with PP1 to dephosphorylate eIF2α, thus allowing protein synthesis to resume.[1] Guanoxabenz disrupts the GADD34-PP1c complex, thereby inhibiting the dephosphorylation of eIF2α.[1] This prolongs the phosphorylation of eIF2α, leading to a sustained reduction in protein synthesis in stressed cells, which can be protective in certain pathological contexts.[1][2]
Clonidine
Clonidine is a well-known alpha-2 adrenergic receptor agonist, similar to guanoxabenz.[4][5] Its primary clinical use is in the treatment of hypertension.[6][7] While the direct effects of clonidine on the UPR have not been extensively studied, its agonistic activity at alpha-2 adrenergic receptors could potentially influence cellular stress responses.[4][8][9] Some studies suggest that clonidine possesses anti-inflammatory and neuroprotective properties, which may be indirectly linked to the modulation of cellular stress pathways.[10][11][12] However, there is currently no direct evidence to suggest that clonidine modulates the UPR through the same GADD34-dependent mechanism as guanoxabenz. It is plausible that any effect of clonidine on the UPR could be mediated through different signaling pathways, possibly linked to its primary pharmacological target, the alpha-2 adrenergic receptor.
Comparative Data
Direct comparative experimental data on the UPR-modulating effects of guanoxabenz and clonidine is limited. The following table summarizes the known effects of guanoxabenz on key UPR markers. A hypothetical comparison for clonidine is included to highlight the current knowledge gap and to suggest key experiments for future studies.
| Parameter | This compound | Clonidine | References |
| Target | GADD34-PP1c complex | Alpha-2 adrenergic receptor | [1][2][3],[4][5] |
| Effect on p-eIF2α | Prolongs phosphorylation | Unknown | [1] |
| Effect on Global Protein Synthesis | Sustained attenuation under stress | Unknown | [1] |
| Effect on UPR-regulated gene expression (e.g., CHOP, GRP78) | Reduction in tunicamycin-induced levels | Unknown | [1] |
Signaling Pathways and Experimental Workflows
Unfolded Protein Response (UPR) Signaling Pathway
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
Mechanism of Guanoxabenz in UPR Modulation
Caption: Guanoxabenz inhibits the GADD34-PP1c complex, prolonging eIF2α phosphorylation.
Proposed Experimental Workflow for Comparison
Caption: Workflow for comparing the effects of guanoxabenz and clonidine on the UPR.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Western Blotting for UPR Markers
Objective: To quantify the protein levels of key UPR markers such as phosphorylated eIF2α (p-eIF2α), total eIF2α, CHOP, and GRP78.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or a relevant neuronal cell line) and allow them to adhere overnight. Induce ER stress with a known agent (e.g., 2 µg/mL tunicamycin or 1 µM thapsigargin) and co-treat with various concentrations of guanoxabenz, clonidine, or vehicle control for the desired time period (e.g., 6, 12, 24 hours).[1]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.[13][14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, CHOP, GRP78, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
UPR Reporter Gene Assay
Objective: To measure the transcriptional activity of UPR-responsive elements (UPRE or ERSE).[15][16]
Protocol:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing UPRE or ERSE promoter elements and a control plasmid (e.g., Renilla luciferase) for normalization.[15][17] Stable cell lines expressing the reporter construct can also be used.[16]
-
Treatment: After 24-48 hours, treat the cells with an ER stress inducer and various concentrations of guanoxabenz, clonidine, or vehicle control.[17]
-
Luciferase Assay: After the desired treatment duration, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Viability Assay
Objective: To assess the effect of guanoxabenz and clonidine on cell viability under ER stress conditions.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well.[18]
-
Treatment: Treat the cells with an ER stress inducer in the presence or absence of different concentrations of guanoxabenz or clonidine for 24-48 hours.
-
MTT or CCK-8 Assay: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[18]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a confirmed modulator of the Unfolded Protein Response, acting through the specific inhibition of the GADD34-PP1c complex to prolong eIF2α phosphorylation. This mechanism provides a clear basis for its therapeutic potential in diseases associated with ER stress. In contrast, the role of clonidine in UPR modulation remains largely unexplored. While its shared pharmacology with guanoxabenz as an alpha-2 adrenergic agonist suggests a potential for interaction with cellular stress pathways, direct evidence is lacking.
Future research should focus on direct, side-by-side comparisons of these two compounds using the experimental protocols outlined in this guide. Such studies are essential to determine if clonidine shares the UPR-modulating properties of guanoxabenz or if it acts through distinct mechanisms. This knowledge will be invaluable for the rational design and development of novel therapeutics targeting the UPR.
References
- 1. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Comparison of guanabenz and clonidine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative antihypertensive effects of guanabenz and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α2-Adrenergic Receptor Agonist, an Attractive but Underused ERAS Component in Improving Fast-Track Recovery and Surgical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The effect of clonidine, an alpha-2 adrenergic receptor agonist, on inflammatory response and postischemic endothelium function during early reperfusion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonidine attenuated early proinflammatory response in T-cell subsets after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. astorscientific.us [astorscientific.us]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. researchgate.net [researchgate.net]
- 16. signosisinc.com [signosisinc.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Comparing the efficacy of Guanoxabenz hydrochloride and guanfacine in neuronal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Guanabenz (B1672423) hydrochloride and guanfacine (B1203898) in various neuronal models. The information presented is collated from preclinical and pharmacological studies to offer a comprehensive overview for research and drug development applications. While both are recognized as centrally acting alpha-2 (α2)-adrenergic receptor agonists, their profiles exhibit notable distinctions in receptor selectivity, downstream signaling, and overall effects on neuronal function.
It is important to clarify that "Guanoxabenz" is a metabolite of Guanabenz.[1] This guide will focus on the more extensively studied parent compound, Guanabenz, in its comparison with guanfacine, as there is a more substantial body of research available for a direct comparison.
Core Mechanisms of Action
Both Guanabenz and guanfacine exert their primary effects through the stimulation of α2-adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP modulates downstream effectors, leading to a decrease in neurotransmitter release and a subsequent reduction in sympathetic tone.[2]
Guanfacine is characterized by its high selectivity for the α2A-adrenergic receptor subtype.[3] This specificity is believed to contribute to its distinct pharmacological profile, particularly its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) by modulating neuronal activity in the prefrontal cortex.[4][5]
In contrast, while Guanabenz is also a potent α2-adrenergic agonist, it demonstrates a broader receptor binding profile, including a noted affinity for β-adrenoceptors.[6] Furthermore, a significant body of research highlights a secondary mechanism of action for Guanabenz, independent of its adrenergic activity. It has been shown to modulate the unfolded protein response (UPR) by inhibiting the GADD34-containing protein phosphatase 1 complex.[7][8] This leads to a sustained phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), promoting the translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates neuroprotective genes like Parkin.[7][9]
Quantitative Data Presentation
The following tables summarize key quantitative data from various neuronal studies to facilitate a direct comparison between Guanabenz and guanfacine.
Table 1: Receptor Binding and Affinity
| Compound | Receptor Subtype | Affinity/Dissociation Constant | Model System | Reference |
| Guanoxabenz (B1663198) | α2A-Adrenoceptor | Ki: 4000 nM (activated form: 40 nM) | Not specified | [10] |
| Guanabenz | β-Adrenoceptors | Dissociation Constant (Kd): 3.8 µM | Turkey erythrocyte membranes | [6] |
| Guanfacine | α2A-Adrenoceptor | High affinity and selectivity | Not specified | [3] |
Table 2: Effects on Neuronal Activity and Survival
| Compound | Neuronal Model | Effect | Dosage/Concentration | Reference |
| Guanabenz | Rat Nucleus Reticularis Gigantocellularis Neurons | Changed discharge frequencies in 32 of 35 neurons | 5, 10, or 20 µg/kg, i.v. | [11] |
| Guanabenz | Rat Isolated Mesenteric Artery | Decreased resting and stimulation-induced efflux of radioactivity | 0.1-10 µM | [12] |
| Guanabenz | Differentiated PC12 cells | Attenuated 6-hydroxydopamine (6-OHDA)-induced cell death | ~2.5 µM | [7][9] |
| Guanabenz | Primary ventral midbrain dopaminergic neurons | Reduced 6-OHDA-induced loss of neurons | 2.5 µM | [9] |
| Guanabenz | Primary cortical neurons | Limited camptothecin-induced neuronal death | Not specified | [8] |
| Guanfacine | Rat Prefrontal Cortex Pyramidal Neurons | Increased delay-related neuronal firing | Not specified | [3] |
| Guanfacine | Rat Prefrontal Cortex | Increased neuronal activity (positive BOLD effect) | 0.3 mg/kg, i.p. | [13] |
| Guanfacine | Rat Striatum (Caudate Putamen and Nucleus Accumbens) | Decreased neuronal activity (negative BOLD effect) | 0.3 mg/kg, i.p. | [13] |
| Guanfacine | Rat Prefrontal Cortex Pyramidal Neurons | Inhibited frequency of epileptiform discharges | 10 and 100 µM | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Neuroprotective Effect Assessment in a 6-Hydroxydopamine (6-OHDA) Model
This protocol describes the investigation of the neuroprotective effects of Guanabenz against 6-OHDA-induced toxicity in differentiated PC12 cells.[7]
-
Cell Culture and Differentiation: PC12 cells are cultured and differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).
-
Compound Pre-treatment: Differentiated PC12 cells are pre-treated with the desired concentration of Guanabenz hydrochloride (e.g., 2.5 µM) in fresh culture medium for 4 hours.[7]
-
Toxin Treatment: Following the pre-treatment period, a fresh stock solution of 6-OHDA hydrochloride (e.g., 100 µM) is added directly to the culture medium containing Guanabenz.[7]
-
Incubation: The cells are incubated for a specified time period (e.g., 10-24 hours) before downstream analysis.[7]
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, MTT solution is added to each well to a final concentration of 0.5 mg/ml.[7]
-
The plate is incubated at 37°C for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
A solubilization solution is added to each well to dissolve the formazan crystals.[7]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]
-
Cell viability is expressed as a percentage of the untreated control.[7]
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect and quantify the protein levels of key signaling molecules such as ATF4 and Parkin following treatment with Guanabenz.[7]
-
Protein Extraction: Cells are lysed in RIPA buffer on ice.[7]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Protein samples are denatured with a buffer containing 2% SDS and 10 mM dithiothreitol.[15]
-
Proteins are separated by size using 10% or 15% Polyacrylamide-SDS gels.[15]
-
The separated proteins are transferred onto a PVDF membrane.[15]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., ATF4, Parkin, phospho-eIF2α).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.[7]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., α-Tubulin).
-
Electrophysiological Recording of Neuronal Activity
This protocol describes the use of patch-clamp recordings to assess the effects of guanfacine on epileptiform discharges in cortical neurons.[14]
-
Slice Preparation: Prefrontal cortex slices are prepared from young rats.
-
Recording Conditions: Interictal epileptiform events are evoked in the cortical slices using a zero magnesium proepileptic extracellular solution with an elevated concentration of potassium ions.[14]
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are conducted on prefrontal cortex pyramidal neurons.[14]
-
Drug Application: Guanfacine (10 and 100 µM) is applied to the bath, and changes in the frequency and amplitude of spontaneous epileptiform discharges are recorded and analyzed.[14] To test for α2-adrenergic receptor dependency, the experiment can be repeated in the presence of an antagonist like idazoxan.[14]
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Guanfacine's α2A-Adrenergic Signaling Pathway.
Caption: Guanabenz's UPR-Mediated Neuroprotective Pathway.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Efficacy Comparison.
References
- 1. guanoxabenz - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. benchchem.com [benchchem.com]
- 3. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 4. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 6. Beta-adrenergic activity and conformation of the antihypertensive specific alpha 2-agonist drug, guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Correlated effects of guanabenz on single-neuron activity in the nucleus reticularis gigantocellularis, systemic arterial pressure and heart rate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. Frontiers | Visualizing Neuropharmacological Effects of Guanfacine Extended Release in Attention Deficit Hyperactivity Disorder Using Functional Near-Infrared Spectroscopy [frontiersin.org]
Tale of Two Translators: A Comparative Guide to Guanoxabenz Hydrochloride and ISRIB in Rescuing Protein Synthesis
For Immediate Release
In the intricate world of cellular stress and protein synthesis, two small molecules, Guanoxabenz hydrochloride and ISRIB (Integrated Stress Response Inhibitor), have emerged as significant modulators of the Integrated Stress Response (ISR). This guide provides a detailed, objective comparison of their mechanisms, performance in rescuing translation, and the experimental frameworks used to evaluate them. This information is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, cancer, and other conditions where the ISR plays a pivotal role.
Introduction to the Integrated Stress Response (ISR) and its Modulators
The Integrated Stress Response is a central signaling network that cells activate in response to a variety of stressors, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis and the formation of stress granules. While this response is initially protective, chronic activation of the ISR can be detrimental and is implicated in numerous diseases.
ISRIB is a potent and specific inhibitor of the ISR that acts downstream of eIF2α phosphorylation. It functions by binding to and stabilizing the active decameric form of the eIF2B complex, rendering it less sensitive to the inhibitory effects of phosphorylated eIF2α.[1][2][3][4][5] This mechanism effectively "releases the brake" on protein synthesis, restoring translation.
This compound , an α2-adrenergic agonist traditionally used as an antihypertensive medication, modulates the ISR through a different, and somewhat contrasting, mechanism. Its primary action in this context is the inhibition of the GADD34-PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α.[6][7] By inhibiting this dephosphorylation, Guanoxabenz prolongs the state of translational attenuation. This can be protective in certain contexts of severe ER stress by preventing the synthesis of new proteins that would contribute to the misfolded protein load.
Comparative Performance Metrics
The following tables summarize quantitative data from various studies, illustrating the distinct effects of ISRIB and Guanoxabenz on key markers of the Integrated Stress Response and translation. It is important to note that these data are compiled from different studies and experimental systems; direct head-to-head comparisons in the same system are limited.
Table 1: Efficacy in Rescuing Global Protein Synthesis
| Compound | Experimental System | Stressor | Method of Measurement | % Rescue of Protein Synthesis (relative to unstressed control) | Reference |
| ISRIB | Prion-diseased mice (hippocampal slices) | Prion disease | [³⁵S]-methionine incorporation | ~70% | [8][9] |
| ISRIB | HEK293 cells | Thapsigargin (ER stress) | L-Homopropargylglycine (HPG) incorporation | Significant recovery (qualitative) | [10] |
| Guanoxabenz | Neonatal rat cardiomyocytes | Tunicamycin (ER stress) | Not directly measured, but shown to prolong eIF2α phosphorylation, indicating sustained translational attenuation | Not applicable (potentiates inhibition) | [6] |
| Guanoxabenz | Hepatocellular carcinoma cells | None | Western blot for p-eIF2α | Increased p-eIF2α, suggesting decreased translation | [10][11] |
Table 2: Modulation of ISR Signaling Components
| Compound | Experimental System | Effect on p-eIF2α Levels | Effect on ATF4 Expression | Effect on Stress Granule Formation | Reference |
| ISRIB | U2OS cells | No change or slight increase | Decreased | Inhibited formation and promoted disassembly | [1] |
| ISRIB | Prion-diseased mice | No change | Decreased | Not reported in this study | [8][9] |
| Guanoxabenz | Neonatal rat cardiomyocytes | Prolonged phosphorylation | Not directly measured, but downstream CHOP expression was antagonized | Not reported in this study | [6] |
| Guanoxabenz | Mouse fibroblasts | Increased | Not reported in this study | Not reported in this study | [12] |
Table 3: Effects on Cell Viability Under Stress
| Compound | Experimental System | Stressor | Effect on Cell Viability | Reference |
| ISRIB | Huntington's Disease model cells | Thapsigargin (ER stress) | Attenuated cell death | |
| Guanoxabenz | Neonatal rat cardiomyocytes | Tunicamycin, H₂O₂, Doxorubicin, Thapsigargin | Antagonized cell death | |
| Guanoxabenz | Hepatocellular carcinoma cells | None | Reduced cell viability (induced apoptosis and autophagy) | [10][11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of ISRIB and Guanoxabenz are visualized in the following diagrams.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Polysome Profiling
Polysome profiling is used to assess the translational status of mRNAs on a global scale.[13][14][15][16][17]
-
Cell Lysis: Cells are treated with cycloheximide (B1669411) to arrest translating ribosomes on mRNA. Cells are then lysed in a buffer containing cycloheximide and RNase inhibitors to preserve polysome integrity.
-
Sucrose (B13894) Gradient Ultracentrifugation: The cell lysate is layered onto a linear sucrose gradient (typically 10-50%) and subjected to ultracentrifugation. This separates cellular components based on their sedimentation coefficient.
-
Fractionation: The gradient is fractionated from top to bottom while monitoring absorbance at 254 nm to generate a polysome profile. Peaks correspond to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
RNA Extraction and Analysis: RNA is extracted from the collected fractions. The distribution of specific mRNAs across the gradient can be analyzed by RT-qPCR or RNA-sequencing to determine their translational efficiency. A shift of an mRNA to heavier polysome fractions indicates increased translation.
Caption: A typical experimental workflow.
Puromycin (B1679871) Incorporation Assay
This assay measures the rate of global protein synthesis by detecting the incorporation of the antibiotic puromycin into nascent polypeptide chains.[18][19][20]
-
Cell Treatment: Cells are treated with the compounds of interest (Guanoxabenz or ISRIB) under basal or stressed conditions.
-
Puromycin Labeling: A low concentration of puromycin is added to the cell culture medium for a short period. Puromycin, an analog of the 3' end of aminoacyl-tRNA, is incorporated into the C-terminus of elongating polypeptide chains, causing their premature release from the ribosome.
-
Cell Lysis and Western Blotting: Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Detection: The membrane is probed with an anti-puromycin antibody to detect puromycin-labeled peptides. The intensity of the signal, typically a smear representing a wide range of truncated proteins, is proportional to the rate of global protein synthesis.
Western Blotting for Phosphorylated eIF2α
This technique is used to quantify the levels of phosphorylated eIF2α relative to total eIF2α.[21][22][23][24][25]
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for eIF2α phosphorylated at Serine 51. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody against total eIF2α to serve as a loading control.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated eIF2α to total eIF2α is calculated.
Stress Granule Quantification
Stress granules are visualized and quantified using immunofluorescence microscopy.[26][27][28][29][30]
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with stressors and the compounds of interest.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against a stress granule marker protein (e.g., G3BP1, TIA-1). This is followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy: Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Image Analysis: The number and size of stress granules per cell are quantified using image analysis software. The percentage of cells containing stress granules is also determined.
Conclusion
This compound and ISRIB represent two distinct strategies for modulating the Integrated Stress Response. ISRIB acts as a direct restorer of translation by targeting eIF2B, making it a powerful tool for investigating the consequences of reversing ISR-mediated translational repression. In contrast, Guanoxabenz prolongs the phosphorylated state of eIF2α by inhibiting its phosphatase, GADD34-PP1c. This can confer cytoprotection in the face of severe proteotoxic stress but does not "rescue" global translation in the same manner as ISRIB. The choice between these two compounds depends critically on the specific biological question being addressed and the desired outcome on the ISR pathway. For researchers aiming to alleviate the consequences of chronic, low-level ISR activation and restore protein synthesis, ISRIB is the more direct tool. For those investigating the effects of prolonging the adaptive phase of the ISR, Guanoxabenz and its analogues provide a valuable pharmacological approach. Future research, including more direct comparative studies, will be essential to fully elucidate the therapeutic potential of modulating this critical cellular stress pathway.
References
- 1. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 2. ISRIB Blunts the Integrated Stress Response by Allosterically Antagonising the Inhibitory Effect of Phosphorylated eIF2 on eIF2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of a molecule that suppresses intracellular stress response - Drug candidate molecule for suppressing structural changes of a translation initiation factor into an inhibitory form - | Japan Agency for Medical Research and Development [amed.go.jp]
- 6. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 7. Inhibition of GADD34, the stress-inducible regulatory subunit of the endoplasmic reticulum stress response, does not enhance functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Partial restoration of protein synthesis rates by the small molecule ISRIB prevents neurodegeneration without pancreatic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PromISR-6, a Guanabenz Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 14. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 15. dirusciolab.com [dirusciolab.com]
- 16. molbiolcell.org [molbiolcell.org]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phosphorylation of Translation Initiation Factor eIF2α at Ser51 Depends on Site- and Context-specific Information - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HTRF Human and Mouse Phospho-eIF2α (Ser52) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 25. mesoscale.com [mesoscale.com]
- 26. A Quantitative Assay to Measure Stress Granule Association of Proteins and Peptidesin Semi-permeabilized Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Principles of Stress Granules Revealed by Imaging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Guanoxabenz Hydrochloride: A Cross-Validation of its Dichotomous Effects on Cell Fate
A Comparative Guide for Researchers in Oncology and Cardiovascular Disease
Guanoxabenz, an α2-adrenergic agonist traditionally used as an antihypertensive agent, has emerged as a potent modulator of the Unfolded Protein Response (UPR), a critical cellular stress signaling pathway. Its primary molecular target is the GADD34 (Growth Arrest and DNA Damage-inducible protein 34) protein, a regulatory subunit of the protein phosphatase 1 (PP1) complex. By inhibiting GADD34, Guanoxabenz prevents the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), thereby sustaining the attenuation of global protein synthesis. This mechanism, while consistent across different cell types, leads to strikingly divergent outcomes: in some cancer cells, it promotes cell death, while in cardiomyocytes, it offers protection against stress-induced apoptosis. This guide provides a comparative analysis of Guanoxabenz hydrochloride's effects in hepatocellular carcinoma (HCC), glioblastoma, and neonatal rat cardiac myocyte cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound
The cellular context is a critical determinant of the functional consequences of Guanoxabenz-mediated eIF2α phosphorylation. In cancer cells, which often exhibit high levels of endoplasmic reticulum (ER) stress due to rapid proliferation and protein synthesis, the sustained UPR activation induced by Guanoxabenz can be cytotoxic. Conversely, in cardiomyocytes under acute stress, the same mechanism can be cytoprotective by allowing the cell time to resolve the stress before resuming normal protein synthesis.
| Cell Line Type | Cell Line(s) | Observed Effect | Effective Concentration / IC50 | Key Molecular Events | Reference(s) |
| Hepatocellular Carcinoma | Hep3B, Huh7 | Pro-apoptotic, Anti-proliferative | IC50: 30 µM (Hep3B), 50 µM (Huh7) | Inhibition of GADD34, sustained p-eIF2α, increased ATF4, induction of apoptosis and autophagy, cell cycle arrest. | [1] |
| Glioblastoma | U-87 MG, A172 | Sensitizes to chemotherapy | 50 µM (non-cytotoxic concentration used in combination) | Inhibition of GADD34-mediated protective autophagy, enhanced caspase-3 activation and PARP degradation when combined with sunitinib. | [2] |
| Neonatal Rat Cardiomyocytes | Primary Culture | Cytoprotective | Effective Concentration: 2.5 µM | Antagonizes ER stress-induced cell death, mild prolongation of tunicamycin-induced p-eIF2α. | [3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central signaling pathway affected by Guanoxabenz and a generalized workflow for assessing its cellular effects.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Isolation and Culture of Neonatal Rat Cardiomyocytes
This protocol is adapted from established methods for the isolation of primary cardiomyocytes.[3][5]
-
Materials: 1-3 day old Sprague-Dawley rat pups, Hank's Balanced Salt Solution (HBSS), 0.25% Trypsin-EDTA, Collagenase Type II, DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional guidelines.
-
Excise hearts under sterile conditions and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small fragments (1-2 mm³).
-
Perform enzymatic digestion with a solution of 0.1% Trypsin and 0.05% Collagenase Type II in HBSS with gentle agitation at 37°C.
-
Collect the supernatant every 20 minutes and neutralize the enzyme activity with an equal volume of cold DMEM with 10% FBS.
-
Pool the cell suspensions and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS.
-
To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture flask for 1-2 hours at 37°C to allow for the preferential attachment of fibroblasts.
-
Collect the non-adherent cell suspension (enriched in cardiomyocytes) and plate onto culture dishes pre-coated with 0.1% gelatin.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability (MTT) Assay
This protocol provides a general method for assessing cell viability.[6][7]
-
Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Seed cells (e.g., Hep3B, Huh7, U-87 MG, A172) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
This protocol is for the detection of key proteins in the UPR pathway.[8][9]
-
Materials: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-phospho-eIF2α, anti-ATF4, anti-GADD34, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide staining.[1][10][11]
-
Materials: 70% ethanol (B145695), Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound exhibits a fascinating cell-type-specific duality in its biological effects. While its core mechanism of inhibiting GADD34 and prolonging eIF2α phosphorylation is consistent, the downstream consequences diverge significantly. In cancer cell lines such as hepatocellular carcinoma and glioblastoma, this sustained ER stress signaling culminates in apoptosis or sensitization to other therapies, highlighting its potential as an anti-cancer agent. In stark contrast, in terminally differentiated cells like cardiomyocytes, the same pathway provides a protective shield against acute stress-induced cell death. This comparative guide underscores the critical importance of cellular context in drug action and provides a framework for researchers to explore the therapeutic potential of Guanoxabenz in diverse pathological conditions. Further investigation into the downstream effectors and the metabolic state of different cell types will be crucial to fully elucidate the molecular switch that governs these opposing cell fates.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. An Optimized Protocol for Culture of Cardiomyocyte from Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
Reproducibility of Guanoxabenz Hydrochloride's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Guanoxabenz hydrochloride, focusing on the reproducibility of its therapeutic potential. We examine its mechanism of action alongside alternative neuroprotective agents, Edaravone (B1671096) and Curcumin, supported by experimental data to offer an objective assessment for research and development professionals.
I. Overview of Neuroprotective Agents
Guanoxabenz, an alpha-2 adrenergic agonist, has garnered interest for its neuroprotective properties, which are attributed to its ability to modulate the integrated stress response (ISR).[1][2][3][4] This guide focuses on guanabenz (B1672423), the active metabolite of this compound, and compares its efficacy with two other well-studied neuroprotective compounds: Edaravone, a free radical scavenger, and Curcumin, a natural polyphenol with antioxidant and anti-inflammatory properties.[5][6][7][8][9][10]
II. Mechanism of Action and Signaling Pathways
Guanabenz exerts its neuroprotective effects primarily through the inhibition of GADD34, a regulatory subunit of protein phosphatase 1 (PP1). This action sustains the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of Parkin, a protein crucial for mitochondrial quality control and neuronal survival.[2]
Edaravone functions as a potent free radical scavenger, mitigating oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.[5][7][8][11] It effectively reduces oxidative cell death and has been shown to protect various components of the neurovascular unit.[5]
Curcumin exhibits neuroprotective effects through multiple pathways. It possesses strong antioxidant and anti-inflammatory properties, and it can modulate signaling pathways involved in neuroinflammation and cell survival.[6][9][10]
Below are diagrams illustrating the signaling pathways associated with each compound.
III. Comparative Analysis of Neuroprotective Efficacy: In Vitro Data
The following table summarizes quantitative data from in vitro studies, providing a comparison of the neuroprotective efficacy of Guanabenz, Edaravone, and Curcumin in various cell-based models of neurotoxicity.
| Compound | Cell Model | Neurotoxic Insult | Concentration Range | Outcome Measure | Efficacy | Reference |
| Guanabenz | Differentiated PC12 cells | 6-hydroxydopamine (6-OHDA) | 0.5 - 5 µM | Cell Viability | ~50% rescue of cell loss | [2] |
| Edaravone | HT22 neuronal cells | Glutamate | 1 - 300 µM | Cell Viability | Dose-dependent reduction in cell death | [5] |
| Edaravone | HT22 neuronal cells | H₂O₂ | 10 µM | Neurite Length | Significant protection against neurite damage | [8] |
| Curcumin | HT22 cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 5 - 20 µM | Cell Viability | Dose-dependent increase in cell viability | [12] |
| Curcumin | Mouse neuroblastoma cells | Amyloid-β42 | Not specified | Neuronal Death | Prevention of Aβ42-induced neuronal death | [13] |
IV. Reproducibility and In Vivo Studies
While in vitro data provides a foundational understanding of neuroprotective potential, the reproducibility of these effects in more complex in vivo systems is crucial.
Guanabenz has demonstrated neuroprotective effects in a mouse model of Parkinson's disease, where a 1 mg/kg dose provided significant protection against 6-OHDA-induced degeneration of dopaminergic neurons in the substantia nigra.[2] However, a higher dose of 4 mg/kg showed no protective effect, highlighting a narrow therapeutic window.[2] Studies in a mouse model of Vanishing White Matter disease also showed that guanabenz improved clinical signs and neuropathological hallmarks.[3][4] A clinical trial investigating guanabenz for Vanishing White Matter is ongoing and expected to conclude in December 2025.[14] Another Phase II clinical trial is investigating the efficacy of guanabenz in patients with amyotrophic lateral sclerosis (ALS).[15]
Edaravone has been studied in a rat model of ischemic stroke, where it was shown to improve neurological function and alleviate cognitive disorders by inhibiting inflammation and oxidative stress.[16] In a global cerebral hypoxia model, edaravone treatment restored microglial activity.[1]
Curcumin has been shown to reduce brain cholesterol levels and protect against oxidative stress in an in vivo model of high-fat diet-induced neurotoxicity.[17]
The issue of reproducibility for this compound's neuroprotective effects remains an area requiring further investigation. While promising results have been observed in specific disease models, broader validation across different neurodegenerative paradigms is needed to firmly establish its therapeutic potential. The finding that a guanabenz analog, sephin1 (B1681622), did not replicate the positive effects of guanabenz in a Vanishing White Matter mouse model suggests that the mechanism of action may be more complex than initially understood and warrants further exploration.[3][4]
V. Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of key experimental workflows.
In Vitro Neuroprotection Assay (General Workflow)
1. Cell Culture and Differentiation:
-
PC12 cells are cultured and differentiated into a neuronal phenotype using Nerve Growth Factor (NGF).
-
HT22 or other neuronal cell lines are maintained in appropriate culture media.
2. Compound Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., Guanabenz hydrochloride, Edaravone, Curcumin) for a specified duration (e.g., 4 hours).
3. Induction of Neurotoxicity:
-
A neurotoxic agent is added to the culture medium. Examples include:
4. Assessment of Neuroprotection:
-
Cell Viability Assays (e.g., MTT, CCK-8): To quantify the percentage of surviving cells.[12]
-
Lactate Dehydrogenase (LDH) Release Assay: To measure cell death by quantifying the release of LDH from damaged cells.[12]
-
Western Blotting: To analyze the protein levels of key signaling molecules (e.g., ATF4, Parkin).[2]
In Vivo Neuroprotection Assay (Guanabenz in a Parkinson's Disease Model)
1. Animal Model:
-
Adult male C57BL/6 mice are typically used.
2. Induction of Parkinson's Disease Model:
-
A unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum is performed to induce degeneration of dopaminergic neurons.
3. Drug Administration:
-
Guanabenz is administered intraperitoneally (i.p.) at varying doses (e.g., 1 mg/kg and 4 mg/kg) daily for a specified period.[2]
4. Behavioral Assessment:
-
Motor coordination and balance are assessed using tests such as the rotarod test.
5. Histological Analysis:
-
At the end of the study, brain tissue is collected and processed for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.[2]
VI. Conclusion
This compound, through its active metabolite guanabenz, presents a compelling mechanism for neuroprotection by modulating the integrated stress response. In vitro and in vivo studies have demonstrated its potential in models of Parkinson's disease and Vanishing White Matter disease. However, the narrow therapeutic window observed in vivo and the lack of extensive reproducibility studies highlight the need for further research to validate its efficacy and safety.
A direct comparison with other neuroprotective agents like Edaravone and Curcumin is challenging due to the limited number of head-to-head studies. While Edaravone and Curcumin have well-documented antioxidant and anti-inflammatory properties with supporting data from various neurodegenerative models, the unique mechanism of this compound targeting the ISR offers a distinct therapeutic avenue.
For drug development professionals, the key takeaway is the promise of targeting the ISR for neuroprotection. However, the journey from promising preclinical data to a clinically viable and reproducible therapeutic requires rigorous investigation into dose-response relationships, long-term safety, and efficacy across a broader range of neurodegenerative conditions. The ongoing clinical trials for Guanabenz will be critical in determining its future role in the landscape of neuroprotective therapies.
References
- 1. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Neuroprotective Effects of Dietary Curcumin and Solid Lipid Curcumin Particles in Cultured Mouse Neuroblastoma Cells after Exposure to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanabenz for Vanishing White Matter - Orfenix [orfenix.com]
- 15. Protein misfolding, amyotrophic lateral sclerosis and guanabenz: protocol for a phase II RCT with futility design (ProMISe trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Guanoxabenz Hydrochloride: A Comparative Analysis of its Selectivity for the GADD34:PP1 Complex
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Guanoxabenz hydrochloride's performance against other alternatives in targeting the GADD34:PP1 complex. This document synthesizes available experimental data to clarify the selectivity and mechanisms of these compounds.
The GADD34:PP1 complex is a critical cellular phosphatase responsible for the dephosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This action reverses the translational repression triggered by cellular stress, making the complex a key regulator in the Integrated Stress Response (ISR). Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer, making the GADD34:PP1 complex an attractive therapeutic target. Guanoxabenz, an α2-adrenergic agonist, has been identified as a potential modulator of this complex, but its precise mechanism and selectivity remain subjects of ongoing research.
This guide compares this compound with other known modulators of the eIF2α dephosphorylation pathway—Salubrinal, Sephin1, and Guanfacine—and presents the current understanding of their interactions with the GADD34:PP1 complex.
Comparative Efficacy and Selectivity
The selectivity of a compound for the GADD34:PP1 complex over other PP1 holoenzymes is crucial for minimizing off-target effects. While Guanoxabenz has been suggested to exhibit selectivity for GADD34-containing eIF2α phosphatases, direct quantitative binding data remains elusive in publicly available literature.[1] The existing evidence is largely qualitative and, in some cases, contradictory. Some studies suggest that Guanabenz disrupts the GADD34:PP1 complex, while others report no effect on the stability or activity of the pre-formed complex in in vitro assays.[2] This discrepancy may arise from differences in experimental systems (in vitro vs. cellular) and suggests a complex mode of action that may not involve direct disruption of the GADD34:PP1 interaction.
Salubrinal is another widely studied inhibitor of eIF2α dephosphorylation. It has been shown to protect cells from ER stress-induced apoptosis with an EC50 of approximately 15 µM. It also inhibits the broader class of PP1 phosphatases with an IC50 of 1.7 µM.[2][3] Sephin1, a derivative of Guanabenz, is reported to be a more specific inhibitor of the GADD34:PP1 complex, although direct binding data is lacking and its mechanism is also debated.[2][4] Guanfacine, structurally similar to Guanabenz, is also proposed to inhibit the interaction of GADD34 with eIF2α.[5]
The following table summarizes the available quantitative data for these compounds. It is important to note the significant gaps in direct binding affinity and IC50 values for the specific GADD34:PP1 complex.
| Compound | Target | Assay Type | Reported Value | Citation |
| This compound | GADD34:PP1 | In vitro complex stability | No direct dissociation observed | [1] |
| GADD34-mediated eIF2α dephosphorylation | Cellular assays | Inhibition reported | ||
| Salubrinal | ER stress-induced apoptosis | Cell viability assay | EC50 ~ 15 µM | |
| Protein Phosphatase 1 (PP1) | In vitro phosphatase assay | IC50 = 1.7 µM | [2][3] | |
| Sephin1 | GADD34:PP1 | In vitro complex stability | No direct dissociation observed | [2] |
| GADD34-mediated eIF2α dephosphorylation | Cellular assays | Inhibition reported | [4] | |
| Guanfacine | GADD34:eIF2α interaction | Not specified | Inhibition reported | [5] |
| GADD34 (552-567 fragment) | PP1α (7-330) | Isothermal Titration Calorimetry | Kd = 62 ± 14 nM | [6] |
Signaling Pathway and Experimental Workflows
To understand the context of Guanoxabenz's action, it is essential to visualize the GADD34:PP1 signaling pathway and the experimental workflows used to investigate it.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction between small molecules and the GADD34:PP1 complex.
Co-Immunoprecipitation (Co-IP) to Detect GADD34:PP1 Interaction in Cells
This protocol is designed to determine if a test compound disrupts the interaction between GADD34 and PP1 within a cellular context.
-
Cell Culture and Treatment:
-
Culture HEK293T cells to 70-80% confluency.
-
Transfect cells with FLAG-tagged GADD34 expression vector.
-
24 hours post-transfection, treat cells with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease/phosphatase inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PP1 and FLAG (for GADD34).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands. A decrease in the PP1 signal in the immunoprecipitated sample from treated cells compared to untreated cells would suggest disruption of the GADD34:PP1 complex.
-
In Vitro eIF2α Dephosphorylation Assay
This assay directly measures the enzymatic activity of the GADD34:PP1 complex on its substrate, phosphorylated eIF2α, in the presence of a test compound.
-
Preparation of Reagents:
-
Purify recombinant GADD34 (e.g., a C-terminal fragment sufficient for PP1 binding and activity) and PP1.
-
Prepare phosphorylated eIF2α (p-eIF2α) by incubating recombinant eIF2α with a kinase such as PERK or PKR in the presence of ATP. The phosphorylation can be monitored by Western blotting with a phospho-specific antibody or by using [γ-³²P]ATP for radiolabeling.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 0.1% β-mercaptoethanol).
-
-
Phosphatase Reaction:
-
Pre-incubate the GADD34:PP1 complex with various concentrations of the test compound for 15-30 minutes at 30°C in the reaction buffer.
-
Initiate the dephosphorylation reaction by adding the p-eIF2α substrate.
-
Incubate the reaction at 30°C for a set time (e.g., 15-60 minutes).
-
-
Detection of Dephosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for p-eIF2α. A decrease in the p-eIF2α signal indicates phosphatase activity.
-
Quantify the band intensities to determine the extent of inhibition by the test compound and calculate the IC50 value. If using radiolabeled substrate, the release of free ³²P-phosphate can be measured by scintillation counting.
-
Bio-Layer Interferometry (BLI) for Direct Binding Analysis
BLI can be used to measure the direct binding of PP1 to GADD34 and assess the ability of a small molecule to disrupt this interaction in real-time.
-
Sensor Preparation:
-
Use streptavidin-coated biosensors.
-
Immobilize biotinylated GADD34 (e.g., a C-terminal fragment) onto the biosensor surface.
-
-
Binding Assay:
-
Equilibrate the biosensors in a suitable assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).
-
Establish a baseline reading in the assay buffer.
-
Move the biosensors to wells containing a solution of PP1 at a specific concentration to measure the association phase.
-
To test for inhibition, pre-incubate PP1 with the test compound before the association step, or include the compound in both the PP1 solution and the dissociation buffer.
-
Move the biosensors back to wells containing only the assay buffer (or buffer with the test compound) to measure the dissociation phase.
-
-
Data Analysis:
-
The binding and dissociation curves are recorded in real-time.
-
Fit the data to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
A change in these kinetic parameters in the presence of the test compound would indicate an effect on the GADD34:PP1 interaction.
-
Conclusion
Confirming the selectivity of this compound for the GADD34:PP1 complex remains a challenge due to the lack of direct, quantitative binding data and conflicting reports on its mechanism of action. While it shows promise as a modulator of the integrated stress response, further rigorous biochemical and structural studies are required to elucidate its precise interaction with the GADD34:PP1 holoenzyme. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the selectivity and efficacy of Guanoxabenz and its alternatives, ultimately aiding in the development of more targeted therapeutics for diseases associated with ISR dysregulation.
References
- 1. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 4. Sephin1 suppresses ER stress-induced cell death by inhibiting the formation of PP2A holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Arrest and DNA Damage-Inducible Protein GADD34 Targets Protein Phosphatase 1α to the Endoplasmic Reticulum and Promotes Dephosphorylation of the α Subunit of Eukaryotic Translation Initiation Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Arrest and DNA Damage-Inducible Protein GADD34 Assembles a Novel Signaling Complex Containing Protein Phosphatase 1 and Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response characteristics of Guanoxabenz hydrochloride and its structurally and functionally related compounds, Clonidine (B47849) and Guanfacine (B1203898). All three centrally acting alpha-2 adrenergic agonists are recognized for their antihypertensive properties. This document summarizes key experimental data to facilitate a comprehensive understanding of their comparative pharmacology.
Quantitative Data Summary
The following tables summarize the dose-response data for Guanoxabenz, Clonidine, and Guanfacine from various in vivo and in vitro studies. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Antihypertensive Effects in Humans (Clinical Studies)
| Compound | Mean Daily Dose | Mean Supine Diastolic Blood Pressure Reduction (mmHg) | Reference |
| Guanabenz (B1672423) | 24 mg | 15 | [1][2] |
| Clonidine | 0.45 mg | 13 | [1][2] |
| Guanfacine | 3-4 mg | Statistically significant decrease (similar to Clonidine) | [3] |
Table 2: Comparative Effects in Healthy Volunteers (Clinical Study)
| Compound | Intravenous Dose | Effect on Growth Hormone (GH) Secretion | Effect on Blood Pressure | Sedation Level | Reference |
| Guanfacine | 1.5 mg | Increased GH to similar levels as Clonidine | Reduced only systolic levels | Less pronounced than Clonidine | [4] |
| Clonidine | 150 µg | Increased GH to similar levels as Guanfacine | Reduced both systolic and diastolic levels | Significantly more pronounced than Guanfacine | [4] |
Table 3: Comparative In Vitro Activity at Alpha-Adrenoceptors
| Compound | Presynaptic Alpha-2 Adrenoceptor Activity | Postsynaptic Alpha-1 Adrenoceptor Activity | Reference |
| Guanoxabenz | Potent Agonist | Antagonist | [5] |
| Clonidine | Potent Agonist | Partial Agonist | [5] |
| Guanfacine | Potent Agonist | Agonist | [5] |
Signaling Pathway
Guanoxabenz, Clonidine, and Guanfacine exert their effects by acting as agonists at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[6][7] Activation of these receptors in the brainstem leads to a decrease in sympathetic outflow from the central nervous system.[8] The signaling cascade involves the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][9] This reduction in cAMP levels ultimately modulates downstream effectors, leading to a decrease in neurotransmitter release and a reduction in sympathetic tone.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of dose-response data. Below are representative protocols for key experiments used to characterize alpha-2 adrenergic agonists.
In Vivo Antihypertensive Dose-Response Study in Rats
This protocol outlines a typical procedure to assess the antihypertensive effects of the test compounds in an animal model.
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are commonly used as they provide a relevant model of essential hypertension.[10][11]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment, with free access to standard chow and water.[12]
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method.[10][12] Baseline blood pressure is recorded for several days before drug administration.
-
Drug Administration: The test compounds (this compound, Clonidine, Guanfacine) and a vehicle control (e.g., saline) are administered orally or via subcutaneous infusion at various doses.[11] A range of doses is selected to generate a full dose-response curve.
-
Data Collection: Blood pressure and heart rate are measured at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose and time point. Dose-response curves are generated by plotting the peak blood pressure reduction against the logarithm of the dose. The ED50 (the dose that produces 50% of the maximal response) can then be calculated.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compounds for the alpha-2 adrenergic receptor.
-
Membrane Preparation: Cell membranes expressing the alpha-2 adrenergic receptor are prepared from a suitable cell line or tissue.
-
Radioligand: A radiolabeled ligand that specifically binds to the alpha-2 adrenergic receptor (e.g., [3H]-clonidine or [3H]-yohimbine) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds (Guanoxabenz, Clonidine, or Guanfacine).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro cAMP Functional Assay
This assay measures the functional potency (EC50) of the compounds by quantifying their ability to inhibit cAMP production.
-
Cell Culture: Cells expressing the alpha-2 adrenergic receptor are cultured in appropriate media.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Compound Treatment: The stimulated cells are then treated with increasing concentrations of the test compounds (Guanoxabenz, Clonidine, or Guanfacine).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The EC50 value (the concentration that produces 50% of the maximal inhibition) is then determined.
References
- 1. Comparative antihypertensive effects of guanabenz and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Antihypertensive Effects of Guanabenz and Clonidine | Semantic Scholar [semanticscholar.org]
- 3. Comparison of guanfacine and clonidine as antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanfacine as an alpha-2-agonist inducer of growth hormone secretion--a comparison with clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of agonistic and antagonistic actions of guanabenz and guanfacin on alpha 1 and alpha 2-adrenoceptors in isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.8. Antihypertensive Effect In Vivo [bio-protocol.org]
- 11. Guanfacine and clonidine: antihypertensive and withdrawal characteristics after continuous infusion and its interruption in the spontaneously hypertensive and normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
Guanoxabenz Hydrochloride: A Comparative Guide to its Therapeutic Potential Across Multiple Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of Guanoxabenz hydrochloride, an α2-adrenergic receptor agonist, across a spectrum of disease models, including neurodegenerative disorders, cancer, and inflammatory conditions. Through a detailed comparison with established and alternative therapeutic agents, supported by experimental data, this document aims to validate its potential and inform future research and drug development.
Mechanism of Action: Beyond α2-Adrenergic Agonism
This compound's primary pharmacological effect is the stimulation of α2-adrenergic receptors. It is a prodrug that is metabolized to its active form, Guanabenz. This agonistic activity leads to a reduction in sympathetic outflow from the central nervous system, which has historically been utilized for the treatment of hypertension.
However, recent research has unveiled a second, distinct mechanism of action that underlies its therapeutic potential in a wider range of diseases. Guanabenz has been shown to selectively inhibit the GADD34 (Growth Arrest and DNA Damage-inducible protein 34) subunit of the protein phosphatase 1 (PP1) complex. This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Sustained phosphorylation of eIF2α leads to a global attenuation of protein synthesis, a key component of the Integrated Stress Response (ISR). This mechanism can protect cells from the accumulation of misfolded proteins, a common pathological feature in many neurodegenerative diseases and a factor in cancer cell survival and inflammatory processes.
Comparative Efficacy in Neurodegenerative Disease Models
Guanabenz has shown promise in various preclinical models of neurodegenerative diseases, primarily through its ability to modulate the ISR and protect against cellular stress.
Amyotrophic Lateral Sclerosis (ALS)
In the SOD1-G93A mouse model of ALS, Guanabenz has been compared to Riluzole, the standard of care. While studies have shown some conflicting results, a general comparison of their preclinical efficacy is presented below.
| Parameter | Guanabenz in SOD1-G93A Mice | Riluzole in SOD1-G93A Mice |
| Disease Onset | Delayed onset reported in some studies[1] | No significant delay in disease onset[1] |
| Motor Performance | Improved motor performance observed in some studies[1][2][3] | No significant impact on the decline of motor performance in some studies[1] |
| Lifespan | Extended lifespan reported in some studies, while others report accelerated disease progression[1][2][3] | Modest extension of survival[1] |
| Motor Neuron Survival | Attenuated motor neuron loss[2][3] | Protective effects on motor neurons from glutamate-induced excitotoxicity[1] |
Parkinson's Disease
In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, Guanabenz has demonstrated neuroprotective effects. While direct comparative studies with L-DOPA in a quantitative tabular format are limited, the following table summarizes the known effects of both agents on key parameters in this model.
| Parameter | Guanabenz in 6-OHDA Model | L-DOPA in 6-OHDA Model |
| Dopaminergic Neuron Survival | Attenuates 6-OHDA-induced cell death of dopaminergic neurons[4] | Does not prevent neurodegeneration |
| Motor Function (Rotarod) | (Data not available in direct comparison) | Partially improves motor coordination[5] |
| Spontaneous Locomotion | (Data not available in direct comparison) | Partial rescue of spontaneous locomotion[5] |
| Anhedonic Behavior | (Data not available in direct comparison) | Significantly improves anhedonic behavior[5] |
Multiple Sclerosis
In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis, Guanabenz has been shown to ameliorate disease severity. A direct quantitative comparison with Fingolimod (B1672674), an approved MS therapy, is presented below based on typical outcomes in the EAE model.
| Parameter | Guanabenz in EAE Model | Fingolimod in EAE Model |
| Clinical Score (Peak) | (Data not available in direct comparison) | Prophylactic: ~0.27; Therapeutic: ~1.4[6][7] |
| Disease Onset | (Data not available in direct comparison) | Prophylactic treatment significantly delays onset[6] |
| Relapse Rate | (Data not available in direct comparison) | Reduces relapse rate |
| CNS Infiltration | (Data not available in direct comparison) | Reduces inflammatory cell infiltration into the CNS |
Comparative Efficacy in Cancer Models
Guanabenz's ability to inhibit GADD34 and induce the ISR has also been explored as a potential anti-cancer strategy, particularly in combination with other therapies.
Glioblastoma
In preclinical models of glioblastoma, Guanabenz has been investigated for its ability to sensitize tumor cells to other treatments, such as the tyrosine kinase inhibitor Sunitinib.
| Parameter | Guanabenz + Sunitinib in U87MG Xenograft | Sunitinib Alone in U87MG Xenograft |
| Tumor Growth Inhibition | Enhanced tumor growth inhibition compared to Sunitinib alone | Delays tumor growth[8][9] |
| Cell Viability (in vitro) | Increases Sunitinib-induced cytotoxicity | Induces cancer cell death |
| Autophagy | Inhibits Sunitinib-induced protective autophagy | Can induce protective autophagy |
Comparative Efficacy in Inflammatory Disease Models
The anti-inflammatory properties of Guanabenz have been demonstrated in various in vivo models of inflammation.
Carrageenan-Induced Paw Edema
This model is a standard for evaluating acute inflammation. The table below compares the efficacy of Guanabenz with the commonly used non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Parameter | Guanabenz | Indomethacin |
| Inhibition of Paw Edema (ED50) | 9 mg/kg (oral) | ~10 mg/kg (oral)[10] |
| Inhibition of LTC4 Synthesis (IC50) | 13 µM | (Mechanism is primarily COX inhibition) |
| Inhibition of PGE2 Synthesis (IC50) | 10.9 µM | (Potent inhibitor) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Isoflurane (4% for induction, 2% for maintenance).
-
Stereotaxic Surgery:
-
The rat is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the medial forebrain bundle (MFB).
-
Coordinates for MFB injection: Anteroposterior (AP): -2.8 mm, Mediolateral (ML): +2.0 mm from bregma; Dorsoventral (DV): -8.5 mm from the dura.
-
-
6-OHDA Injection:
-
A solution of 6-OHDA (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is infused into the MFB at a rate of 1 µL/min.
-
The injection cannula is left in place for an additional 5 minutes to allow for diffusion.
-
-
Guanabenz Treatment:
-
Guanabenz is dissolved in a vehicle (e.g., 0.9% saline).
-
Administration can be via intraperitoneal (i.p.) injection or oral gavage at specified doses (e.g., 5 mg/kg) daily, starting 24 hours post-surgery.
-
-
Behavioral Assessment:
-
Rotational Behavior: Apomorphine (0.5 mg/kg, s.c.) is administered, and contralateral rotations are counted for 60 minutes to confirm the lesion.
-
Cylinder Test: To assess forelimb asymmetry.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Histological Analysis:
-
At the end of the study, rats are euthanized, and brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Animal Model: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
Mice are immunized subcutaneously at the base of the tail with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On the day of immunization and 48 hours later, mice receive an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin.
-
-
Guanabenz Treatment:
-
Guanabenz is administered daily by oral gavage or i.p. injection at a specified dose (e.g., 5 mg/kg), starting at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
-
Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hindlimb weakness
-
3: Complete hindlimb paralysis
-
4: Hindlimb and forelimb paralysis
-
5: Moribund state
-
-
-
Histological Analysis:
-
At the end of the experiment, spinal cords are collected and processed for histology (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
-
Glioblastoma Xenograft Model
-
Cell Culture: U87MG human glioblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation:
-
U87MG cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of the mice.
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups.
-
Guanabenz is administered orally or i.p. at the desired dose.
-
Sunitinib is typically administered by oral gavage.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured regularly (e.g., every 2-3 days).
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
-
Western Blotting for p-eIF2α and ATF4
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-eIF2α (Ser51), total eIF2α, and ATF4 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
This compound, through its active metabolite Guanabenz, presents a compelling therapeutic potential across a range of diseases characterized by cellular stress and protein misfolding. Its dual mechanism of action, combining α2-adrenergic agonism with the modulation of the Integrated Stress Response, offers a unique approach to treating complex multifactorial disorders. While preclinical data are promising, particularly in neurodegenerative and inflammatory models, further research is warranted to establish optimal dosing, long-term safety, and efficacy in clinical settings. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to build upon these findings and accelerate the translation of this compound from a repurposed antihypertensive drug to a novel therapeutic for a multitude of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cms.transpharmation.com [cms.transpharmation.com]
- 8. researchgate.net [researchgate.net]
- 9. Early Monitoring Antiangiogenesis Treatment Response of Sunitinib in U87MG Tumor Xenograft by 18F-FLT MicroPET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Guanoxabenz Hydrochloride's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guanoxabenz hydrochloride and its active metabolite, guanabenz (B1672423), with alternative compounds to elucidate its dual mechanisms of action. Guanoxabenz is traditionally known as a centrally acting α2-adrenergic receptor agonist used for the treatment of hypertension. Emerging evidence has revealed a second, distinct mechanism involving the modulation of the Unfolded Protein Response (UPR) through the inhibition of the GADD34-PP1c phosphatase complex, leading to prolonged phosphorylation of the eukaryotic initiation factor 2α (eIF2α).
This guide presents orthogonal assays to independently verify these two mechanisms, comparing guanabenz to the classic α2-adrenergic agonist clonidine (B47849) and the UPR modulator salubrinal.
Primary Mechanism: α2-Adrenergic Receptor Agonism
Guanabenz, the active form of Guanoxabenz, acts as an agonist at α2-adrenergic receptors, primarily in the brainstem. This leads to a decrease in sympathetic outflow, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.
Signaling Pathway
The activation of α2-adrenergic receptors by an agonist like guanabenz initiates a signaling cascade through an inhibitory G-protein (Gi). This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Comparative Data: Guanabenz vs. Clonidine
| Assay | Parameter | Guanabenz | Clonidine | Reference |
| Receptor Binding | Selectivity for α2A vs. 5-HT1A receptors | 22- to 31-fold | 22- to 31-fold | [1] |
| In Vitro Function | α2-Adrenoceptor Agonist Activity | Potent agonist | Potent agonist | [2] |
| In Vivo Function | Mean Supine Diastolic Blood Pressure Reduction | 15 mmHg (from 103 mmHg) | 13 mmHg (from 101 mmHg) | [2] |
| In Vivo Function | Clinically Significant Response Rate | 85% | 83% | [2] |
Experimental Protocols
This protocol determines the binding affinity of a compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing α2-adrenergic receptors
-
[³H]-Rauwolscine (radioligand)
-
Test compounds (Guanabenz, Clonidine)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [³H]-Rauwolscine, and either buffer, a non-specific binding control (e.g., 10 µM yohimbine), or the test compound.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[3][4]
This assay measures the ability of an agonist to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP).
Materials:
-
Cells expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells)
-
Test compounds (Guanabenz, Clonidine)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Culture cells in a 96-well plate.
-
Pre-treat cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.
-
Measure the TR-FRET signal on a plate reader.
-
Generate dose-response curves and calculate the IC50 values for each compound.
This protocol measures the effect of the test compounds on blood pressure in conscious rats using the tail-cuff method.[5][6][7][8]
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats
-
Test compounds (Guanabenz, Clonidine)
-
Vehicle control
-
Non-invasive blood pressure monitoring system (tail-cuff plethysmography)
-
Animal restrainers
Procedure:
-
Acclimatize rats to the restrainers and the tail-cuff procedure for several days before the experiment.
-
Administer the test compounds or vehicle to the rats (e.g., by oral gavage or intraperitoneal injection).
-
At specified time points after administration, place the rats in the restrainers.
-
Position the tail-cuff and pulse sensor on the rat's tail.
-
Record systolic and diastolic blood pressure and heart rate according to the manufacturer's instructions for the monitoring system.
-
Average multiple readings for each time point to ensure accuracy.
-
Compare the changes in blood pressure from baseline for each treatment group.
Secondary Mechanism: Unfolded Protein Response (UPR) Modulation
Guanabenz has been shown to modulate the UPR by inhibiting the GADD34:PP1c complex, which is responsible for dephosphorylating eIF2α. This leads to a sustained phosphorylation of eIF2α, which reduces global protein synthesis and can be cytoprotective under conditions of endoplasmic reticulum (ER) stress.
Signaling Pathway
Comparative Data: Guanabenz vs. Salubrinal
| Assay | Parameter | Guanabenz (10 µM) | Salubrinal (10 µM) | Reference |
| Cellular Function | eIF2α Phosphorylation (Fold change vs. control) | ~2.5-fold increase | ~3.0-fold increase | [9] |
Note: Tunicamycin is an inducer of ER stress and is used as a positive control to stimulate the UPR pathway, leading to increased eIF2α phosphorylation.
Experimental Protocols
This protocol quantifies the levels of phosphorylated eIF2α in cell lysates following treatment with test compounds.[10][11][12][13][14]
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Test compounds (Guanabenz, Salubrinal)
-
Tunicamycin (positive control)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells and treat with test compounds at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF2α for normalization.
-
Quantify band intensities to determine the relative levels of phosphorylated eIF2α.
This protocol assesses the interaction between GADD34 and PP1c and the potential disruptive effect of Guanabenz.[15][16][17][18][19]
Materials:
-
Cells co-expressing tagged versions of GADD34 and PP1c (e.g., FLAG-GADD34 and HA-PP1c)
-
Test compound (Guanabenz)
-
Non-denaturing lysis buffer
-
Anti-FLAG antibody conjugated to beads (or protein A/G beads and anti-FLAG antibody)
-
Primary antibodies: anti-HA and anti-FLAG
-
Western blotting reagents
Procedure:
-
Treat cells with the test compound or vehicle.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-GADD34 and its binding partners.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using anti-HA antibody to detect co-immunoprecipitated HA-PP1c and anti-FLAG to confirm the immunoprecipitation of GADD34.
-
Compare the amount of co-immunoprecipitated PP1c in the presence and absence of Guanabenz.
Experimental Workflow Overview
References
- 1. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 6. kentscientific.com [kentscientific.com]
- 7. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. Oxidative stress promotes SIRT1 recruitment to the GADD34/PP1α complex to activate its deacetylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Assessing the Specificity of Guanoxabenz Hydrochloride's Interaction with the UPR Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. Its three main branches—PERK, IRE1, and ATF6—orchestrate a complex response to restore proteostasis or trigger apoptosis if the stress is irremediable. Pharmacological modulation of the UPR holds significant therapeutic potential for a range of diseases, including neurodegenerative disorders and cancer. Guanoxabenz hydrochloride, an FDA-approved α2-adrenergic agonist, has been repurposed as a UPR modulator. This guide provides a comparative analysis of Guanoxabenz's specificity for the UPR pathway, contrasting its performance with other well-characterized UPR modulators and providing supporting experimental data and protocols.
Mechanism of Action: Guanoxabenz and the PERK Pathway
Guanoxabenz has been shown to enhance signaling through the PERK branch of the UPR. It selectively inhibits the stress-induced phosphatase complex GADD34:PP1c, which is responsible for dephosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] This inhibition leads to sustained phosphorylation of eIF2α, resulting in a global attenuation of protein synthesis, which can alleviate the protein-folding load on the ER. However, some studies suggest that Guanoxabenz may also exert its effects through mechanisms independent of GADD34 inhibition.[2]
Comparative Analysis of UPR Modulators
To assess the specificity of Guanoxabenz, it is essential to compare it with other compounds that target different nodes of the UPR pathway. The following tables summarize the quantitative data for Guanoxabenz and a selection of alternative UPR modulators.
Table 1: PERK Pathway Modulators
| Compound | Target | Mechanism of Action | IC50/EC50 | Known Off-Targets |
| Guanoxabenz | GADD34:PP1c | Inhibits eIF2α dephosphorylation | ~30-50 µM (Cell Viability) | α2-adrenergic receptor agonist |
| GSK2606414 | PERK Kinase | ATP-competitive inhibitor | 0.4 nM | High selectivity for PERK |
| ISRIB | eIF2B | Downstream inhibitor of p-eIF2α signaling | 5 nM | High selectivity |
| Sephin1 | GADD34:PP1c | Proposed to inhibit eIF2α dephosphorylation | Not consistently demonstrated | Lacks α2-adrenergic activity |
Table 2: IRE1 Pathway Modulators
| Compound | Target | Mechanism of Action | IC50 |
| 4µ8C | IRE1 RNase | Inhibits endoribonuclease activity | 76 nM |
| MKC8866 | IRE1 RNase | Selective inhibitor | 0.29 µM |
| KIRA6 | IRE1 Kinase | Allosteric inhibitor of RNase activity | 0.6 µM |
Table 3: ATF6 Pathway Modulators
| Compound | Target | Mechanism of Action | IC50 |
| Ceapin-A7 | ATF6α | Inhibits S1P cleavage of ATF6α | 0.59 µM |
Visualizing UPR Signaling and Compound Interactions
The following diagrams, generated using the DOT language, illustrate the UPR signaling pathways and the points of intervention for the discussed compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of Guanoxabenz Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Guanoxabenz (B1663198) hydrochloride, an α2 adrenergic receptor agonist, requires careful handling and adherence to established disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of guanoxabenz hydrochloride waste in a laboratory setting.
Hazard Assessment and Regulatory Overview
This compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, safety data sheets (SDS) present varied hazard classifications. Some sources indicate that the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), while others state it is toxic if swallowed and may cause damage to organs, specifically the cardiovascular system.
Given this conflicting information and the pharmacological activity of the compound, a conservative approach is warranted. Laboratories should manage this compound waste as a potentially hazardous chemical waste. This approach ensures compliance with the principle of minimizing risk to human health and the environment.
The primary regulations governing pharmaceutical waste disposal in the United States are established by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA) for controlled substances. Since this compound is not a controlled substance, the primary regulatory framework falls under the EPA's RCRA, which governs the management of hazardous waste.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data related to the toxicological profile of guanoxabenz and its salts.
| Parameter | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | 100 mg/kg | Mouse | Subcutaneous | Safety Data Sheet |
| LD50 (Lethal Dose, 50%) | 238 mg/kg | Rat | Oral | Safety Data Sheet[1] |
| GHS Classification | Not Classified | N/A | N/A | Safety Data Sheet |
| GHS Classification | Toxic if Swallowed | N/A | N/A | Safety Data Sheet[1] |
Note: The conflicting GHS classifications highlight the importance of treating this compound with caution and following the more stringent disposal recommendations.
Experimental Protocols for Disposal
The following step-by-step procedures provide detailed methodologies for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate waste into the following categories:
-
Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper, contaminated gloves, and bench paper).
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
3. Solid Waste Disposal:
-
Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The accumulation start date
-
The hazard characteristics (e.g., "Toxic")
-
4. Liquid Waste Disposal:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
The container should be compatible with the solvent used.
-
The container label should include the same information as for solid waste, with the addition of the solvent composition.
5. Sharps Waste Disposal:
-
Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
6. Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
7. Spill Management:
-
In the event of a spill, isolate the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
8. Final Disposal:
-
All hazardous waste containers must be managed by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup and disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
